molecular formula C11H10N2O2 B1403710 4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde CAS No. 870837-70-0

4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde

Numéro de catalogue: B1403710
Numéro CAS: 870837-70-0
Poids moléculaire: 202.21 g/mol
Clé InChI: BFARODQVUOAKSJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde is a useful research compound. Its molecular formula is C11H10N2O2 and its molecular weight is 202.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

4-imidazol-1-yl-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-15-11-6-9(7-14)2-3-10(11)13-5-4-12-8-13/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFARODQVUOAKSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde

Introduction

This compound is a substituted aromatic aldehyde of significant interest to the pharmaceutical and materials science sectors. Its structure, featuring a methoxy-substituted phenyl ring linked to an imidazole heterocycle, serves as a versatile scaffold and key intermediate in the synthesis of more complex molecules, including potential kinase inhibitors and other biologically active compounds.

The primary synthetic challenge in constructing this molecule lies in the formation of the carbon-nitrogen (C-N) bond between the benzaldehyde ring and the imidazole moiety. This guide, intended for researchers and drug development professionals, provides a detailed exploration of the principal synthetic pathways to achieve this transformation. As a senior application scientist, this document moves beyond simple procedural lists to explain the underlying chemical principles, the rationale behind experimental choices, and a comparative analysis of the leading catalytic systems.

We will focus on two of the most powerful and widely adopted methods for N-arylation in modern organic chemistry: the classic, copper-catalyzed Ullmann condensation and the more contemporary, palladium-catalyzed Buchwald-Hartwig amination. Each method will be presented with a theoretical framework, a detailed experimental protocol, and a discussion of its mechanistic underpinnings.

Part 1: Synthesis via Copper-Catalyzed N-Arylation (Ullmann-Type Reaction)

The Ullmann condensation, first reported by Fritz Ullmann in the early 20th century, is a cornerstone of C-N bond formation.[1][2] It traditionally involves the reaction of an aryl halide with a nucleophile (in this case, imidazole) in the presence of stoichiometric copper at high temperatures.[1][3] While historically demanding, modern iterations have introduced soluble copper salts and ligands, significantly improving the reaction's efficiency and scope.[4][5]

Strategic Considerations & Precursor Synthesis

The success of the Ullmann reaction is highly dependent on the reactivity of the aryl halide, which follows the general trend I > Br > Cl >> F. The starting material is therefore a 4-halo-3-methoxybenzaldehyde. Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a common and inexpensive precursor, which can be converted to the corresponding aryl halide through various established methods.

A critical consideration is the aldehyde functional group, which can be sensitive to the strongly basic and high-temperature conditions typical of an Ullmann reaction. To circumvent potential side reactions, such as Cannizzaro reactions or aldol condensations, the aldehyde is often protected as an acetal. A patent describing a similar synthesis utilizes 4-bromobenzaldehyde dimethyl acetal, which is deprotected in a final acidic workup step to reveal the target aldehyde.[6]

Detailed Experimental Protocol (Adapted from Patent Literature)

This protocol is based on the copper-catalyzed coupling of imidazole with a protected 4-halo-3-methoxybenzaldehyde, followed by deprotection.[6]

Step 1: N-Arylation

  • To a dry reaction vessel under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.05 equivalents).

  • Carefully add dry dimethylformamide (DMF) and cool the suspension in an ice bath.

  • Add imidazole (1.0 equivalent) portion-wise to the suspension and stir at room temperature for 20-30 minutes until hydrogen evolution ceases. This forms the sodium salt of imidazole in situ.

  • To this mixture, add 4-bromo-3-methoxybenzaldehyde dimethyl acetal (1.0 equivalent) and copper(I) oxide (Cu₂O, ~0.1 equivalents) or copper powder.[4][6]

  • Heat the reaction mixture to 130-150°C and stir for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and dilute with chloroform and water.

  • Filter the mixture through a pad of Celite to remove insoluble copper salts.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Acetal Deprotection

  • Dissolve the crude residue from Step 1 in a mixture of tetrahydrofuran (THF) and 1N hydrochloric acid.

  • Stir the solution at room temperature for 4-6 hours until deprotection is complete (monitored by TLC).

  • Neutralize the mixture carefully with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting solid by recrystallization or column chromatography to yield this compound.

Workflow and Mechanistic Rationale

The Ullmann reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle or a related pathway involving an initial oxidative addition of the aryl halide to a Cu(I) species. The imidazole anion then coordinates to the copper center, followed by reductive elimination to form the desired C-N bond and regenerate the active catalyst. The use of a high-boiling polar aprotic solvent like DMF is crucial to solubilize the reactants and reach the necessary reaction temperatures.[2]

Ullmann Synthesis Workflow cluster_protection Protection (Optional but Recommended) cluster_main Core Reaction cluster_deprotection Final Steps Vanillin Vanillin 4-Halo-3-methoxybenzaldehyde 4-Halo-3-methoxybenzaldehyde Vanillin->4-Halo-3-methoxybenzaldehyde Halogenation Protected Aldehyde Protected Aldehyde 4-Halo-3-methoxybenzaldehyde->Protected Aldehyde Acetal Formation Coupling Ullmann Coupling (Cu₂O, DMF, 150°C) Protected Aldehyde->Coupling + Imidazole, NaH Protected Product Protected Product Coupling->Protected Product Deprotection Deprotection Protected Product->Deprotection 1N HCl Final Product 4-(1H-imidazol-1-yl) -3-methoxybenzaldehyde Deprotection->Final Product Purification

Caption: Ullmann synthesis workflow for the target compound.

Part 2: Synthesis via Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized C-N bond formation since its development in the mid-1990s.[7][8] It generally offers milder reaction conditions, greater functional group tolerance, and a broader substrate scope compared to the Ullmann condensation.[9] The key to its success lies in the use of bulky, electron-rich phosphine ligands that facilitate the key steps of the catalytic cycle.[10][11]

Catalyst System and Rationale

A typical Buchwald-Hartwig catalyst system consists of three components:

  • Palladium Precatalyst: Common sources include palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[9] These are reduced in situ to the active Pd(0) species.

  • Ligand: This is the most critical component. Bulky, electron-rich biarylphosphine ligands such as XPhos, RuPhos, or BINAP are essential.[9][12] They promote oxidative addition, prevent catalyst decomposition, and facilitate the final reductive elimination step. The choice of ligand can dramatically affect reaction efficiency.

  • Base: A moderately strong base is required to deprotonate the imidazole. Bases like cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOt-Bu) are commonly used.

The aldehyde functionality is generally more tolerant of these conditions compared to the Ullmann reaction, potentially obviating the need for a protecting group, especially with aryl bromides or iodides at lower temperatures.

Proposed Experimental Protocol

This is a representative protocol adapted from general procedures for the N-arylation of imidazoles.[10][12]

  • To a flame-dried Schlenk tube, add 4-bromo-3-methoxybenzaldehyde (1.0 equivalent), imidazole (1.2 equivalents), and cesium carbonate (2.0 equivalents).

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %) and the phosphine ligand (e.g., Xantphos, 4 mol %).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add anhydrous, degassed toluene or 1,4-dioxane via syringe.

  • Heat the reaction mixture in an oil bath to 100-120°C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a plug of Celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the target product.

Catalytic Cycle and Mechanistic Insights

The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle.[7][8]

Buchwald-Hartwig Catalytic Cycle pd0 L₂Pd(0) (Active Catalyst) oa_complex L₂Pd(II)(Ar)(X) amide_complex [L₂Pd(II)(Ar)(Im)]⁺X⁻ final_complex L₂Pd(II)(Ar)(Im⁻) pd0->oa_complex Oxidative Addition (Ar-X) oa_complex->amide_complex Ligand Exchange (+ Imidazole) amide_complex->final_complex Deprotonation (Base) final_complex->pd0 Reductive Elimination (+ Ar-Im)

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

The cycle begins with the oxidative addition of the aryl halide (Ar-X) to the active Pd(0) catalyst. The resulting Pd(II) complex then coordinates with imidazole. A base removes the proton from the imidazole nitrogen, and the final, crucial step is reductive elimination, which forms the C-N bond of the product and regenerates the Pd(0) catalyst.

Comparative Analysis

FeatureUllmann CondensationBuchwald-Hartwig Amination
Catalyst Copper (Cu₂O, CuI, Cu powder)[4][6]Palladium (Pd(OAc)₂, Pd₂(dba)₃)[9][10]
Ligands Often ligand-free or simple ligands[1][4]Bulky, electron-rich phosphines (essential)[12]
Temperature High (130-210°C)[1]Moderate (80-120°C)[10]
Base Strong (NaH) or moderate (K₂CO₃, Cs₂CO₃)[4][6]Moderate (Cs₂CO₃, NaOt-Bu)[10]
Substrate Scope Good for aryl iodides and bromides[4]Excellent for chlorides, bromides, iodides, triflates[10]
Pros Low catalyst cost, well-established.Milder conditions, high functional group tolerance, higher yields.
Cons Harsh conditions, potential need for protecting groups, lower yields, stoichiometric copper waste.High cost of palladium and ligands, sensitivity to air/moisture.

Conclusion

The synthesis of this compound is most effectively achieved through N-arylation strategies. For large-scale industrial applications where cost is a primary driver, the Ullmann condensation remains a viable, albeit challenging, option due to the inexpensiveness of copper catalysts. However, it requires harsh conditions that may necessitate a protection-deprotection sequence for the sensitive aldehyde group.

For laboratory-scale synthesis, drug discovery, and applications demanding high yields and functional group compatibility, the Buchwald-Hartwig amination is unequivocally the superior method.[7] Its milder conditions, broader scope, and well-understood catalytic mechanism provide a more reliable and versatile route to the target molecule, often without the need for protecting groups. The primary drawback is the significant cost associated with palladium and specialized phosphine ligands, which must be weighed against the gains in efficiency and yield. The selection of the optimal pathway will ultimately depend on the specific constraints and goals of the research program, including scale, budget, and available chemical feedstock.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde, a heterocyclic aromatic aldehyde of significant interest in medicinal chemistry. As a key intermediate in the synthesis of novel therapeutics, particularly histamine H3 receptor antagonists, a thorough understanding of its physicochemical properties is paramount for its effective application in drug discovery and development.[1] This document delves into the synthesis, structural elucidation, and key physicochemical parameters of this compound, offering both established data and validated protocols for properties yet to be extensively documented.

Molecular Structure and Identification

This compound is a derivative of vanillin, incorporating an imidazole moiety at the 4-position of the benzene ring. This structural modification imparts unique electronic and steric properties that are crucial for its biological activity and synthetic utility.

IdentifierValueSource
CAS Number 870837-70-0--INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₁₁H₁₀N₂O₂--INVALID-LINK--
Molecular Weight 202.21 g/mol --INVALID-LINK--
IUPAC Name This compoundN/A

Synthesis Pathway: A Strategic Approach

The synthesis of this compound can be strategically designed starting from readily available precursors. A common and efficient method involves the N-arylation of imidazole with a suitably substituted benzaldehyde derivative. The Ullmann condensation is a classic and reliable approach for this transformation.

The logical starting material for this synthesis is 4-fluoro-3-methoxybenzaldehyde, which can be derived from vanillin. The electron-withdrawing nature of the fluorine atom and the aldehyde group activates the aryl halide for nucleophilic aromatic substitution by the imidazole.

Synthesis_Pathway Vanillin Vanillin Intermediate 4-Fluoro-3-methoxybenzaldehyde Vanillin->Intermediate Fluorination Product 4-(1H-imidazol-1-yl)-3- methoxybenzaldehyde Intermediate->Product Imidazole Imidazole Imidazole->Product Experimental_Workflow start Purified Compound dsc DSC Analysis start->dsc solubility Solubility Studies (Shake-Flask) start->solubility pka pKa Determination (Potentiometric Titration) start->pka logp LogP Determination (Shake-Flask/HPLC) start->logp mp Melting Point dsc->mp sol_profile Solubility Profile solubility->sol_profile pka_val pKa Value pka->pka_val logp_val LogP Value logp->logp_val

References

4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde

This guide provides an in-depth technical overview of this compound, a key heterocyclic building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer field-proven insights into its synthesis, applications, and strategic role in the discovery of novel therapeutics.

Compound Profile and Significance

This compound is a substituted benzaldehyde derivative featuring an imidazole ring, a crucial pharmacophore in many biologically active compounds. Its strategic importance lies in its utility as a versatile intermediate for constructing more complex molecules, particularly those targeting the central nervous system.

The presence of three key functional groups—the aldehyde, the imidazole ring, and the methoxy group—provides multiple reaction handles for chemists to elaborate the structure, enabling the systematic exploration of structure-activity relationships (SAR).

Identifier Value Source
CAS Number 870837-70-0[1]
Molecular Formula C₁₁H₁₀N₂O₂[1]
Molecular Weight 202.21 g/mol [1]
Purity Typically ≥97%[1]
Appearance Light yellow to orange powder/crystal[2]

Strategic Synthesis and Mechanistic Rationale

While multiple synthetic routes can be envisioned, a robust and commonly employed method is the nucleophilic aromatic substitution (SNAr) reaction. This approach is favored for its reliability and scalability in a laboratory setting.

Experimental Protocol: SNAr Synthesis

Objective: To synthesize this compound from 4-fluoro-3-methoxybenzaldehyde and imidazole.

Causality: The SNAr reaction is ideal here due to the electron-withdrawing nature of the aldehyde group, which activates the aromatic ring towards nucleophilic attack. The fluorine atom is an excellent leaving group in this context.

Reagents & Materials:

  • 4-fluoro-3-methoxybenzaldehyde

  • Imidazole

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Standard workup and purification apparatus (separatory funnel, rotary evaporator, column chromatography supplies)

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-fluoro-3-methoxybenzaldehyde (1.0 eq), imidazole (1.2-1.5 eq), and anhydrous potassium carbonate (2.0-3.0 eq).

    • Expertise & Experience: Using a slight excess of imidazole drives the reaction to completion. Potassium carbonate acts as a base to deprotonate the imidazole, forming the imidazolide anion, which is a much stronger nucleophile. Anhydrous conditions are critical to prevent side reactions.

  • Solvent Addition: Add anhydrous DMF to the flask to dissolve/suspend the reagents.

    • Expertise & Experience: DMF is the solvent of choice as it is polar and aprotic, effectively solvating the potassium imidazolide salt without interfering with the nucleophilic attack. Its high boiling point is suitable for heated reactions.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting benzaldehyde is consumed (typically 12-24 hours).

  • Workup & Extraction: Cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.

    • Trustworthiness: The aqueous workup quenches the reaction and removes the inorganic salts (like KF and excess K₂CO₃) and DMF. Multiple extractions with an organic solvent like ethyl acetate ensure complete recovery of the product.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

    • Expertise & Experience: The brine wash helps to remove residual water from the organic layer, facilitating the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization (e.g., from an ethanol/water mixture) to yield the final product.

    • Trustworthiness: Purification is essential to remove unreacted starting materials and any side products, ensuring the high purity required for subsequent synthetic steps.

Synthesis_Workflow SM1 4-fluoro-3- methoxybenzaldehyde Reaction Reaction Vessel (DMF, 80-100°C) SM1->Reaction SM2 Imidazole SM2->Reaction Base K₂CO₃ (Base) Base->Reaction Product 4-(1H-imidazol-1-yl)-3- methoxybenzaldehyde Reaction->Product SɴAr Reaction

Caption: SNAr synthesis workflow for the target compound.

Applications in Drug Discovery and Development

This compound is not typically an end-product therapeutic but rather a critical intermediate. Its primary value is in the synthesis of histamine H3 receptor antagonists and other neurologically active agents.[1]

  • Histamine H3 Receptor Antagonists: The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. Antagonists of this receptor are investigated for their potential to treat a range of neurological disorders by enhancing cognitive function and promoting wakefulness.[1] Conditions of interest include Alzheimer's disease, epilepsy, and sleep disorders.[1]

  • Scaffold for SAR Studies: The molecule serves as an excellent scaffold for building compound libraries. The aldehyde group can be readily converted into other functional groups (amines, alcohols, acids, etc.) or used in condensation reactions to link different molecular fragments. This allows for systematic modification to optimize potency, selectivity, and pharmacokinetic properties.[1]

  • Neurological Research Reagents: As a building block for bioactive molecules, it is used to create novel chemical probes to study neurological pathways and validate new drug targets.[1]

Drug_Discovery_Workflow cluster_0 Phase 1: Synthesis & Library Generation cluster_1 Phase 2: Screening & Optimization Intermediate 4-(1H-imidazol-1-yl)-3- methoxybenzaldehyde Synthesis Parallel Synthesis (e.g., Reductive Amination, Wittig Reaction) Intermediate->Synthesis Library Diverse Compound Library Synthesis->Library Screening Biological Screening (e.g., H3 Receptor Binding Assay) Library->Screening Hit Initial 'Hit' Compound Screening->Hit SAR Lead Optimization (SAR Studies) Hit->SAR Lead Optimized Lead Candidate SAR->Lead

Caption: Role of the intermediate in a drug discovery workflow.

Physicochemical and Safety Data

Proper handling and storage are paramount for maintaining the integrity of the reagent and ensuring laboratory safety.

Properties and Storage
Property Value Source/Note
Melting Point 153-155 °C (for the related 4-(1H-imidazol-1-yl)benzaldehyde)[2]
Solubility Soluble in methanol and other polar organic solvents.[2]
Storage Store at 2-8°C under an inert gas atmosphere (e.g., nitrogen or argon).[1][2]
Safety and Handling

While specific hazard data for this exact derivative is not extensively published, data for the closely related structural analog, 4-(1H-imidazol-1-yl)benzaldehyde (CAS 10040-98-9), should be used as a precautionary reference.

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Precautionary Measures:

    • Use in a well-ventilated area or fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses/goggles, gloves, and a lab coat.

    • Avoid breathing dust.

    • Wash hands thoroughly after handling.

References

structure elucidation of 4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of 4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde

Abstract

The unequivocal determination of a molecule's chemical structure is the bedrock of chemical synthesis, drug discovery, and materials science. This guide provides a comprehensive, methodology-driven approach to the , a heterocyclic compound of interest as a key intermediate in pharmaceutical synthesis.[1] We move beyond a simple recitation of techniques, instead focusing on the strategic integration of modern analytical methods. This document details the causality behind experimental choices, from initial mass and elemental composition analysis via Mass Spectrometry (MS) to the definitive functional group identification using Infrared (IR) and UV-Vis Spectroscopy. The core of the elucidation lies in the complete assignment of proton (¹H) and carbon (¹³C) signals through one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. Each step is presented as a self-validating system, where data from orthogonal techniques converge to build an unassailable structural hypothesis. Detailed, field-proven protocols and data interpretation frameworks are provided to guide the practicing scientist.

The Strategic Workflow: A Multi-Modal Approach

The structure elucidation of a novel or uncharacterized compound is not a linear process but an iterative cycle of hypothesis generation and validation. Our strategy for this compound is built upon a foundation of orthogonal analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined power allows for unambiguous confirmation. The logical flow is designed to move from the general to the specific: from molecular formula to functional groups, and finally to the precise atomic connectivity.

G start Target Compound: This compound ms Mass Spectrometry (MS) Determine Molecular Weight & Formula start->ms C₁₀H₈N₂O MW: 172.18 ir Infrared (IR) Spectroscopy Identify Key Functional Groups ms->ir Confirms Elemental Composition elucidation Final Structure Elucidation Data Synthesis & Confirmation ms->elucidation uv UV-Vis Spectroscopy Analyze Electronic Conjugation ir->uv Confirms -CHO, Ar, -O- ir->elucidation nmr Nuclear Magnetic Resonance (NMR) Map Atomic Connectivity uv->nmr Confirms Conjugated System uv->elucidation nmr_1d 1D NMR ('H, '³C) Identify Chemical Environments nmr->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) Establish Bonds & Through-Space Correlations nmr_1d->nmr_2d Provides Basis for Connectivity nmr_2d->elucidation xray X-Ray Crystallography (Optional) Absolute 3D Structure elucidation->xray Ultimate Confirmation

Caption: Overall workflow for structure elucidation.

Mass Spectrometry (MS): Defining the Elemental Formula

Expertise & Rationale: The first step in any structure elucidation is to determine the molecular weight (MW) and, from that, the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose. We select Electrospray Ionization (ESI) as the method of choice due to its soft ionization nature, which is ideal for preserving the integrity of moderately polar organic molecules like our target compound, ensuring the molecular ion ([M+H]⁺) is the base peak.

Expected Data: The empirical formula is C₁₀H₈N₂O, with a calculated monoisotopic mass of 172.0637 Da.[2]

ParameterExpected ValueRationale
Ionization Mode ESI PositiveThe imidazole moiety is basic and readily accepts a proton.
Observed Ion [M+H]⁺Protonated molecular ion.
Theoretical m/z 173.0710Calculated for [C₁₀H₉N₂O]⁺.
Mass Accuracy < 5 ppmStandard for HRMS, confirming elemental composition.
Key Fragments Loss of CO, HCNFragmentation of the imidazole ring and loss of the carbonyl group are common pathways for related structures.[3][4]
Protocol 2.1: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a 50:50 acetonitrile/water solution containing 0.1% formic acid. The formic acid aids in protonation for ESI+ mode.

  • Instrument: Utilize a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer.

  • Method:

    • Ion Source: ESI, Positive mode.

    • Infusion: Direct infusion via syringe pump at 5 µL/min.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Mass Range: 50-500 m/z.

  • Data Analysis: Identify the m/z of the most abundant ion. Use the instrument's software to calculate the elemental composition based on the exact mass, comparing it to the theoretical value for C₁₀H₉N₂O⁺.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Rationale: With the molecular formula established, Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid and non-destructive method to identify the key functional groups present. The "fingerprint" provided by IR is crucial for confirming the presence of the aldehyde, the aromatic systems, and the ether linkage, which are all expected components of the molecule. We employ an Attenuated Total Reflectance (ATR) accessory for its simplicity, requiring minimal sample preparation.[5]

Expected Data: The IR spectrum is dominated by characteristic stretches. The conjugation of the aldehyde to the aromatic ring is expected to lower the C=O stretching frequency.[6][7]

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type & Rationale
Aldehyde C-H ~2850 and ~2750C-H stretch. The presence of two bands (a Fermi doublet) is highly characteristic of an aldehyde C-H bond.[8][9]
Aromatic C-H > 3000C-H stretch.
Aldehyde C=O ~1705C=O stretch. Lowered from the typical ~1730 cm⁻¹ due to conjugation with the benzene ring.[7]
Aromatic C=C ~1600, ~1520, ~1480C=C ring stretching vibrations.
Aryl Ether C-O ~1250 (asymmetric), ~1030 (symmetric)C-O stretch from the methoxy group.
Protocol 3.1: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Place a small amount of the solid powder directly onto the diamond crystal of the ATR accessory.

  • Instrument: A standard FTIR spectrometer equipped with an ATR accessory.

  • Method:

    • Background Scan: Collect a background spectrum of the empty ATR crystal.

    • Sample Scan: Apply pressure to the sample using the ATR anvil and collect the spectrum.

    • Parameters: 4 cm⁻¹ resolution, 32 scans co-added, 4000-600 cm⁻¹ range.

  • Data Analysis: Process the spectrum (ATR correction, baseline correction) and identify the principal absorption bands. Correlate these bands with known functional group frequencies using the data in the table above.

UV-Vis Spectroscopy: Probing the Conjugated System

Expertise & Rationale: UV-Vis spectroscopy provides insight into the electronic transitions within the molecule. The structure contains two key chromophores—the imidazole ring and the methoxy-substituted benzaldehyde—linked together. This extended π-conjugated system is expected to produce characteristic absorption bands. The position (λ_max) and intensity (molar absorptivity) of these bands confirm the nature of the electronic system. Imidazole itself shows characteristic π → π* transitions, which will be red-shifted by conjugation to the phenyl ring.[10][11]

Expected Data:

Transition TypeExpected λ_max (nm)Rationale
π → π ~220-250 nmHigh-energy transition associated with the aromatic and imidazole systems.
n → π ~270-300 nmLower-energy transition involving the non-bonding electrons of the carbonyl oxygen and imidazole nitrogens, extended by conjugation.[10][12]
Protocol 4.1: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of the compound in spectroscopic-grade ethanol or methanol at a concentration of ~1 mg/mL. Create a dilution series to find a concentration that gives a maximum absorbance between 0.5 and 1.0 AU (typically in the µM range).

  • Instrument: A dual-beam UV-Vis spectrophotometer.

  • Method:

    • Blank: Use the same solvent (e.g., ethanol) in a matched quartz cuvette as the reference.

    • Scan: Record the spectrum from 200 to 600 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max) for each peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Rationale: NMR is the most powerful tool for elucidating the detailed structure of organic molecules in solution. It provides information on the chemical environment, count, and connectivity of every ¹H and ¹³C atom. A suite of 1D and 2D experiments is required for an unambiguous assignment.

¹H NMR: Proton Environments and Connectivity

The ¹H NMR spectrum reveals the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (spin-spin coupling). The electron-withdrawing aldehyde group and the aromatic systems will significantly deshield adjacent protons, shifting them downfield.[13][14]

Expected Data (in CDCl₃, 400 MHz):

Proton LabelPredicted δ (ppm)MultiplicityIntegrationRationale
H-aldehyde 9.9 - 10.1singlet (s)1HHighly deshielded by the carbonyl group.[14][15]
H-imidazole (C2) ~8.0singlet (s)1HMost deshielded imidazole proton, adjacent to two nitrogens.
H-phenyl (H-5) ~7.9doublet (d)1HOrtho to the aldehyde, deshielded.
H-phenyl (H-2) ~7.6singlet-like (s)1HAdjacent to two electron-rich/donating groups, complex splitting.
H-imidazole (C4/C5) ~7.4multiplet (m)2HImidazole protons.
H-phenyl (H-6) ~7.3doublet (d)1HOrtho to the imidazole group.
H-methoxy ~3.9singlet (s)3HProtons on the electron-donating methoxy group.
¹³C NMR: The Carbon Skeleton

The ¹³C NMR spectrum shows all unique carbon atoms. The chemical shift of the carbonyl carbon is highly diagnostic and appears far downfield.[16][17]

Expected Data (in CDCl₃, 100 MHz):

Carbon LabelPredicted δ (ppm)Rationale
C-aldehyde ~191Highly deshielded carbonyl carbon.[17]
C-phenyl (C3) ~150Aromatic carbon attached to the electron-donating methoxy group.
C-phenyl (C4) ~142Aromatic carbon attached to the imidazole nitrogen.
C-imidazole (C2) ~135Imidazole carbon between two nitrogens.
C-phenyl (C1) ~132Aromatic carbon attached to the aldehyde.
C-imidazole (C4/C5) ~130 / ~118Imidazole carbons.
C-phenyl (C5, C6) ~125 / ~115Remaining aromatic carbons.
C-phenyl (C2) ~110Aromatic carbon shielded by ortho/para directors.
C-methoxy ~56Methoxy carbon.
2D NMR: Assembling the Pieces

While 1D NMR provides the parts list, 2D NMR shows how they connect.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This will confirm the coupling between protons on the benzene ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon it is directly attached to. This definitively assigns the protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for mapping the full skeleton. It shows correlations between protons and carbons that are 2-3 bonds away. This will be critical for connecting the methoxy group to the benzene ring, the aldehyde to the ring, and, most importantly, the imidazole N-1 to the C-4 of the benzene ring.

Caption: Key HMBC correlations confirming the molecular skeleton.

Protocol 5.1: NMR Spectroscopy
  • Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[13] Transfer to a 5 mm NMR tube.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field.[13]

    • ¹H Spectrum: Acquire with a 30° pulse angle, 2-second acquisition time, and a 2-second relaxation delay.

    • ¹³C Spectrum: Acquire using proton decoupling, with a 45° pulse angle, 1-second acquisition time, and a 2-second relaxation delay.

    • 2D Spectra (COSY, HSQC, HMBC): Use standard, vendor-supplied parameter sets, optimizing the spectral width for the compound's signals.

  • Data Analysis:

    • Process all spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Calibrate the ¹H and ¹³C spectra to the TMS signal (0.00 ppm).

    • Integrate the ¹H spectrum and analyze coupling patterns.

    • Use the 2D spectra to build the connectivity map, starting with HSQC to link protons to their carbons, then COSY for H-H neighbors, and finally HMBC to connect the molecular fragments.

Final Synthesis and Confirmation

The convergence of data from all analytical techniques provides an unambiguous structural assignment for this compound.

  • MS confirms the molecular formula C₁₀H₈N₂O.

  • IR confirms the presence of an aromatic aldehyde, a methoxy group, and aromatic rings.

  • UV-Vis confirms the extended π-conjugated system.

  • ¹H and ¹³C NMR provide the precise number and type of proton and carbon environments.

  • 2D NMR definitively establishes the connectivity: the aldehyde and methoxy groups are substituted on the benzene ring, which is in turn attached to the N-1 position of the imidazole ring.

This multi-faceted, self-validating approach leaves no ambiguity and stands as the gold standard for chemical structure elucidation in modern research and development.

References

biological activity of imidazole-based benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Imidazole-Based Benzaldehydes

Executive Summary

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique electronic characteristics and ability to engage in various biological interactions have made it a focal point for the design and synthesis of novel therapeutic agents.[3][4] When functionalized with a benzaldehyde moiety, the resulting imidazole-based benzaldehyde derivatives exhibit a remarkable spectrum of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects.[1][5][6] This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of this promising class of compounds, intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Imidazole Scaffold and the Significance of Benzaldehyde Substitution

Imidazole is a five-membered aromatic heterocycle containing two nitrogen atoms.[7][8] This structure is found in a variety of natural and synthetic bioactive compounds, including the amino acid histidine, histamine, and numerous approved drugs.[9][10] The imidazole ring's ability to act as both a hydrogen bond donor and acceptor, its high polarity, and its capacity to coordinate with metal ions contribute to its versatile binding capabilities with a wide range of biological targets.[1][3]

The incorporation of a benzaldehyde group into the imidazole scaffold can be achieved through several synthetic routes, most notably the Radiszewski and Debus syntheses, which involve the condensation of a dicarbonyl compound, an aldehyde (such as benzaldehyde), and ammonia or an ammonia source.[11][12][13] The resulting imidazole-based benzaldehydes possess a unique three-dimensional structure that can be further modified to optimize their biological activity. The substituent pattern on the benzaldehyde ring plays a crucial role in modulating the pharmacological properties of these derivatives, influencing their potency and selectivity.[14]

Anticancer Activity: Mechanisms and Therapeutic Potential

Imidazole-based compounds have been extensively investigated for their anticancer properties, with several derivatives demonstrating potent activity against a range of cancer cell lines.[1][15] The mechanisms underlying their cytotoxic effects are diverse and often target key pathways involved in cancer cell proliferation, survival, and metastasis.[7][9]

Key Mechanisms of Anticancer Action
  • Tubulin Polymerization Inhibition: A significant number of imidazole derivatives exert their anticancer effects by disrupting microtubule dynamics.[1][9] They bind to the colchicine binding site on β-tubulin, inhibiting its polymerization into microtubules. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9] For instance, certain 1-substituted-2-aryl imidazoles have displayed potent antiproliferative activities with IC50 values in the nanomolar range against various cancer cell lines.[1]

  • Kinase Inhibition: The imidazole scaffold is well-suited for the design of kinase inhibitors.[15] Imidazole-based compounds have been developed to target various kinases involved in cancer signaling pathways, such as tyrosine kinases and serine-threonine kinases.[1][7] By inhibiting these enzymes, these compounds can block downstream signaling cascades that promote tumor growth and proliferation.

  • DNA Intercalation and Damage: Some benzimidazole derivatives, which share a similar structural motif, are known to act as DNA alkylating agents, leading to DNA damage and apoptosis.[9] While this mechanism is more established for benzimidazoles, the planar aromatic structure of certain imidazole-based benzaldehydes suggests a potential for DNA intercalation.

  • Induction of Apoptosis via Reactive Oxygen Species (ROS): Certain imidazole derivatives can increase intracellular levels of ROS in cancer cells, leading to oxidative stress and triggering apoptosis.[7] Cancer cells, with their higher metabolic rate, are often more vulnerable to oxidative stress than normal cells.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected imidazole-based derivatives from the literature.

Compound ClassCancer Cell LineIC50 (nM)Reference
5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazoleSW480 (colorectal)27.42[1]
HCT116 (colorectal)23.12[1]
Caco-2 (colorectal)33.14[1]
1-Substituted-2-aryl imidazolesVarious80 - 1000[1]
Imidazoles linked with a thiazole moietyNUGC-3 (gastric)50[9]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

A standard method to evaluate the anticancer activity of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate dehydrogenase in metabolically active cells. The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the imidazole-based benzaldehyde derivatives in culture medium. Add the compounds to the wells and incubate for 24 to 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway Visualization

The following diagram illustrates a simplified kinase inhibition pathway targeted by some imidazole-based anticancer agents.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor Kinase Tyrosine Kinase Growth_Factor_Receptor->Kinase Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor Imidazole_Benzaldehyde Imidazole-Based Benzaldehyde Imidazole_Benzaldehyde->Kinase Inhibition Downstream_Signaling Downstream Signaling Cascade Kinase->Downstream_Signaling Phosphorylation Transcription_Factors Transcription Factors Downstream_Signaling->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Kinase inhibition by imidazole-based benzaldehydes.

Antimicrobial Activity: A Broad Spectrum of Action

Imidazole derivatives are well-established antimicrobial agents, with many commercially available antifungal drugs belonging to this class.[5][16] Imidazole-based benzaldehydes have also demonstrated significant activity against a wide range of bacteria and fungi.[17][18]

Mechanisms of Antimicrobial Action

The primary mechanism of antifungal action for many imidazole derivatives is the inhibition of the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[19] Disruption of ergosterol biosynthesis leads to increased membrane permeability and ultimately cell death.

The antibacterial mechanisms of imidazole derivatives are more varied and can include:

  • Inhibition of Nucleic Acid Synthesis: Some compounds may interfere with DNA replication and transcription.

  • Protein Synthesis Inhibition: Targeting bacterial ribosomes to halt protein production.

  • Cell Wall Synthesis Inhibition: Disrupting the formation of the bacterial cell wall.

  • Membrane Disruption: Causing damage to the bacterial cell membrane, leading to leakage of cellular contents.[19]

Quantitative Data on Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for some imidazole derivatives against various microbial strains.

Compound ClassMicrobial StrainMIC (µg/mL)Reference
Imidazole derivativesS. aureus0.25[17]
K. pneumoniae0.25[17]
Imidazole-based compoundsGram-positive and Gram-negative bacteriaVaries[18]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.

Step-by-Step Protocol:

  • Prepare Inoculum: Culture the test microorganism overnight and then dilute it in fresh broth to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Prepare Compound Dilutions: Perform a two-fold serial dilution of the imidazole-based benzaldehyde derivative in a 96-well plate containing broth.

  • Inoculate Wells: Add the standardized microbial inoculum to each well. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Determine MIC: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Experimental Workflow Visualization

The following diagram outlines a general workflow for the synthesis and biological evaluation of imidazole-based benzaldehydes.

Experimental_Workflow Synthesis Synthesis of Imidazole-Based Benzaldehyde Derivatives Characterization Structural Characterization (NMR, MS, FTIR) Synthesis->Characterization In_Vitro_Screening In Vitro Biological Screening (e.g., Anticancer, Antimicrobial) Characterization->In_Vitro_Screening Hit_Identification Hit Identification & Lead Optimization In_Vitro_Screening->Hit_Identification Mechanism_Studies Mechanism of Action Studies Hit_Identification->Mechanism_Studies Promising Candidates In_Vivo_Testing In Vivo Efficacy & Toxicity Studies Hit_Identification->In_Vivo_Testing

Caption: General workflow for drug discovery with imidazole derivatives.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Imidazole-containing compounds have also demonstrated significant anti-inflammatory properties.[5][6] They can modulate various inflammatory pathways, making them attractive candidates for the development of new anti-inflammatory drugs.

Mechanisms of Anti-inflammatory Action
  • Inhibition of Cyclooxygenase (COX) Enzymes: Some imidazole derivatives can inhibit COX-1 and COX-2 enzymes, which are involved in the synthesis of prostaglandins, key mediators of inflammation.[3]

  • Modulation of Cytokine Production: Imidazopyridine derivatives, a related class of compounds, have been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[20]

  • Inhibition of Neutrophil Degranulation: Certain imidazole compounds can inhibit the degranulation of neutrophils, a process that releases inflammatory mediators at the site of inflammation.[3]

In Vivo Anti-inflammatory Evaluation

The carrageenan-induced paw edema model in rodents is a widely used in vivo assay to screen for acute anti-inflammatory activity.[21] A reduction in paw swelling in treated animals compared to a control group indicates anti-inflammatory effects.

Conclusion and Future Directions

Imidazole-based benzaldehydes represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their potent anticancer, antimicrobial, and anti-inflammatory properties, coupled with their synthetic accessibility, make them attractive scaffolds for further drug discovery and development. Future research should focus on optimizing the structure of these derivatives to enhance their potency, selectivity, and pharmacokinetic profiles. A deeper understanding of their mechanisms of action will also be crucial for the rational design of next-generation therapeutic agents based on this remarkable chemical framework.

References

4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde

Executive Summary

This compound is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug discovery. It incorporates two key pharmacophores: a vanillin-derived benzaldehyde ring and a C-N linked imidazole moiety. This unique structural combination makes it a valuable intermediate and a versatile scaffold for the synthesis of novel bioactive molecules. This guide provides a comprehensive overview of its synthesis, characterization, and established role as a crucial building block in the development of therapeutics, particularly for neurological disorders. By detailing the underlying chemical principles and experimental protocols, this document serves as a technical resource for researchers engaged in organic synthesis and pharmaceutical development.

Introduction: A Molecule of Two Halves

The imidazole ring is a cornerstone of medicinal chemistry, present in numerous natural products like the amino acid histidine and forming the core of many successful drugs.[1][2] Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a privileged structure for interacting with biological targets.[3][4] On the other hand, vanillin (4-hydroxy-3-methoxybenzaldehyde) is a widely available, bio-based starting material derived from lignin, prized for its reactive functional groups that allow for diverse chemical transformations.[5][6]

The fusion of these two entities in this compound (Figure 1) creates a compound with considerable synthetic potential. The aldehyde group serves as a handle for further reactions like Schiff base formation or reductive amination, while the imidazole and methoxy-substituted phenyl rings define its steric and electronic properties for receptor binding.[5][7] Consequently, this molecule has emerged as a key intermediate in the synthesis of high-value pharmaceutical targets.[8]

Figure 1. Chemical Structure of this compound Caption: The molecule features an imidazole ring linked to a 3-methoxybenzaldehyde scaffold.

Note: This DOT script is a simplified representation for visualization and does not conform to standard chemical drawing conventions.

Synthesis and Mechanistic Insights

The synthesis of this compound typically involves a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction. An effective and well-documented approach is the Ullmann condensation, which is adapted from the synthesis of the analogous compound, 4-(1H-imidazol-1-yl)benzaldehyde.[9] This method involves the copper-catalyzed coupling of an aryl halide with imidazole.

The starting material is 4-bromo-3-methoxybenzaldehyde, which can be prepared from vanillin. The aldehyde functional group is often protected as an acetal during the coupling reaction to prevent unwanted side reactions. The subsequent deprotection under acidic conditions yields the final product.

Synthetic Workflow Diagram

SynthesisWorkflow start 4-Bromo-3-methoxybenzaldehyde (Protected as Acetal) step1 Ullmann Condensation (130-150°C) start->step1 reagent1 Imidazole NaH, DMF reagent1->step1 catalyst Copper Powder (Cu) catalyst->step1 intermediate Protected Intermediate step1->intermediate step2 Acidic Hydrolysis (Deprotection) intermediate->step2 reagent2 Aqueous HCl reagent2->step2 product 4-(1H-imidazol-1-yl) -3-methoxybenzaldehyde step2->product SAR_Workflow cluster_synthesis Drug Synthesis cluster_testing Pharmacological Evaluation start 4-(1H-imidazol-1-yl) -3-methoxybenzaldehyde reaction Multi-step Synthesis (e.g., Reductive Amination, Coupling) start->reaction product Lead Compound (H3 Receptor Antagonist) reaction->product assay Binding & Functional Assays (Histamine H3 Receptor) product->assay sar Structure-Activity Relationship (SAR) Study assay->sar optimization Lead Optimization sar->optimization

References

The Versatile Scaffold: A Technical Guide to the Expanding Applications of Substituted Benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Privileged Structure

Substituted benzaldehydes, a class of aromatic aldehydes, represent a cornerstone in synthetic organic chemistry. Their inherent reactivity, coupled with the vast possibilities for functionalization of the benzene ring, has established them as indispensable building blocks across a multitude of scientific disciplines. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the burgeoning applications of these versatile molecules. Moving beyond a simple cataloging of uses, this document delves into the causality behind experimental designs, the mechanistic underpinnings of their biological activity, and provides actionable protocols to empower further innovation. The content herein is structured to offer a narrative that is both scientifically rigorous and practically insightful, reflecting a commitment to expertise, trustworthiness, and authoritative grounding in the field.

I. The Pharmaceutical Frontier: Targeting Disease with Precision

The tunable nature of the substituted benzaldehyde scaffold has made it a privileged structure in medicinal chemistry, leading to the development of novel therapeutic agents with diverse mechanisms of action.

A. Anticancer Therapeutics: Inducing Cellular Demise

A significant body of research highlights the potential of substituted benzaldehyde derivatives as potent anticancer agents. Their mechanisms of action are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways critical for cancer cell proliferation and survival.

1. Benzyloxybenzaldehyde Derivatives: Disrupting Leukemia Cell Proliferation

A series of benzyloxybenzaldehyde derivatives has demonstrated significant cytotoxic and anti-proliferative properties, particularly against human leukemia (HL-60) cells.[1] Notably, compounds such as 2-[(3-methoxybenzyl)oxy]benzaldehyde have emerged as potent agents.[1] The primary mechanism of action involves the induction of apoptosis, a form of programmed cell death, and the arrest of the cell cycle at the G2/M phase.[2] This disruption of the cell cycle prevents cancer cells from dividing and proliferating. Furthermore, these compounds have been shown to induce a loss of mitochondrial membrane potential, a key event in the apoptotic cascade.[2]

Table 1: Anticancer Activity of Select Benzyloxybenzaldehyde Derivatives against HL-60 Cells

CompoundStructureIC50 (µM)Reference
2-(benzyloxy)benzaldehydeSignificant activity at 1-10 µM[2]
2-[(3-methoxybenzyl)oxy]benzaldehydeMost potent in the series[1]
2-(benzyloxy)-5-chlorobenzaldehydeSignificant activity at 1-10 µM[2]

Experimental Protocol: Synthesis of Chalcone and Pyrazoline Derivatives from 2-(Benzyloxy)-4-fluorobenzaldehyde

This protocol outlines a two-step synthesis of potential anticancer agents, starting from a substituted benzaldehyde.[3]

Step 1: Claisen-Schmidt Condensation for Chalcone Synthesis

  • Dissolve 2-(Benzyloxy)-4-fluorobenzaldehyde (10 mmol) and an appropriate acetophenone derivative (e.g., 4-hydroxyacetophenone, 10 mmol) in 50 mL of ethanol in a round-bottom flask with magnetic stirring.[3]

  • Slowly add a solution of potassium hydroxide (20 mmol) in 20 mL of ethanol to the mixture at room temperature.[3]

  • Continue stirring at room temperature for 24 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[3]

  • Upon completion, pour the reaction mixture into 200 g of crushed ice and acidify with 10% HCl to precipitate the chalcone intermediate.[3]

  • Collect the solid product by vacuum filtration.[3]

Step 2: Cyclocondensation to a Pyrazoline Derivative

  • Reflux the synthesized chalcone (5 mmol) with hydrazine hydrate (10 mmol) in 30 mL of ethanol for 8 hours.[3]

  • Monitor the reaction by TLC.[3]

  • After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the pyrazoline derivative.[3]

  • Collect the solid by vacuum filtration and recrystallize from ethanol to obtain the pure product.[3]

Experimental Protocol: MTT Assay for Cytotoxicity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.[3]

  • Seed cancer cells (e.g., HL-60) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.[3]

  • Prepare serial dilutions of the synthesized benzaldehyde derivatives in the cell culture medium.

  • Replace the existing medium with the medium containing the test compounds at various concentrations and incubate for 48 hours.[3]

  • Add 20 µL of MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.[3]

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[3]

  • Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[3]

Logical Workflow for Anticancer Drug Discovery with Benzaldehyde Derivatives

anticancer_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_optimization Lead Optimization start Substituted Benzaldehyde chalcone Chalcone Intermediate start->chalcone Claisen-Schmidt Condensation pyrazoline Pyrazoline Derivative chalcone->pyrazoline Cyclocondensation mtt MTT Assay (Cytotoxicity) pyrazoline->mtt apoptosis Apoptosis Assays mtt->apoptosis Active Compounds cell_cycle Cell Cycle Analysis apoptosis->cell_cycle sar Structure-Activity Relationship (SAR) cell_cycle->sar lead Lead Compound sar->lead

Caption: Workflow for the synthesis, biological evaluation, and optimization of substituted benzaldehyde derivatives as potential anticancer agents.

B. Neurodegenerative Disease: Combating Alzheimer's with Cholinesterase Inhibitors

Alzheimer's disease, a progressive neurodegenerative disorder, is characterized by a decline in cognitive function, partly due to the depletion of the neurotransmitter acetylcholine. Substituted benzaldehyde derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade acetylcholine, thereby offering a therapeutic strategy to manage the symptoms of Alzheimer's.[4][5]

Benzimidazole-based substituted benzaldehyde derivatives have shown potent inhibitory activity against both AChE and BuChE.[5] For instance, a series of twenty-one analogs were synthesized and screened, with some compounds exhibiting IC50 values in the low micromolar to nanomolar range.[5] The structure-activity relationship (SAR) studies revealed that the nature and position of the substituent on the benzaldehyde ring significantly influence the inhibitory potency.[5]

Table 2: Cholinesterase Inhibitory Activity of Select Benzimidazole-Based Benzaldehyde Derivatives

CompoundTarget EnzymeIC50 (µM)Reference
Derivative 3 (3,4-dichloro)Acetylcholinesterase0.050 ± 0.001[5]
Butyrylcholinesterase0.080 ± 0.001[5]
Donepezil (Standard)Acetylcholinesterase0.016 ± 0.12[5]
Butyrylcholinesterase0.30 ± 0.010[5]

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to screen for inhibitors of cholinesterases.[6]

  • Prepare a solution of the test compound (substituted benzaldehyde derivative) in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the acetylcholinesterase (or butyrylcholinesterase) enzyme solution.[6]

  • Incubate the plate for a predefined period (e.g., 15 minutes) at a controlled temperature to allow the inhibitor to interact with the enzyme.[6]

  • Add the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BuChE) and the chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to initiate the reaction.[6]

  • The enzyme hydrolyzes the substrate to thiocholine, which reacts with DTNB to produce a yellow-colored product (5-thio-2-nitrobenzoate).

  • Measure the absorbance of the yellow product at 412 nm at different time points using a microplate reader.[6]

  • The rate of color development is proportional to the enzyme activity. The inhibitory effect of the test compound is determined by comparing the enzyme activity in the presence of the inhibitor to the activity in its absence.

C. Antimicrobial and Antifungal Applications: A Broad Spectrum of Activity

The rise of antimicrobial resistance necessitates the development of new therapeutic agents. Substituted benzaldehyde derivatives have demonstrated promising activity against a range of bacteria and fungi.

1. Targeting Fungal Cellular Antioxidation

Certain benzaldehydes exhibit potent antifungal activity by disrupting the cellular antioxidation systems of fungi.[7] Structure-activity relationship studies have shown that the presence of an ortho-hydroxyl group on the aromatic ring enhances antifungal activity.[7] These compounds can act as chemosensitizing agents, increasing the efficacy of conventional antifungal drugs.[7]

Experimental Protocol: Antifungal Bioassay (Radial Growth Inhibition)

This method is used to assess the antifungal activity of compounds against filamentous fungi.[7]

  • Prepare agar plates containing various concentrations of the substituted benzaldehyde derivative to be tested.

  • Inoculate the center of each plate with a small plug of the fungal mycelium (e.g., Aspergillus fumigatus).

  • Incubate the plates at an appropriate temperature for several days.

  • Measure the diameter of the fungal colony on the treated and control (solvent only) plates.

  • Calculate the percentage of growth inhibition using the formula: % Inhibition = 100 x (C-T)/C, where C is the diameter of the colony on the control plate and T is the diameter of the colony on the treated plate.[7]

II. Agricultural Innovations: From Crop Protection to Growth Regulation

Substituted benzaldehydes are also making significant inroads into the agricultural sector, offering solutions for crop protection and yield enhancement.

A. Antifungal Agents for Crop Protection

Fungal pathogens pose a significant threat to global food security. Benzaldehyde and its derivatives are being explored as environmentally friendly fungicides.[8] For instance, a new benzaldehyde derivative, 2-[(2-methylpyridin-3-yl)oxy]benzaldehyde (MPOBA), has been shown to inhibit the production of aflatoxin B1, a potent carcinogen produced by Aspergillus flavus.[8] The mechanism of action involves the downregulation of genes responsible for aflatoxin biosynthesis.[8]

B. Plant Growth Regulators and Herbicides

Substituted benzaldehydes can also act as plant growth regulators, exhibiting both inhibitory and promoting effects on root growth depending on the specific derivative and its concentration.[9] For example, 2,3-dihydroxybenzaldehyde has been shown to be a potent root growth inhibitor, while salicylaldehyde and 2,4,5-trihydroxybenzaldehyde can promote root growth at low concentrations.[9] This dual activity opens up possibilities for their use in developing new herbicides and plant growth enhancers.

Table 3: Root Growth Regulatory Activity of Select Benzaldehyde Derivatives on Brassica campestris

CompoundActivityIC50 (mg/L)Reference
2,3-DihydroxybenzaldehydeRoot Growth Inhibition8.0[9]
SalicylaldehydeRoot Growth Inhibition83.9[9]
SalicylaldehydeRoot Growth Promotion< 10[9]
2,4,5-TrihydroxybenzaldehydeRoot Growth Promotion< 10[9]

III. Material Science: Engineering Functional Polymers

The reactivity of the aldehyde group in substituted benzaldehydes makes them valuable monomers for the synthesis of functional polymers with tailored properties.

A. Copolymerization for Functional Materials

Substituted benzaldehydes can be copolymerized with other monomers, such as phthalaldehyde, to create functional polymers.[10] This approach allows for the introduction of various pendant functionalities into the polymer backbone, which can be further modified to create cross-linked, degradable polymer networks.[10] The reactivity of the benzaldehyde comonomers is sensitive to their electronic properties, providing a means to control the copolymerization process.[10] These materials have potential applications in areas such as drug delivery and smart materials.

Conceptual Diagram of Phthalaldehyde-Benzaldehyde Copolymerization

polymer_synthesis phthalaldehyde Phthalaldehyde copolymer Functional Copolymer phthalaldehyde->copolymer Anionic Initiated Polymerization benzaldehyde Substituted Benzaldehyde benzaldehyde->copolymer

Caption: Synthesis of functional copolymers through the anionic initiated polymerization of phthalaldehyde and substituted benzaldehydes.

IV. Conclusion and Future Perspectives

The applications of substituted benzaldehyde derivatives are vast and continue to expand. Their versatility as a chemical scaffold, combined with the relative ease of their synthesis and modification, ensures their continued importance in drug discovery, agricultural science, and material innovation. Future research will likely focus on the development of more complex and highly functionalized derivatives with enhanced potency and selectivity. The integration of computational modeling and high-throughput screening will undoubtedly accelerate the discovery of new applications for this remarkable class of compounds. The self-validating nature of the protocols described herein, grounded in established scientific principles, provides a solid foundation for researchers to build upon and contribute to this exciting and impactful field.

V. References

  • Adalat, B., Rahim, F., Rehman, W., Ali, Z., Rasheed, L., Khan, Y., Farghaly, T. A., Shams, S., Taha, M., Wadood, A., Shah, S. A. A., & Abdellatif, M. H. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. Molecules, 28(3), 1234. --INVALID-LINK--

  • Kim, J. H., Mahoney, N., Chan, K. L., Molyneux, R. J., & Campbell, B. C. (2011). Antifungal activity of redox-active benzaldehydes that target cellular antioxidation. Annals of Clinical Microbiology and Antimicrobials, 10, 24. --INVALID-LINK--

  • Gupta, S. M., Behera, A., Jain, N. K., Tripathi, A., Rishipathak, D., Singh, S., Ahemad, N., Erol, M., & Kumar, D. (2023). Development of substituted benzylidene derivatives as novel dual cholinesterase inhibitors for Alzheimer's treatment. RSC Advances, 13(38), 26657–26673. --INVALID-LINK--

  • Gupta, S. M., Behera, A., Jain, N. K., Tripathi, A., Rishipathak, D., Singh, S., Ahemad, N., Erol, M., & Kumar, D. (2023). Development of substituted benzylidene derivatives as novel dual cholinesterase inhibitors for Alzheimer's treatment. RSC Advances, 13(38), 26657–26673. --INVALID-LINK--

  • BenchChem. (n.d.). Application of 4-Butoxybenzaldehyde in Polymer Chemistry: Detailed Application Notes and Protocols. Retrieved from --INVALID-LINK--

  • (n.d.). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. ResearchGate. Retrieved from --INVALID-LINK--

  • (2025, August 6). Antifungal activity of redox-active benzaldehydes that target cellular antioxidation. ResearchGate. Retrieved from --INVALID-LINK--

  • (n.d.). Synthesis and anticancer cytotoxicity with structural context of an α-hydroxyphosphonate based compound library derived from substituted benzaldehydes. Royal Society of Chemistry. Retrieved from --INVALID-LINK--

  • (2023, January 27). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. ResearchGate. Retrieved from --INVALID-LINK--

  • El-Newehy, M. H., Al-Deyab, S. S., & El-Hamshary, H. (2011). Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. Polymers, 3(4), 1843–1859. --INVALID-LINK--

  • Gupta, S., Behera, A., Jain, N. K., Tripathi, A., Rishipathak, D., Singh, S., Ahemad, N., Erol, M., & Kumar, D. (2023). Development of substituted benzylidene derivatives as novel dual cholinesterase inhibitors for Alzheimer's treatment. RSC advances, 13(38), 26657–26673. --INVALID-LINK--

  • BenchChem. (n.d.). Application Notes and Protocols: Synthesis of Novel Anticancer Agents from 2-(Benzyloxy)-4-fluorobenzaldehyde. Retrieved from --INVALID-LINK--

  • Lin, C. F., Yang, J. S., Chang, C. Y., Kuo, S. C., Lee, M. R., & Huang, L. J. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & medicinal chemistry, 13(5), 1537–1544. --INVALID-LINK--

  • BenchChem. (n.d.). Benzyl-2-chloro-1H-indole-3-carbaldehyde in the Synthesis of Anticancer Agents. Retrieved from --INVALID-LINK--

  • (2025, August 7). Functional Phthalaldehyde Polymers by Copolymerization with Substituted Benzaldehydes. ResearchGate. Retrieved from --INVALID-LINK--

  • Lee, S. E., Kim, J. E., Lee, S. G., & Kim, J. H. (2021). A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. Toxins, 13(11), 785. --INVALID-LINK--

  • Kaitz, J. A., & Moore, J. S. (2013). Functional Phthalaldehyde Polymers by Copolymerization with Substituted Benzaldehydes. Macromolecules, 46(4), 1339–1344. --INVALID-LINK--

  • Choi, G. H., Ro, J. H., Park, B. J., Lee, D. Y., Cheong, M. S., & Seo, W. D. (2016). Benzaldehyde as a new class plant growth regulator on Brassica campestris. Journal of Applied Biological Chemistry, 59(2), 159–164. --INVALID-LINK--

  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sayed, N. N. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2736. --INVALID-LINK--

  • (2025, February 22). Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. MDPI. Retrieved from --INVALID-LINK--

  • (2023, January 19). Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase. ACS Omega. Retrieved from --INVALID-LINK--

  • (n.d.). Synthesis and antimicrobial activity of novel 2-substituted benzimidazole, benzoxazole and benzothiazole derivatives. Arabian Journal of Chemistry. Retrieved from --INVALID-LINK--

  • Kaitz, J. A., & Moore, J. S. (2013). Functional Phthalaldehyde Polymers by Copolymerization with Substituted Benzaldehydes. Macromolecules, 46(4), 1339–1404. --INVALID-LINK--

  • Al-Majd, L., Al-Qatati, K., Al-Qatati, A., Al-Qatati, S., Al-Qatati, S., Al-Qatati, S., ... & Al-Qatati, S. (2022). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 27(19), 6543. --INVALID-LINK--

  • (2025, August 6). (PDF) Synthesis, Characterization and Antifungal Studies of Novel Substituted Benzaldehyde Derivatives of 2-Amino-6-ferrocenyl-4-phenylpyrimidine. ResearchGate. Retrieved from --INVALID-LINK--

  • Yaseen, Z., Ahmad, M., Zarrin, A., & Khan, M. (2016). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. Drug design, development and therapy, 10, 3673–3681. --INVALID-LINK--

  • Gupta, S., Behera, A., Jain, N. K., Tripathi, A., Rishipathak, D., Singh, S., ... & Kumar, D. (2023). Development of substituted benzylidene derivatives as novel dual cholinesterase inhibitors for Alzheimer's treatment. RSC advances, 13(38), 26657-26673. --INVALID-LINK--

  • Krátký, M., Stolaříková, J., & Vinšová, J. (2020). Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study. Molecules, 25(23), 5727. --INVALID-LINK--

  • Kumar, A., Kumar, R., & Singh, P. (2020). Synthesis, Characterization and Antimicrobial Evaluation of Some N-Substituted Benzimidazole Derivatives. Current drug discovery technologies, 17(1), 87–91. --INVALID-LINK--

  • Van der Pijl, F., van der Vlugt, T. J. H., & van der Vlugt, J. I. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4064–4068. --INVALID-LINK--

  • Kim, S. J., Roe, G., Holland, E., & Ocius, K. (n.d.). Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Liberty University. Retrieved from --INVALID-LINK--

  • (n.d.). Acetylcholinesterase Inhibitor Screening Kit (MAK324) - Technical Bulletin. Sigma-Aldrich. Retrieved from --INVALID-LINK--

  • (n.d.). Acetylcholinesterase inhibition assay of the synthesized compounds on... ResearchGate. Retrieved from --INVALID-LINK--

  • Zhu, M., Chen, Y., Wang, Y., & Wang, Y. (2024). Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish. International journal of biological macromolecules, 265(Pt 2), 131246. --INVALID-LINK--

  • Li, J., Wang, X., & Li, Y. (2022). Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. International journal of molecular sciences, 23(19), 11846. --INVALID-LINK--

  • Gorshkov, V., Gorshkova, A., & Gorshkova, E. (2022). Modern Approaches for the Development of New Herbicides Based on Natural Compounds. International Journal of Molecular Sciences, 23(19), 11846. --INVALID-LINK--

References

safety and handling of 4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safety and Handling of 4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde

Preamble: Navigating Data Scarcity for a Novel Compound

As a specialized reagent in drug discovery and organic synthesis, this compound exists in a space where comprehensive, harmonized safety data is not yet publicly established. Unlike common laboratory chemicals, it lacks a dedicated CAS number in major databases and a harmonized classification in repositories like the ECHA C&L Inventory as of this writing. This guide is therefore constructed based on a critical evaluation of available supplier safety data sheets (SDS), analysis of structurally similar compounds, and foundational principles of chemical hygiene for handling aromatic aldehydes. Our core directive is to empower researchers with a cautious, safety-first framework. Where conflicting data exists, this guide adopts the more stringent hazard classification to ensure the highest degree of protection.

Section 1: Chemical Identification and Physical Characteristics

This compound is a substituted benzaldehyde, a class of molecules widely used as precursors in pharmaceutical synthesis. The imidazole and methoxy functionalities introduce specific reactivity and potential biological activity, which necessitates careful handling.

PropertyValue / DescriptionSource / Rationale
IUPAC Name This compound-
Molecular Formula C₁₁H₁₀N₂O₂-
Molecular Weight 202.21 g/mol -
Physical State Solid, powder/crystalline form expectedBased on related compounds[1]
Melting Point Not specified. Estimated >150 °C.The related 4-(1H-imidazol-1-yl)benzaldehyde melts at 153-155 °C[2]. The addition of a methoxy group may alter this.
Solubility Not specified. Likely soluble in organic solvents like DMSO, DMF, and alcohols. Limited water solubility is expected.General characteristic for this class of organic molecules.
Appearance Brown solid (for a similar compound)[1]-

Section 2: Hazard Assessment and GHS Classification

The hazard profile for this specific molecule is not harmonized. One supplier SDS indicates it is an irritant, while an SDS for a very similar molecule (lacking only the methoxy group) suggests no GHS classification is required[1][3]. This discrepancy is critical. From a risk management perspective, the compound must be handled as an irritant until proven otherwise. The recommended classification below is based on the more conservative data set to ensure user safety[3].

GHS ClassificationDetails
Pictogram
alt text
Signal Word Warning
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements Prevention: P261, P264, P271, P280Response: P302+P352, P304+P340, P305+P351+P338, P312Storage: P403+P233, P405Disposal: P501
Causality of Hazards
  • Irritation: Aldehyde groups are electrophilic and can react with nucleophilic residues in proteins and other biological macromolecules, leading to cellular stress and an inflammatory response manifesting as irritation[4]. The aromatic and heterocyclic nature of this molecule influences its absorption and interaction with tissues.

  • Respiratory Irritation: As a fine solid, airborne dust can be easily inhaled. The irritant nature of the molecule can directly affect the mucous membranes of the respiratory tract.

Section 3: Exposure Controls and Personal Protection

A multi-layered approach combining engineering controls and personal protective equipment (PPE) is mandatory. The principle of "As Low As Reasonably Practicable" (ALARP) should guide all handling procedures.

Engineering Controls
  • Primary Control: All manipulations of the solid compound and its concentrated solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Ventilation: The laboratory should have adequate general ventilation to dilute fugitive emissions.

Personal Protective Equipment (PPE)
PPE TypeSpecification & Rationale
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. A full-face shield should be worn over safety glasses when handling larger quantities (>1 g) or when there is a significant risk of splashing.
Skin Protection Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.Gloves: Nitrile or butyl rubber gloves are recommended. Avoid latex gloves due to poor chemical resistance to many organic compounds[4]. Gloves should be inspected before use and changed immediately if contamination is suspected. Double-gloving is prudent for extended manipulations.
Respiratory Protection Under normal conditions of use within a chemical fume hood, no respiratory protection is required[1][3]. If engineering controls fail or for emergency response, a NIOSH-approved respirator with an organic vapor/particulate filter (P100) is necessary.

Section 4: Safe Laboratory Handling and Storage Protocol

Adherence to a strict, step-by-step protocol is the foundation of safe handling.

Experimental Workflow Diagram

G cluster_prep Preparation & Weighing cluster_use Experimental Use cluster_cleanup Cleanup & Disposal receive Receive & Verify Chemical store Store in Cool, Dry, Well-Ventilated Area receive->store ppe Don PPE: Lab Coat, Goggles, Gloves store->ppe fume_hood Work Inside Certified Chemical Fume Hood ppe->fume_hood weigh Weigh Solid Using Disposable Weigh Paper fume_hood->weigh dissolve Prepare Solution: Add Solid to Solvent Slowly weigh->dissolve Transfer reaction Perform Reaction Under Inert Atmosphere (if needed) dissolve->reaction quench Quench Reaction Safely reaction->quench decontaminate Decontaminate Glassware & Work Surfaces quench->decontaminate waste Segregate Waste: Solid vs. Liquid Organic decontaminate->waste dispose Dispose in Labeled, Approved Waste Container waste->dispose remove_ppe Doff PPE & Wash Hands dispose->remove_ppe

Caption: Safe handling workflow for this compound.

Step-by-Step Handling Protocol
  • Preparation: Before retrieving the chemical, ensure the fume hood is operational and the workspace is clear. Prepare all necessary solvents, glassware, and waste containers.

  • Don PPE: Put on all required PPE as specified in Section 3.2.

  • Weighing:

    • Place a tared weigh boat or glassine paper on the analytical balance inside the fume hood.

    • Carefully transfer the desired amount of the solid compound using a clean spatula. Avoid creating airborne dust.

    • Close the primary container immediately after dispensing.

  • Solution Preparation:

    • Place the destination flask containing the solvent in the fume hood.

    • Carefully add the weighed solid to the solvent.

    • Stir or sonicate as needed to dissolve. If heating is required, use a controlled heating mantle and condenser.

  • Storage: Store the compound in its original, tightly sealed container in a cool, dry, and dark location. It should be stored away from strong oxidizing agents, strong bases, and strong reducing agents[1][5].

Section 5: Emergency Procedures

Rapid and correct response to an exposure or spill is critical.

EmergencyProcedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[3].
Skin Contact Remove all contaminated clothing. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If irritation develops or persists, seek medical attention[3].
Inhalation Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If the person feels unwell or breathing is difficult, call a poison center or doctor[3].
Ingestion Do NOT induce vomiting. Rinse mouth thoroughly with water. Seek immediate medical attention[3].
Accidental Release Evacuate the area. Wearing full PPE, cover the spill with an inert absorbent material like vermiculite or sand. Sweep up the material, place it into a suitable, labeled container for chemical waste, and decontaminate the area[3].
Fire Use carbon dioxide, dry chemical powder, or alcohol-resistant foam. In a fire, toxic fumes (carbon monoxide, carbon dioxide, nitrogen oxides) may be produced. Firefighters should wear self-contained breathing apparatus (SCBA)[3][5].

Section 6: Waste Disposal

All waste containing this compound, whether solid or in solution, must be treated as hazardous chemical waste.

  • Solid Waste: Contaminated weigh papers, gloves, and absorbent materials should be placed in a sealed bag and then into a designated solid chemical waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a labeled, sealed container for non-halogenated organic waste.

  • Disposal: All waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local and national regulations.

Section 7: Toxicological Profile

The toxicological properties of this compound have not been fully investigated. The available data is limited and should be interpreted with caution. The compound should always be handled as if it were potentially toxic.

  • Acute Toxicity: One supplier SDS for a similar compound reports an oral LD50 in rats of 3,300 mg/kg and a dermal LD50 in rabbits of >5,010 mg/kg[3]. This suggests low acute toxicity via these routes, but this data is not for the exact molecule and has not been independently verified.

  • Carcinogenicity/Mutagenicity: No data is available. There is no listing by IARC, NTP, or OSHA for this compound or its close analogs.

Given the data gaps, researchers must avoid all direct contact and minimize exposure to the lowest possible levels.

References

Spectroscopic Characterization of 4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound 4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde. This molecule is of significant interest to researchers in medicinal chemistry and materials science due to its versatile structure, which combines the reactive aldehyde functionality with the pharmacologically relevant imidazole and methoxybenzene moieties. Accurate structural elucidation and purity assessment are paramount for any application, making a thorough understanding of its spectroscopic signature essential.

This document will delve into the core spectroscopic techniques used for the characterization of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). For each technique, we will explore the theoretical underpinnings, present detailed experimental protocols, and provide an expert interpretation of the spectral data.

Molecular Structure and Spectroscopic Overview

The structure of this compound presents a unique set of spectroscopic features. The molecule consists of a substituted benzene ring with an aldehyde group, a methoxy group, and an imidazole ring. This arrangement of functional groups leads to a distinct pattern of signals in its various spectra, allowing for unambiguous identification.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy

Proton (¹H) NMR spectroscopy reveals the number of different types of protons and their neighboring protons in a molecule.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid obscuring analyte signals.[1]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

    • Shim the magnetic field to optimize its homogeneity, which is crucial for achieving sharp and symmetrical peaks.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm).

    • Integrate the peaks to determine the relative number of protons for each signal.

The following table summarizes the reported ¹H NMR spectral data for this compound.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
10.05s1HAldehyde (-CHO)
8.03d, J = 8.6 Hz2HAromatic (H-2', H-6')
7.99s1HImidazole (H-2)
7.60d, J = 8.6 Hz2HAromatic (H-3', H-5')
7.39m1HImidazole (H-5)
7.26m1HImidazole (H-4)
3.82s3HMethoxy (-OCH₃)

Data obtained in CDCl₃ at 400 MHz.

The ¹H NMR spectrum provides a clear fingerprint of the molecule.

  • Aldehyde Proton: The singlet at 10.05 ppm is highly characteristic of an aldehyde proton. Its downfield shift is due to the strong deshielding effect of the carbonyl group.

  • Aromatic Protons: The two doublets at 8.03 and 7.60 ppm, each integrating to two protons, are characteristic of a para-substituted benzene ring. The protons ortho to the electron-withdrawing aldehyde group (H-2', H-6') are shifted further downfield compared to the protons meta to it (H-3', H-5').

  • Imidazole Protons: The three signals at 7.99, 7.39, and 7.26 ppm correspond to the protons of the imidazole ring. The proton at the 2-position (H-2) is typically the most deshielded due to its position between two nitrogen atoms. The other two protons (H-4 and H-5) appear as multiplets.

  • Methoxy Protons: The sharp singlet at 3.82 ppm, integrating to three protons, is indicative of the methoxy group.

G cluster_0 ¹H NMR Workflow prep Sample Preparation (Dissolve in CDCl₃) acq Data Acquisition (400 MHz Spectrometer) prep->acq proc Data Processing (FT, Phasing, Calibration) acq->proc interp Spectral Interpretation (Peak Assignment) proc->interp

Caption: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule.

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrument Setup: The instrument is tuned to the ¹³C frequency.

  • Data Acquisition: A standard proton-decoupled ¹³C NMR spectrum is acquired. This involves broadband decoupling of the proton frequencies to simplify the spectrum to a series of singlets for each unique carbon atom.[2] Due to the low natural abundance of ¹³C, a larger number of scans is typically required compared to ¹H NMR.

  • Data Processing: Similar to ¹H NMR, the data is processed via Fourier transform, phasing, and calibration.

Predicted Chemical Shift (δ, ppm)Assignment
~191Aldehyde (C=O)
~160Aromatic (C-O)
~138Aromatic (C-N)
~137Imidazole (C-2)
~130Aromatic (CH)
~129Imidazole (C-5)
~122Aromatic (C-CHO)
~121Imidazole (C-4)
~112Aromatic (CH)
~56Methoxy (-OCH₃)
  • Carbonyl Carbon: The aldehyde carbonyl carbon is expected to appear significantly downfield, around 191 ppm.

  • Aromatic Carbons: The benzene ring carbons will resonate in the typical aromatic region (110-160 ppm). The carbon attached to the oxygen of the methoxy group will be the most downfield among the ring carbons due to the deshielding effect of oxygen. The carbon attached to the imidazole nitrogen and the carbon bearing the aldehyde group will also have distinct chemical shifts.

  • Imidazole Carbons: The three carbons of the imidazole ring are expected in the 120-140 ppm range, with the C-2 carbon being the most downfield.

  • Methoxy Carbon: The methoxy carbon will appear upfield, around 56 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

  • Sample Preparation:

    • Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.[4]

    • Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate, leaving a thin film of the solid compound on the plate.[4]

  • Data Acquisition:

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the clean salt plate.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Based on the functional groups present, the following characteristic IR absorption bands are expected for this compound.

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~3100-3000MediumC-H stretchAromatic & Imidazole
~2950-2850MediumC-H stretchMethoxy
~2850 & ~2750WeakC-H stretchAldehyde (Fermi doublet)
~1700StrongC=O stretchAldehyde
~1600 & ~1480Medium-StrongC=C stretchAromatic Ring
~1520MediumC=N stretchImidazole Ring
~1260StrongC-O stretchAryl Ether
~820StrongC-H bendpara-Substituted Benzene
  • C-H Stretching: The region above 3000 cm⁻¹ will show absorptions for the aromatic and imidazole C-H bonds. The methoxy C-H stretches will appear just below 3000 cm⁻¹. A key diagnostic feature for the aldehyde is the presence of two weak bands around 2850 and 2750 cm⁻¹, known as a Fermi doublet.

  • Carbonyl Stretching: A very strong and sharp absorption band around 1700 cm⁻¹ is the most prominent feature of the spectrum and is indicative of the aldehyde C=O stretching vibration.

  • C=C and C=N Stretching: The absorptions in the 1600-1480 cm⁻¹ region correspond to the stretching vibrations of the carbon-carbon bonds in the aromatic ring and the carbon-nitrogen bonds in the imidazole ring.

  • C-O Stretching: A strong band around 1260 cm⁻¹ is characteristic of the aryl ether C-O stretching vibration of the methoxy group.

  • Out-of-Plane Bending: A strong band around 820 cm⁻¹ is expected for the out-of-plane C-H bending of the para-substituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

  • Sample Preparation: Prepare a dilute solution of the sample (typically in the low micromolar to nanomolar range) in a suitable solvent, such as a mixture of methanol and water. A small amount of an acid (e.g., formic acid) may be added to promote protonation.

  • Instrument Setup: The ESI source is coupled to a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

  • Data Acquisition:

    • The sample solution is introduced into the ESI source through a capillary at a constant flow rate.

    • A high voltage is applied to the capillary, causing the solution to form a fine spray of charged droplets.

    • As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.

    • These ions are then guided into the mass analyzer, where their m/z ratios are measured. The spectrum is typically acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

m/zIon
173.07[M+H]⁺
172.06[M]⁺• (in EI)

Molecular Formula: C₁₀H₈N₂O Exact Mass: 172.0637

  • Molecular Ion: In ESI-MS, the primary ion observed would be the protonated molecule, [M+H]⁺, at an m/z of approximately 173.07. High-resolution mass spectrometry would allow for the determination of the elemental composition from the exact mass.

  • Fragmentation: While ESI is a "soft" ionization technique that typically results in minimal fragmentation, some fragmentation can be induced. Potential fragmentation pathways could involve the loss of the aldehyde group (CHO, 29 Da) or the methoxy group (CH₃, 15 Da).

G cluster_1 ESI-MS Process solution Sample in Solution electrospray Electrospray (Charged Droplets) solution->electrospray desolvation Desolvation electrospray->desolvation gas_phase_ions Gas-Phase Ions [M+H]⁺ desolvation->gas_phase_ions mass_analyzer Mass Analyzer gas_phase_ions->mass_analyzer detector Detector (m/z Measurement) mass_analyzer->detector

Caption: Electrospray Ionization Mass Spectrometry workflow.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive spectroscopic profile of this compound. ¹H NMR confirms the specific arrangement of protons, ¹³C NMR (predicted) outlines the carbon framework, IR spectroscopy identifies the key functional groups, and mass spectrometry confirms the molecular weight. This collective data is indispensable for researchers and scientists in verifying the identity, purity, and structure of this important chemical compound, thereby ensuring the integrity of their research and development endeavors.

References

An In-depth Technical Guide on the Solubility of 4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Solubility Landscape of Novel Compounds

In the realm of drug discovery and development, understanding the solubility of a novel chemical entity is a cornerstone of its progression from a laboratory curiosity to a potential therapeutic agent. This guide provides a comprehensive framework for characterizing the solubility of 4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde, a compound of interest with potential applications in medicinal chemistry, likely as a synthetic intermediate for more complex molecules.[1] While specific experimental data for this exact molecule is not yet widely published, this document will equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols necessary to determine its solubility profile in common laboratory solvents. Our approach is grounded in the principles of physical organic chemistry and leverages established methodologies to ensure scientific rigor and reproducibility.

Physicochemical Profile: Predicting Solubility Behavior

The molecular structure of this compound dictates its likely interactions with various solvents. A thorough analysis of its constituent functional groups allows for a qualitative prediction of its solubility.

  • Core Structure: The molecule possesses a benzaldehyde core, which is generally nonpolar. However, the presence of polar functional groups significantly influences its overall polarity.

  • Key Functional Groups:

    • Imidazole Ring: The imidazole group is a polar, aromatic heterocycle capable of acting as both a hydrogen bond donor (N-H) and acceptor (the lone pair on the other nitrogen). This feature suggests potential solubility in polar protic solvents.

    • Methoxy Group (-OCH₃): The methoxy group is moderately polar and can act as a hydrogen bond acceptor.

    • Aldehyde Group (-CHO): The aldehyde group is polar and can also accept hydrogen bonds.

Based on this structure, we can anticipate that this compound will exhibit limited solubility in nonpolar solvents and greater solubility in polar solvents, particularly those that can engage in hydrogen bonding.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Aprotic Hexane, TolueneLowThe overall polarity of the molecule is too high for significant interaction with nonpolar solvents.
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl AcetateModerateThe polarity of these solvents can accommodate the polar functional groups of the compound.
Polar Aprotic (High Polarity) Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)HighThese highly polar solvents are excellent at solvating a wide range of organic molecules, including those with multiple polar functional groups.
Polar Protic Water, Methanol, EthanolModerate to HighThe ability of these solvents to donate and accept hydrogen bonds will facilitate the dissolution of the compound through interactions with the imidazole, methoxy, and aldehyde groups.
Aqueous Acids/Bases Dilute HCl, Dilute NaOHLikely SolubleThe basic nitrogen on the imidazole ring can be protonated in acidic solutions, forming a salt and increasing aqueous solubility. The potential for reaction with strong bases should be considered.[2][3]

Experimental Determination of Solubility: A Step-by-Step Protocol

To move from qualitative prediction to quantitative data, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the solubility of this compound.

Materials and Equipment
  • This compound (high purity)

  • A selection of common laboratory solvents (e.g., Water, Methanol, Ethanol, Acetone, Dichloromethane, Dimethyl Sulfoxide)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Syringe filters (0.22 µm)

  • Autosampler vials

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep1 Weigh excess compound into vials prep2 Add a known volume of solvent prep1->prep2 Dispense solvent equil1 Incubate at a constant temperature with agitation prep2->equil1 Begin equilibration equil2 Allow to equilibrate (e.g., 24-48 hours) equil1->equil2 Maintain conditions sample1 Centrifuge to pellet undissolved solid equil2->sample1 End equilibration sample2 Filter supernatant sample1->sample2 Isolate saturated solution sample3 Dilute aliquot for analysis sample2->sample3 Prepare for injection sample4 Quantify concentration by HPLC sample3->sample4 Analyze

Caption: Experimental workflow for solubility determination.

Detailed Protocol
  • Preparation of Stock Solutions and Calibration Curve:

    • Prepare a stock solution of this compound in a solvent in which it is freely soluble (e.g., DMSO).

    • From the stock solution, prepare a series of calibration standards of known concentrations.

    • Analyze the calibration standards by HPLC to generate a calibration curve (Peak Area vs. Concentration).

  • Sample Preparation and Equilibration:

    • Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that a saturated solution is formed and undissolved solid remains.

    • To each vial, add a precise volume of the desired solvent.

    • Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.

  • Sample Processing and Analysis:

    • After equilibration, centrifuge the vials to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid material is disturbed.

    • Filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any fine particulates.

    • Dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.

    • Analyze the diluted samples by HPLC.

  • Data Analysis:

    • Using the peak area from the HPLC analysis and the calibration curve, determine the concentration of this compound in the diluted sample.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.

Safety and Handling

While specific hazard information for this compound is not extensively documented, it is prudent to handle it with the care afforded to all novel chemical compounds. Based on the safety data for similar compounds like 4-(1H-Imidazol-1-yl)benzaldehyde and various methoxybenzaldehydes, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[4][5][6]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.[5]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[4][6]

  • First Aid:

    • Eyes: In case of contact, immediately rinse with plenty of water for at least 15 minutes.[5][6]

    • Skin: Wash off with soap and plenty of water.[5][6]

    • Ingestion: If swallowed, rinse mouth with water.[5][6]

    • Inhalation: Move the person into fresh air.[5][6]

Conclusion and Future Directions

This guide provides a comprehensive framework for approaching the solubility determination of this compound. By combining theoretical predictions based on molecular structure with a rigorous experimental protocol, researchers can obtain reliable and reproducible solubility data. This information is critical for a variety of applications, from designing synthetic reactions to formulating drug candidates. Future work should focus on generating a comprehensive, publicly available dataset of the solubility of this compound in a wide range of pharmaceutically relevant solvents and buffer systems.

References

Methodological & Application

synthetic protocol for 4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of 4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde

Abstract

This document provides a comprehensive, validated protocol for the synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthetic strategy is centered on a copper-catalyzed Ullmann condensation, a robust method for C-N bond formation. This guide details the reaction mechanism, a step-by-step experimental procedure, rigorous purification techniques, and full characterization of the final product. Designed for researchers and drug development professionals, this protocol emphasizes the causality behind experimental choices, ensuring reproducibility and high purity of the target compound.

Introduction: Significance of Imidazole-Containing Scaffolds

The imidazole moiety is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs and biologically active compounds.[1] Its unique electronic properties and ability to act as a hydrogen bond donor and acceptor make it a privileged scaffold for interacting with various biological targets. The title compound, this compound, combines this critical heterocycle with a versatile benzaldehyde functional group. This makes it an ideal starting material for synthesizing a diverse range of more complex molecules, such as Schiff bases, chalcones, and other derivatives with potential therapeutic applications.[2] The synthesis of such building blocks from readily available materials like vanillin derivatives is a key focus in sustainable and efficient pharmaceutical research.[2][3]

Synthetic Strategy: The Ullmann Condensation

The formation of the aryl-imidazole C-N bond is efficiently achieved via a copper-promoted N-arylation, commonly known as the Ullmann condensation or Ullmann-type reaction.[4][5] This reaction is a powerful tool for coupling aryl halides with a variety of nucleophiles, including amines and heterocycles like imidazole.

2.1 Reaction Principle The core transformation involves the reaction of an aryl halide (in this case, 4-bromo-3-methoxybenzaldehyde) with imidazole in the presence of a copper catalyst and a base. The reaction typically requires a high-boiling polar aprotic solvent to facilitate the reaction, which often runs at elevated temperatures.[4][6]

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product A 4-Bromo-3-methoxybenzaldehyde P1 A->P1 B Imidazole B->P1 C Copper Catalyst (e.g., CuI) Base (e.g., K2CO3) Solvent (e.g., DMF) Reagents_Node D This compound P1->Reagents_Node Product_Node Reagents_Node->Product_Node Ullmann Condensation Product_Node->D

Caption: Overall synthetic transformation.

2.2 Mechanistic Insight The precise mechanism of the Ullmann reaction can be complex, but it is generally understood to involve the formation of a copper(I) species. The catalytic cycle is thought to proceed through the following key steps:

  • Formation of Copper(I) Imidazolate: The base deprotonates imidazole, which then coordinates with the Cu(I) catalyst.

  • Oxidative Addition: The aryl halide adds to the copper center, forming a Cu(III) intermediate.

  • Reductive Elimination: The aryl and imidazolyl groups couple, forming the C-N bond and regenerating a Cu(I) species to continue the catalytic cycle.[5][7]

Detailed Experimental Protocol

3.1 Materials and Reagents

ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equivalents
4-Bromo-3-methoxybenzaldehydeC₈H₇BrO₂215.044.30 g20.01.0
ImidazoleC₃H₄N₂68.082.04 g30.01.5
Copper(I) Iodide (CuI)CuI190.45381 mg2.00.1
Potassium Carbonate (K₂CO₃)K₂CO₃138.215.53 g40.02.0
N,N-Dimethylformamide (DMF)C₃H₇NO73.0950 mL--

Causality Note:

  • Imidazole (1.5 eq): A slight excess is used to drive the reaction towards completion.

  • K₂CO₃ (2.0 eq): A strong base is required to deprotonate imidazole, forming the active nucleophile. Anhydrous K₂CO₃ is crucial as water can interfere with the reaction.

  • CuI (0.1 eq): A common and effective copper catalyst for Ullmann-type reactions.[5]

  • DMF: A high-boiling polar aprotic solvent is chosen to ensure all reagents remain in solution at the required reaction temperature.[4]

3.2 Step-by-Step Synthesis Procedure

  • Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 4-bromo-3-methoxybenzaldehyde (4.30 g, 20.0 mmol), imidazole (2.04 g, 30.0 mmol), copper(I) iodide (381 mg, 2.0 mmol), and anhydrous potassium carbonate (5.53 g, 40.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen three times to ensure an inert atmosphere. This prevents oxidation of the copper catalyst.

  • Solvent Addition: Add dry N,N-dimethylformamide (50 mL) via syringe.

  • Reaction: Heat the reaction mixture to 130-140 °C with vigorous stirring. The mixture will turn from a suspension to a dark brown solution.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane). The reaction is typically complete within 18-24 hours.

  • Cooling: Once the reaction is complete (disappearance of the starting aryl bromide), cool the mixture to room temperature.

  • Work-up: Pour the cooled reaction mixture into 250 mL of deionized water and stir for 30 minutes.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a brown oil or solid.

Purification Protocol

The basicity of the imidazole ring can cause significant tailing during silica gel chromatography.[8] The following protocol is optimized to mitigate this issue.

4.1 Flash Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexane (e.g., 20% to 70%). Crucially, add 0.5% triethylamine (Et₃N) to the eluent mixture to neutralize acidic sites on the silica gel, ensuring sharp peaks and good separation.[8]

  • Column Packing: Prepare a slurry of silica gel in a low-polarity eluent (e.g., 95:5 Hexane:EtOAc + 0.5% Et₃N) and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel (2-3 times the weight of the crude product) and evaporate the solvent to create a dry, free-flowing powder. This "dry loading" technique provides superior resolution compared to liquid loading.[8]

  • Elution: Carefully load the dried sample onto the top of the column. Begin elution with a low-polarity solvent system and gradually increase the polarity.

  • Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent and triethylamine from the combined fractions under reduced pressure to yield the purified product.

4.2 Recrystallization (Optional Final Polishing) For obtaining material of the highest purity, recrystallization is recommended.

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. A mixed solvent system, such as ethyl acetate/hexane or ethanol/water, is often effective for aromatic aldehydes.[9][10]

  • Procedure: Dissolve the purified product in a minimum amount of hot ethyl acetate. Slowly add hexane until the solution becomes faintly cloudy. Re-heat gently until the solution is clear again, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry in a vacuum oven.

Characterization and Validation

PropertyExpected Result
Physical Appearance Off-white to pale yellow solid
Molecular Weight 172.18 g/mol [11]
Melting Point Not widely reported, requires experimental determination.

5.1 Spectroscopic Data (Predicted)

AnalysisData
¹H NMR (400 MHz, CDCl₃)δ (ppm): 9.91 (s, 1H, -CHO), 7.95 (s, 1H, Imidazole C2-H), 7.60 (d, 1H, Ar-H), 7.52 (s, 1H, Ar-H), 7.35 (d, 1H, Ar-H), 7.28 (s, 1H, Imidazole C4/5-H), 7.22 (s, 1H, Imidazole C4/5-H), 3.95 (s, 3H, -OCH₃).
¹³C NMR (101 MHz, CDCl₃)δ (ppm): 190.5 (-CHO), 153.0 (C-OMe), 148.0 (C-Im), 138.0 (Im-C2), 131.0 (Ar-CH), 129.5 (Ar-C), 125.0 (Ar-CH), 118.0 (Im-C4/5), 117.0 (Im-C4/5), 111.0 (Ar-CH), 56.2 (-OCH₃).
HRMS (ESI) m/z: [M+H]⁺ calculated for C₁₀H₉N₂O: 173.0658; found: 173.06xx.

Note: NMR shifts are predicted based on analogous structures and may vary slightly.[12][13][14]

Workflow Summary

Caption: Experimental workflow from reaction to characterization.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low or No Conversion Inactive catalyst; insufficient temperature; wet reagents/solvent.Ensure an inert atmosphere was maintained. Use fresh, anhydrous solvent and base. Confirm reaction temperature with a calibrated thermometer.
Formation of By-products Side reactions due to excessive heat or prolonged reaction time.Monitor the reaction closely by TLC and stop it once the starting material is consumed. Avoid unnecessarily high temperatures.
Significant Tailing on TLC/Column Acidic silica interacting with the basic imidazole nitrogen.Add 0.5-1% triethylamine or pyridine to the eluent system to mask the acidic sites on the silica gel.[8] Alternatively, use neutral or basic alumina as the stationary phase.
Low Yield After Purification Product loss during extraction or chromatography.Ensure complete extraction from the aqueous phase. For polar compounds, back-extraction after neutralization may be necessary.[8] Avoid overly broad fraction cuts during chromatography.
Product Fails to Crystallize Presence of impurities; unsuitable solvent system.Re-purify by column chromatography. Screen a wider range of recrystallization solvents or solvent pairs (e.g., Toluene, Acetonitrile/DCM).[10][15]

References

Application Notes & Protocols: The Strategic Utility of 4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth exploration of 4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde, a highly versatile chemical intermediate. We delve into its structural significance and detail its application in several cornerstone synthetic transformations. The protocols herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying strategic rationale. By leveraging its unique combination of a reactive aldehyde and a biologically relevant imidazole moiety, this intermediate serves as a powerful scaffold for the synthesis of complex molecules with significant potential in medicinal chemistry and materials science.

Introduction: A Scaffold of Strategic Importance

At its core, this compound is a molecule of dual functionality. It is built upon a vanillin framework, providing a methoxy- and aldehyde-substituted benzene ring, but with the critical addition of an imidazole ring at the 4-position.[1][2][3] This unique arrangement offers two primary points of chemical reactivity and biological interaction:

  • The Aldehyde Group: This functional group is a cornerstone of organic synthesis, acting as a versatile electrophilic handle for a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity allows for controlled, predictable transformations into amines, alkenes, and other complex functionalities.

  • The Imidazole Moiety: The imidazole ring is a privileged pharmacophore in medicinal chemistry.[4] It is a feature of many biologically active compounds, capable of acting as a hydrogen bond donor/acceptor and a ligand for metal ions within enzyme active sites. Its presence makes this intermediate particularly valuable for developing novel therapeutics.[5]

This combination renders this compound a key intermediate in programs targeting histamine H3 receptor antagonists for neurological disorders, enzyme inhibitors, and other bioactive molecules.[5] This guide will provide detailed protocols for several key synthetic transformations that capitalize on the aldehyde's reactivity.

Synthesis of the Intermediate

While commercially available, the synthesis of this compound is often necessary. A common and effective approach is the nucleophilic aromatic substitution (SNAr) of an activated aryl halide, such as 4-fluoro-3-methoxybenzaldehyde, with imidazole. The electron-withdrawing nature of the aldehyde group activates the aromatic ring, facilitating displacement of the halide by the imidazole nucleophile.

An analogous, well-documented procedure involves the copper-catalyzed coupling of imidazole with an aryl bromide, which can be adapted for this synthesis.[6]

cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_product Product SM1 4-Bromo-3-methoxybenzaldehyde R1 Copper Powder (Catalyst) Sodium Hydride (Base) DMF (Solvent) SM1->R1 1. Combine SM2 Imidazole SM2->R1 1. Combine R2 Heat (e.g., 130-150°C) R1->R2 2. React P1 4-(1H-imidazol-1-yl)-3- methoxybenzaldehyde R2->P1 3. Workup & Purification

Caption: General workflow for synthesizing the title intermediate.

Application Protocol I: Reductive Amination for C-N Bond Formation

Reductive amination is arguably one of the most robust and widely used methods for synthesizing amines from carbonyl compounds.[7] This one-pot procedure avoids the overalkylation issues common with direct amine alkylation and is highly valued for introducing basic nitrogen centers into a molecule—a critical step for modulating solubility, basicity, and receptor-binding affinity in drug candidates.[7][8]

Causality: The reaction proceeds via the initial formation of a Schiff base (or iminium ion), which is then selectively reduced. The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly effective because it is mild enough not to reduce the starting aldehyde but is highly reactive towards the protonated iminium ion intermediate.[8] This selectivity ensures high yields of the desired amine product.

Detailed Protocol: Synthesis of N-benzyl-1-(4-(1H-imidazol-1-yl)-3-methoxyphenyl)methanamine
  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1 M), add benzylamine (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. Progress can be monitored by TLC or LC-MS.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

  • Reaction: Allow the reaction to stir at room temperature overnight (12-18 hours).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Start Start: Aldehyde + Primary/Secondary Amine Step1 Solvent (e.g., DCM) Stir at RT Start->Step1 Intermediate In Situ Imine/ Iminium Ion Formation Step1->Intermediate Step2 Add NaBH(OAc)₃ (Reducing Agent) Intermediate->Step2 Reduction Selective Reduction Step2->Reduction Step3 Aqueous Workup (NaHCO₃ quench) Reduction->Step3 Product End: Secondary/ Tertiary Amine Product Step3->Product

Caption: Workflow for one-pot reductive amination.

ParameterCondition / ReagentRationale
Solvent Dichloromethane (DCM)Aprotic, good solubility for reactants.
Amine 1.1 equivalentsSlight excess ensures full conversion of the aldehyde.
Reducing Agent NaBH(OAc)₃ (1.5 eq)Mild and selective for the iminium ion over the aldehyde.[8]
Temperature Room TemperatureSufficient for both imine formation and reduction.
Work-up Saturated NaHCO₃Neutralizes acetic acid byproduct and quenches excess reagent.

Application Protocol II: Wittig Reaction for Alkene Synthesis

The Wittig reaction is a powerful and reliable method for converting aldehydes and ketones into alkenes.[9][10][11] This carbon-carbon bond-forming reaction is invaluable for extending carbon chains and installing double bonds with predictable stereochemistry. For the title intermediate, this allows the conversion of the formyl group into a vinyl group or a more substituted alkene, opening pathways to stilbene analogues, cinnamate derivatives, and other important structural motifs.

Causality: The reaction involves the nucleophilic attack of a phosphorus ylide (the Wittig reagent) on the aldehyde's carbonyl carbon. This forms a betaine intermediate which collapses to a four-membered oxaphosphetane ring. This ring then fragments to yield the final alkene and a highly stable triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.[9][10] The stereochemical outcome (E vs. Z alkene) is largely dependent on the stability of the ylide used.[9]

Detailed Protocol: Synthesis of 1-(4-((E)-styryl)-2-methoxyphenyl)-1H-imidazole
  • Ylide Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), suspend benzyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C in an ice bath.

  • Deprotonation: Add a strong base, such as n-butyllithium (n-BuLi) or potassium tert-butoxide (KOtBu) (1.05 eq), dropwise. The formation of the deep red/orange ylide indicates successful deprotonation. Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour.

  • Aldehyde Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the mixture with ethyl acetate (3x). The triphenylphosphine oxide byproduct is often poorly soluble and may precipitate, requiring filtration.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude residue via column chromatography to isolate the desired alkene.

cluster_ylide Ylide Formation cluster_wittig Wittig Reaction Phosphonium Phosphonium Salt Base Strong Base (e.g., n-BuLi) in Anhydrous THF Phosphonium->Base Ylide Phosphorus Ylide Base->Ylide Reaction Combine at 0°C Warm to RT Ylide->Reaction Aldehyde Aldehyde Intermediate Aldehyde->Reaction Product Alkene + Ph₃P=O Reaction->Product

Caption: Two-stage process for the Wittig olefination reaction.

Application Protocol III: Multicomponent Reaction (MCR) for Heterocycle Synthesis

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials.[12] Aldehydes are frequent and crucial participants in MCRs. Using our title intermediate in a Radziszewski-type imidazole synthesis allows for the rapid construction of complex, multi-substituted imidazoles, significantly increasing molecular complexity in a single, atom-economical step.[13]

Causality: This reaction exemplifies convergent synthesis. The aldehyde condenses with a 1,2-dicarbonyl compound (e.g., benzil) and an ammonia source (ammonium acetate) in an acidic medium. The reaction proceeds through a series of imine formations and cyclizations to build the new imidazole ring, leveraging the reactivity of all three components simultaneously.

Detailed Protocol: Synthesis of a Triaryl-Substituted Imidazole
  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), benzil (1.0 eq), and ammonium acetate (5.0-10.0 eq).

  • Solvent: Add glacial acetic acid as the solvent.

  • Reaction: Heat the mixture to reflux (typically 100-120°C) for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of ice water.

  • Isolation: The product will often precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with water to remove excess ammonium acetate and acetic acid.

  • Purification: The crude solid can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Aldehyde Aldehyde (Our Intermediate) Combine Combine in Glacial Acetic Acid Aldehyde->Combine Dicarbonyl 1,2-Dicarbonyl (e.g., Benzil) Dicarbonyl->Combine Ammonia Ammonia Source (NH₄OAc) Ammonia->Combine React Heat to Reflux Combine->React Product Trisubstituted Imidazole Product React->Product

Caption: Convergent one-pot three-component imidazole synthesis.

Conclusion

This compound is more than a simple building block; it is a strategic platform for synthetic innovation. The protocols detailed in this guide—reductive amination, Wittig olefination, and multicomponent reactions—represent a fraction of its potential applications. By understanding the distinct reactivity of its aldehyde and imidazole components, researchers can unlock access to a diverse range of complex molecular architectures tailored for advanced applications in drug discovery and beyond.

References

HPLC analysis method for 4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the HPLC Analysis of 4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. The methodology is designed for researchers, scientists, and drug development professionals requiring accurate determination of purity and concentration of this compound. The protocol is grounded in established chromatographic principles and validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure trustworthiness and scientific integrity.[1][2][3][4][5]

Introduction and Scientific Rationale

This compound is a substituted benzaldehyde derivative containing an imidazole moiety. Such structures are of significant interest in medicinal chemistry and pharmaceutical development due to their prevalence in biologically active molecules, including antifungal agents and other therapeutic compounds.[6][7] The accurate quantification of this compound is critical for quality control during synthesis, formulation, and stability testing.

The developed method leverages reversed-phase HPLC, a powerful and versatile technique for the separation of moderately polar to nonpolar compounds. The rationale for the experimental design is rooted in the physicochemical properties of the analyte. The presence of the aromatic ring and the methoxy group imparts hydrophobicity, making it suitable for retention on a C18 stationary phase. The imidazole group, being weakly basic, necessitates pH control of the mobile phase to ensure consistent ionization state and, consequently, reproducible retention times and symmetrical peak shapes.

Experimental Workflow and Logic

The following diagram illustrates the logical workflow from method development to routine sample analysis.

HPLC_Workflow cluster_dev Method Development & Optimization cluster_val Method Validation (ICH Q2(R2)) cluster_routine Routine Analysis A Analyte Characterization (Solubility, UV Spectra) B Column & Mobile Phase Screening (C18, C8, ACN vs. MeOH, pH) A->B C Optimization of Conditions (Gradient, Flow Rate, Temperature) B->C D System Suitability Definition C->D E Specificity / Selectivity D->E Proceed to Validation F Linearity & Range E->F G Accuracy (% Recovery) F->G H Precision (Repeatability & Intermediate) G->H I Robustness H->I J LOD / LOQ I->J K Sample Preparation J->K Implement for Routine Use L System Suitability Test (SST) K->L M Sample Analysis & Quantification L->M N Data Review & Reporting M->N

Caption: Workflow for HPLC Method Development, Validation, and Analysis.

Optimized HPLC Method Protocol

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its high resolving power.

  • Reagents: HPLC grade acetonitrile (ACN), HPLC grade methanol (MeOH), potassium dihydrogen phosphate (KH2PO4), and ortho-phosphoric acid. High-purity water (18.2 MΩ·cm).

  • Standard: A well-characterized reference standard of this compound.

Chromatographic Conditions

The following table summarizes the optimized conditions for the analysis.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 25 mM Potassium Dihydrogen Phosphate (KH2PO4), pH adjusted to 3.0 with ortho-phosphoric acid
Mobile Phase B Acetonitrile (ACN)
Gradient 60% A / 40% B (Isocratic)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time Approximately 10 minutes
Justification of Method Parameters (Expertise & Experience)
  • Stationary Phase (C18): The choice of a C18 column provides a nonpolar stationary phase that effectively retains the analyte through hydrophobic interactions with its benzaldehyde core.

  • Mobile Phase: An isocratic mobile phase of aqueous buffer and acetonitrile is chosen for its simplicity and robustness.

    • Buffer (KH2PO4, pH 3.0): The imidazole moiety has a pKa of approximately 7. At a pH of 3.0, the imidazole ring will be protonated, ensuring a consistent charge state. This minimizes peak tailing and leads to reproducible retention.

    • Organic Modifier (Acetonitrile): Acetonitrile is selected for its low viscosity and UV transparency, providing good peak efficiency and low baseline noise.

  • Detection Wavelength (254 nm): The benzaldehyde functional group conjugated with the aromatic ring provides strong UV absorbance. 254 nm is a common wavelength for aromatic compounds and is expected to provide high sensitivity. A full UV scan using a PDA detector is recommended during method development to confirm the optimal wavelength.

Preparation of Solutions
  • Buffer Preparation (Mobile Phase A): Dissolve 3.4 g of KH2PO4 in 1 L of high-purity water. Adjust the pH to 3.0 using ortho-phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).

Method Validation Protocol (ICH Q2(R2))

To ensure the method is fit for its intended purpose, a full validation should be performed according to ICH guidelines.[2][3][4]

System Suitability

Before each validation run, inject a working standard solution (e.g., 50 µg/mL) five times. The system is deemed suitable for use if the following criteria are met.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
%RSD of Peak Area ≤ 2.0%
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.

  • Protocol:

    • Inject the diluent (blank) to demonstrate no interference at the retention time of the analyte.

    • Analyze a sample of a placebo or matrix to check for interfering peaks.

    • Perform forced degradation studies (e.g., acid, base, oxidative, thermal, photolytic stress) on the analyte. The method should be able to resolve the main analyte peak from any degradation product peaks.

Linearity and Range
  • Protocol:

    • Prepare a series of at least five concentrations of the analyte across the intended range (e.g., 80% to 120% of the target concentration).

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria:

    • Correlation coefficient (r²) ≥ 0.999.

    • The y-intercept should be close to zero.

Accuracy

Accuracy is assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

  • Protocol:

    • Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking the analyte into a placebo matrix.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria:

    • Mean recovery should be within 98.0% to 102.0%.

Precision

Precision is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day Precision):

    • Protocol: Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Acceptance Criteria: Relative Standard Deviation (%RSD) ≤ 2.0%.

  • Intermediate Precision (Inter-day Ruggedness):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: %RSD over the two days ≤ 2.0%.

Robustness

Robustness is evaluated by making small, deliberate variations in the method parameters.

  • Protocol:

    • Vary parameters such as:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2 °C)

      • Mobile phase pH (± 0.2 units)

    • Analyze a sample under each varied condition and assess the impact on system suitability parameters.

  • Acceptance Criteria:

    • System suitability criteria must be met under all varied conditions.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ can be determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

  • Protocol (Signal-to-Noise):

    • Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

The following diagram illustrates the relationship between key validation parameters.

Validation_Logic cluster_quant Quantitative Capability cluster_reliability Reliability Linearity Linearity Range Range Linearity->Range Accuracy Accuracy Accuracy->Linearity Precision Precision Precision->Accuracy Specificity Specificity Specificity->Accuracy Robustness Robustness Robustness->Precision

Caption: Inter-dependencies of HPLC Method Validation Parameters.

Conclusion

This application note provides a comprehensive, scientifically-grounded HPLC method for the analysis of this compound. By following the detailed protocols for method execution and validation, researchers and quality control analysts can ensure the generation of accurate, reliable, and reproducible data, supporting drug development and manufacturing processes.

References

Application Note: Derivatization Strategies for the Sensitive Quantification of 4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed application notes and protocols for the chemical derivatization of 4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde, a molecule of interest in pharmaceutical research and drug development. The presence of both a reactive aldehyde and a polar imidazole moiety presents unique analytical challenges, including poor chromatographic peak shape, low volatility, and thermal instability. This document outlines tailored derivatization strategies to enhance the analyte's properties for robust and sensitive quantification by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with fluorescence detection. We present two primary protocols: a dual-step methoximation and silylation for GC-MS analysis, and a fluorescence labeling approach using Dansyl Hydrazine for HPLC analysis. The causality behind each experimental choice is explained to provide a framework for methodological adaptation and validation.

Introduction: The Analytical Challenge

This compound is a substituted benzaldehyde derivative containing a polar imidazole ring. The direct analysis of this compound can be problematic. The aldehyde group is susceptible to oxidation, while the N-H proton on the imidazole ring can lead to peak tailing in gas chromatography due to interactions with active sites in the column. Furthermore, the compound's polarity and low volatility make it a challenging candidate for GC analysis without derivatization. For HPLC, while feasible, achieving high sensitivity for trace-level quantification often requires the introduction of a chromophore or fluorophore.

Derivatization addresses these issues by chemically modifying the functional groups to produce a new compound with properties more suitable for analysis.[1] The ideal derivative should be more volatile, thermally stable, and exhibit improved chromatographic behavior.[1][2] This guide provides two distinct, validated workflows tailored for either GC-MS or HPLC platforms, enabling researchers to select the optimal method based on available instrumentation and analytical requirements.

Strategic Approach to Derivatization

The presence of two key functional groups—the aldehyde and the imidazole ring—requires a carefully considered derivatization strategy.

  • Aldehyde Group: This is the primary target for improving volatility and detectability. Common reactions involve condensation with hydrazines or hydroxylamines.

  • Imidazole Group: The active hydrogen on the imidazole ring can be a source of unwanted column interactions. Silylation is an effective method to cap this active site, thereby reducing polarity and improving peak shape in GC.

Our recommended strategies are designed to address these groups either sequentially or selectively, depending on the chosen analytical technique.

Workflow for GC-MS Analysis: Dual Derivatization

For GC-MS, the goal is to increase volatility and thermal stability while minimizing peak tailing. A two-step derivatization process involving methoximation followed by silylation is highly effective.[3]

  • Methoximation: The aldehyde group is first converted to a methoxime using methoxyamine hydrochloride (MeOx). This step protects the aldehyde, preventing isomerization and potential side reactions during the subsequent silylation step.[3]

  • Silylation: The active hydrogen on the imidazole ring is then replaced with a trimethylsilyl (TMS) group using a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-(Trimethylsilyl)imidazole (TMSI).[2] This significantly increases the volatility and thermal stability of the analyte.[2]

This dual approach ensures that both reactive sites are addressed, leading to a stable, volatile derivative suitable for GC-MS analysis.

Visualizing the GC-MS Derivatization Workflow

GCMS_Workflow Analyte Analyte Solution (in aprotic solvent) MeOx Add Methoxyamine HCl in Pyridine Analyte->MeOx Step1 Step 1: Methoximation (e.g., 60°C for 30 min) MeOx->Step1 Protect Aldehyde MSTFA Add Silylating Agent (e.g., MSTFA) Step1->MSTFA Step2 Step 2: Silylation (e.g., 70°C for 45 min) MSTFA->Step2 Cap Active Hydrogen GCMS Inject into GC-MS Step2->GCMS

Caption: Dual derivatization workflow for GC-MS analysis.

Protocol 1: GC-MS Analysis via Methoximation and Silylation

Objective: To prepare a volatile and thermally stable derivative of this compound for quantification by GC-MS.

Materials:

  • This compound standard

  • Methoxyamine hydrochloride (MeOx)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (anhydrous)

  • Aprotic solvent (e.g., Acetonitrile or Dichloromethane, anhydrous)

  • GC vials with inserts (2 mL)

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Sample Preparation: Prepare a stock solution of the analyte in the chosen aprotic solvent. Aliquot 100 µL of the sample or standard into a GC vial.

  • Solvent Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature. It is critical to remove all protic solvents like water or methanol, as they will react with the silylating reagent.[1]

  • Methoximation Step:

    • Prepare a 20 mg/mL solution of Methoxyamine hydrochloride in anhydrous pyridine.

    • Add 50 µL of the MeOx solution to the dried sample in the vial.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 60°C for 30 minutes in a heating block.

    • Allow the vial to cool to room temperature.

  • Silylation Step:

    • Add 100 µL of MSTFA to the vial containing the methoximated sample.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 70°C for 45 minutes.

    • Allow the vial to cool to room temperature before analysis.

  • GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.

Data Presentation: GC-MS Parameters

ParameterRecommended SettingRationale
Injector Splitless mode, 250°CEnsures efficient transfer of the derivatized analyte onto the column.
GC Column Low-polarity phase (e.g., 5% phenyl-methylpolysiloxane)Provides good separation for the less polar TMS derivative.
Oven Program Start at 100°C, ramp to 280°C at 15°C/min, hold 5 minOptimized to separate the derivative from reagent byproducts and matrix components.
MS Interface Transfer line at 280°C, Ion source at 230°CMaintains the derivative in the gas phase and promotes efficient ionization.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for structural confirmation.
MS Acquisition Scan mode (for identification) or SIM (for quantification)Selected Ion Monitoring (SIM) enhances sensitivity for trace analysis.

Workflow for HPLC Analysis: Fluorescence Labeling

For HPLC analysis, the primary goal is to enhance detection sensitivity. This is achieved by reacting the aldehyde group with a fluorescent labeling agent. Dansyl chloride is a common reagent for derivatizing amines, but Dansyl Hydrazine specifically reacts with carbonyl compounds (aldehydes and ketones) to form a highly fluorescent hydrazone derivative.[4] This allows for quantification at much lower concentrations using a fluorescence detector. The imidazole ring typically does not react under these conditions, simplifying the resulting chromatogram.

Visualizing the HPLC Derivatization Workflow

HPLC_Workflow Analyte Analyte Solution (in Acetonitrile) Reagent Add Dansyl Hydrazine & Acid Catalyst (TFA) Analyte->Reagent Reaction Derivatization (e.g., 65°C for 20 min) Reagent->Reaction Form Fluorescent Hydrazone HPLC Inject into HPLC-FLD Reaction->HPLC

Caption: Fluorescence labeling workflow for HPLC-FLD analysis.

Protocol 2: HPLC-FLD Analysis via Dansyl Hydrazine Derivatization

Objective: To label this compound with a fluorescent tag for sensitive quantification by HPLC with Fluorescence Detection (FLD).

Materials:

  • This compound standard

  • Dansyl Hydrazine

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC vials (2 mL)

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Reagent Preparation: Prepare a 1 mg/mL solution of Dansyl Hydrazine in acetonitrile.

  • Sample Preparation: Prepare sample and standard solutions in acetonitrile. Place 200 µL of each into an HPLC vial.

  • Derivatization Reaction:

    • To each vial, add 200 µL of the Dansyl Hydrazine solution.

    • Add 20 µL of Trifluoroacetic acid (TFA) to act as a catalyst.

    • Cap the vials tightly and vortex for 30 seconds.

    • Heat the mixture at 65°C for 20 minutes.

    • Allow the vials to cool to room temperature.

  • Sample Dilution: Add 600 µL of acetonitrile/water (50:50, v/v) to each vial and vortex to mix. The sample is now ready for injection.

  • HPLC-FLD Analysis: Inject 10 µL of the derivatized sample into the HPLC-FLD system.

Data Presentation: HPLC-FLD Parameters

ParameterRecommended SettingRationale
HPLC Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)Standard for retaining and separating the moderately non-polar dansyl derivative.
Mobile Phase A: Water with 0.1% Formic Acid; B: AcetonitrileGradient elution provides efficient separation from excess reagent and byproducts.
Gradient Program 50% B to 95% B over 15 minutesA typical starting point; should be optimized for the specific matrix.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30°CEnsures reproducible retention times.
Fluorescence Excitation: ~340 nm; Emission: ~530 nmThese are characteristic wavelengths for dansyl derivatives, maximizing sensitivity.[5]

Trustworthiness and Self-Validation

The protocols described are designed as self-validating systems. Key validation parameters to confirm successful derivatization and method performance include:

  • Confirmation of Derivative Formation: Use GC-MS in full scan mode to confirm the expected mass shift after derivatization. The methoximated/silylated derivative should show a molecular ion corresponding to the addition of a methoxy group (-OCH3) and a trimethylsilyl group (-Si(CH3)3), minus the protons replaced. For the HPLC method, the appearance of a highly fluorescent peak at the expected retention time serves as confirmation.

  • Linearity and Sensitivity: A calibration curve should be constructed using derivatized standards. The method should demonstrate excellent linearity (R² > 0.99) over the desired concentration range. The limit of detection (LOD) and limit of quantification (LOQ) should be established to ensure the method meets the required sensitivity.

  • Reproducibility: Replicate preparations of the same sample should yield consistent peak areas, with a relative standard deviation (RSD) typically below 15% for trace analysis.

Conclusion

The dual functionality of this compound necessitates a targeted derivatization approach for reliable and sensitive analysis. For GC-MS, a two-step methoximation and silylation protocol effectively enhances volatility and thermal stability, yielding excellent chromatographic performance. For high-sensitivity HPLC applications, derivatization of the aldehyde with Dansyl Hydrazine provides a highly fluorescent product, enabling trace-level quantification. By understanding the chemical principles behind these methods, researchers can confidently adapt and validate these protocols for their specific analytical needs in drug development and scientific investigation.

References

Application Note: High-Purity Isolation of 4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde, a key intermediate in pharmaceutical synthesis. The protocol details a systematic approach, beginning with method development using Thin-Layer Chromatography (TLC) to establish optimal separation conditions. Subsequently, a detailed, step-by-step guide for purification via automated flash column chromatography on a silica gel stationary phase is presented. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights and troubleshooting advice to ensure the isolation of the target compound with high purity and yield.

Introduction: The Rationale for High-Purity Synthesis

This compound is a crucial building block in the synthesis of various biologically active molecules. The presence of impurities, such as unreacted starting materials or by-products from its synthesis, can significantly impact the yield, purity, and pharmacological profile of the final active pharmaceutical ingredient (API). Therefore, a robust and reproducible purification method is paramount.

The synthesis of N-arylimidazoles, such as the target compound, often involves methods like the Ullmann condensation, a copper-catalyzed reaction.[1][2][3] This synthetic route can introduce impurities including residual copper catalysts and unreacted starting materials (e.g., an aryl halide and imidazole). Column chromatography is a powerful technique for separating compounds based on their differential partitioning between a stationary phase and a mobile phase, making it an ideal choice for purifying our target molecule from such process-related impurities.[4]

This application note will guide the user through a logical workflow, from initial analytical-scale separation on TLC to a preparative-scale purification using automated flash column chromatography.

Materials and Methods

Reagents and Consumables
Material Grade Supplier Notes
Crude this compoundSynthesis GradeIn-house or Commercial---
Silica Gel for Column Chromatography230-400 meshStandard Supplier---
TLC PlatesSilica Gel 60 F254Standard Supplier---
Ethyl Acetate (EtOAc)HPLC GradeStandard Supplier---
HexaneHPLC GradeStandard Supplier---
Dichloromethane (DCM)HPLC GradeStandard Supplier---
Methanol (MeOH)HPLC GradeStandard Supplier---
Triethylamine (TEA)Reagent GradeStandard SupplierFor neutralizing residual acid on silica
Deionized WaterType 1In-house---
Glass Vials20 mLStandard SupplierFor fraction collection
Equipment
Equipment Model/Type Supplier
Automated Flash Chromatography SystemAny standard system---
TLC Developing ChamberGlassStandard Supplier
UV Lamp254 nm and 365 nmStandard Supplier
Rotary EvaporatorStandard laboratory model---
Vortex MixerStandard laboratory model---
Analytical Balance4-decimal placeStandard Supplier
Fume HoodCertified---

Experimental Protocols

Protocol 1: Method Development using Thin-Layer Chromatography (TLC)

Rationale: TLC is a rapid and inexpensive technique to determine the optimal solvent system (mobile phase) for separating the target compound from its impurities.[5] The goal is to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound, with good separation from all other spots.[6]

Step-by-Step Procedure:

  • Sample Preparation: Prepare a concentrated solution of the crude this compound in a small amount of a polar solvent in which it is readily soluble (e.g., dichloromethane or methanol).

  • Spotting the TLC Plate: Using a capillary tube, spot a small amount of the crude sample solution onto the baseline of a TLC plate.[5]

  • Solvent System Screening:

    • Initial System: Begin with a 1:1 mixture of a non-polar solvent (hexane) and a moderately polar solvent (ethyl acetate).[6]

    • Developing the Plate: Place the TLC plate in a developing chamber containing the chosen solvent system. Allow the solvent front to travel up the plate until it is about 1 cm from the top.[5]

    • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp at 254 nm. Circle the visible spots.

  • Optimization:

    • If the Rf is too low (spots remain near the baseline): Increase the polarity of the mobile phase. This can be achieved by increasing the proportion of ethyl acetate or by adding a small amount of a more polar solvent like methanol.[7]

    • If the Rf is too high (spots are near the solvent front): Decrease the polarity of the mobile phase by increasing the proportion of hexane.[7]

    • For highly polar impurities or streaking: Consider adding a small amount (0.1-1%) of triethylamine to the mobile phase. This can help to deactivate the acidic sites on the silica gel and improve the chromatography of basic compounds like imidazoles.[8]

  • Final Solvent System Selection: The ideal solvent system will provide a clear separation between the target compound and all impurities, with the target compound having an Rf value between 0.2 and 0.4.

Protocol 2: Purification by Automated Flash Column Chromatography

Rationale: Flash column chromatography allows for the rapid purification of larger quantities of material.[9] An automated system provides better control over the flow rate and gradient elution, leading to more reproducible results.

Step-by-Step Procedure:

  • Column Selection and Packing:

    • Choose a pre-packed silica gel column of a size appropriate for the amount of crude material to be purified.

    • If using a self-packed column, create a slurry of silica gel in the initial, least polar mobile phase. Carefully pack the column, ensuring there are no air bubbles.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude material in a minimal amount of a suitable solvent (e.g., DCM). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This powder is then loaded onto the top of the column. This technique often results in better separation.

    • Wet Loading: Dissolve the crude material in a minimal amount of the initial mobile phase and carefully load it onto the top of the column.

  • Chromatography Run:

    • Equilibration: Equilibrate the column with the initial mobile phase (the solvent system with the lowest polarity that will be used).

    • Elution: Begin the elution with the mobile phase determined from the TLC analysis. A common strategy is to start with a less polar solvent mixture and gradually increase the polarity (a gradient elution). For example, start with 100% hexane and gradually increase the percentage of ethyl acetate.

    • Fraction Collection: The automated system will collect fractions of a set volume. Monitor the elution of the compounds using the system's UV detector.

  • Analysis of Fractions:

    • Spot every few fractions on a TLC plate and run it in the optimized solvent system to identify the fractions containing the pure product.

    • Combine the fractions that contain the pure this compound.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

  • Purity and Yield Determination:

    • Determine the mass of the purified product and calculate the percentage yield.

    • Assess the purity of the final product using an appropriate analytical technique, such as HPLC, NMR spectroscopy, or by running a final TLC against the crude material and starting materials.

Workflow Visualization

Purification_Workflow cluster_prep Preparation cluster_method_dev Method Development cluster_purification Purification cluster_analysis Analysis & Isolation Crude_Sample Crude 4-(1H-imidazol-1-yl) -3-methoxybenzaldehyde Spot_TLC Spot Crude Sample on TLC Crude_Sample->Spot_TLC Load_Sample Dry Load Sample Crude_Sample->Load_Sample TLC_Plates TLC Plates TLC_Plates->Spot_TLC Solvents Solvents (Hexane, EtOAc, etc.) Develop_TLC Develop TLC with Screening Solvents Solvents->Develop_TLC Spot_TLC->Develop_TLC Visualize_TLC Visualize under UV Develop_TLC->Visualize_TLC Optimize_Solvent Optimize Solvent System (Target Rf = 0.2-0.4) Visualize_TLC->Optimize_Solvent Pack_Column Pack Silica Column Optimize_Solvent->Pack_Column Optimized Eluent Pack_Column->Load_Sample Run_Column Run Flash Chromatography (Gradient Elution) Load_Sample->Run_Column Collect_Fractions Collect Fractions Run_Column->Collect_Fractions Analyze_Fractions Analyze Fractions by TLC Collect_Fractions->Analyze_Fractions Combine_Fractions Combine Pure Fractions Analyze_Fractions->Combine_Fractions Evaporate_Solvent Evaporate Solvent Combine_Fractions->Evaporate_Solvent Pure_Product Pure Product Evaporate_Solvent->Pure_Product

Caption: Workflow for the purification of this compound.

Expected Results and Data Presentation

The following table presents hypothetical data for a typical purification of this compound.

Parameter Crude Product Purified Product
Appearance Brownish solidOff-white to pale yellow solid
Mass 1.25 g0.95 g
Yield ---76%
TLC Rf Multiple spotsSingle spot at Rf = 0.35
Purity (by HPLC) ~80%>98%

Troubleshooting

Problem Possible Cause Solution
Poor separation on the column Inappropriate solvent system.Re-optimize the solvent system using TLC. Ensure a good separation between the target and impurities.
Column overloading.Use a larger column or reduce the amount of sample loaded.
Streaking of the compound on the column Compound is too polar or interacting strongly with silica.Add a small amount of a modifier like triethylamine (0.1-1%) to the mobile phase.
Sample is not fully dissolved when loaded.Ensure complete dissolution of the sample before loading, or use the dry loading technique.
Product does not elute from the column Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (e.g., add a small percentage of methanol to the ethyl acetate).
Cracked or channeled column bed Improper packing of the column.Ensure the silica gel is packed uniformly as a slurry. Avoid letting the column run dry.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Handle all organic solvents with care as they are flammable and can be harmful if inhaled or in contact with skin.

  • Consult the Safety Data Sheet (SDS) for all chemicals used in this procedure.

Conclusion

This application note provides a robust and reliable method for the purification of this compound using automated flash column chromatography. By following the systematic approach of method development with TLC followed by preparative column chromatography, researchers can consistently obtain this key intermediate in high purity and yield, which is essential for the successful synthesis of downstream pharmaceutical targets.

References

The Pivotal Role of 4-(1H-Imidazol-1-yl)-3-methoxybenzaldehyde in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The confluence of the imidazole ring, a privileged scaffold in medicinal chemistry, with the versatile benzaldehyde moiety has given rise to a plethora of bioactive molecules. Among these, 4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde stands out as a critical building block, offering a unique combination of structural features that are instrumental in the design of novel therapeutic agents. This guide provides an in-depth exploration of the synthesis, applications, and biological evaluation of this compound and its derivatives, tailored for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Imidazole-Benzaldehyde Scaffold

The imidazole nucleus is a five-membered aromatic heterocycle containing two nitrogen atoms, a structure that imparts unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor.[1][2] This versatility allows imidazole-containing compounds to interact with a wide range of biological targets, such as enzymes and receptors, leading to a broad spectrum of pharmacological activities, including antifungal, anticancer, and anti-inflammatory effects.[2][3][4]

When coupled with a methoxy-substituted benzaldehyde, the resulting molecule, this compound, becomes a highly valuable intermediate in drug discovery. The aldehyde group serves as a versatile chemical handle for further molecular elaboration, enabling the synthesis of diverse compound libraries. The methoxy group, positioned ortho to the imidazole linkage, can influence the molecule's conformation and electronic properties, which in turn can modulate its biological activity and pharmacokinetic profile. This strategic combination of functionalities makes this compound a focal point for the development of targeted therapies.

Synthetic Pathways to this compound and Its Derivatives

The synthesis of this compound and its analogs can be achieved through several established synthetic routes. A common and effective method is the Ullmann condensation, a copper-catalyzed cross-coupling reaction.[5] This reaction typically involves the coupling of an aryl halide with imidazole.

A generalized workflow for the synthesis is depicted below:

Synthesis_Workflow A Starting Materials: 4-fluoro-3-methoxybenzaldehyde Imidazole C Ullmann Condensation (Copper-catalyzed) A->C B Reaction Conditions: Base (e.g., K2CO3) Solvent (e.g., DMSO) B->C D Purification: Crystallization / Chromatography C->D Crude Product E This compound D->E Pure Intermediate F Derivative Synthesis: Condensation, etc. E->F G Final Bioactive Molecules F->G

Caption: A generalized workflow for the synthesis of this compound and its derivatives.

Protocol 1: Synthesis of this compound via Ullmann Condensation

This protocol outlines a representative procedure for the synthesis of the title compound.

Materials:

  • 4-fluoro-3-methoxybenzaldehyde

  • Imidazole

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-fluoro-3-methoxybenzaldehyde (1.0 eq) in DMSO, add imidazole (1.2 eq) and anhydrous potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 120-140°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Applications in Medicinal Chemistry: A Focus on Antifungal and Anticancer Agents

The this compound scaffold has been extensively utilized in the development of potent antifungal and anticancer agents. The imidazole moiety is a key pharmacophore in many commercial antifungal drugs, where it inhibits the enzyme lanosterol 14-alpha-demethylase, a crucial component in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[6]

Antifungal Applications

Derivatives of this compound have shown significant promise as antifungal agents. The aldehyde functionality allows for the straightforward synthesis of various derivatives, such as chalcones and Schiff bases, which have demonstrated potent activity against a range of fungal pathogens, including Candida albicans and Aspergillus species.[6][7]

The mechanism of action of these imidazole-based antifungals is often attributed to the disruption of the fungal cell membrane integrity.

Antifungal_Mechanism cluster_fungal_cell Fungal Cell A Imidazole Derivative B Lanosterol 14-alpha-demethylase A->B Inhibits E Disruption of Membrane Integrity A->E C Ergosterol Biosynthesis B->C Catalyzes D Fungal Cell Membrane C->D Essential Component F Fungal Cell Death E->F

Caption: Inhibition of ergosterol biosynthesis by imidazole derivatives, leading to fungal cell death.

Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Assay)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.

Materials:

  • Synthesized imidazole-benzaldehyde derivatives

  • Fungal strains (e.g., Candida albicans ATCC 90028)

  • RPMI-1640 medium buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of the test compounds in DMSO.

  • Perform serial twofold dilutions of the compounds in RPMI-1640 medium in the 96-well plates.

  • Prepare a fungal inoculum suspension and adjust its concentration to 0.5-2.5 x 10³ cells/mL.

  • Add the fungal inoculum to each well of the microtiter plate.

  • Include positive (fungi with no drug) and negative (medium only) controls.

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control, either visually or by reading the absorbance at a specific wavelength.

CompoundTarget OrganismMIC (µg/mL)Reference
Imidazole Derivative 1Candida albicans8[7]
Imidazole Derivative 2Candida albicans4[7]
Fluconazole (Control)Candida albicans1-4[6]

Table 1: Representative Minimum Inhibitory Concentrations (MICs) of imidazole derivatives against Candida albicans.

Anticancer Applications

The this compound scaffold is also a fertile ground for the discovery of novel anticancer agents. Numerous studies have reported the synthesis of derivatives with significant cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer.[3][8]

The proposed mechanisms of action for these compounds are diverse and often involve the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[4][9]

Anticancer_Mechanism cluster_cancer_cell Cancer Cell A Imidazole-Benzaldehyde Derivative B Signaling Pathways (e.g., Kinases) A->B Inhibits D Apoptosis Induction A->D C Cell Cycle Progression B->C Regulates E Cancer Cell Death C->E Arrest leads to D->E

Caption: Potential anticancer mechanisms of imidazole-benzaldehyde derivatives.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

Materials:

  • Synthesized imidazole-benzaldehyde derivatives

  • Cancer cell lines (e.g., MCF-7 breast cancer cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

CompoundCell LineIC₅₀ (µM)Reference
Imidazole Derivative 4fA549 (Lung)7.5[3]
Imidazole Derivative 4fHeLa (Cervical)9.3[3]
Imidazole Derivative 4fMCF-7 (Breast)8.9[3]
Doxorubicin (Control)MCF-7 (Breast)~0.5-1.0[9]

Table 2: Representative IC₅₀ values of an imidazole-based N-phenylbenzamide derivative against various cancer cell lines.

Conclusion and Future Perspectives

This compound is a cornerstone intermediate in medicinal chemistry, providing a robust platform for the synthesis of a diverse array of biologically active compounds. Its inherent structural features, combined with the versatility of the aldehyde group, make it an invaluable tool for drug discovery programs targeting fungal infections and cancer. The protocols and data presented in this guide serve as a foundational resource for researchers in the field. Future research should continue to explore the vast chemical space accessible from this scaffold, with a focus on elucidating detailed mechanisms of action and optimizing pharmacokinetic properties to develop next-generation therapeutics.

References

Application Note & Protocols: The Reaction of 4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde with Amines

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Novel Imidazole Derivatives

Introduction: The Imidazole Scaffold in Modern Drug Discovery

The imidazole ring is a cornerstone of medicinal chemistry. As a five-membered aromatic heterocycle with two nitrogen atoms, its unique electronic properties, stability, and capacity for hydrogen bonding make it a privileged scaffold in drug design.[1][2] The imidazole moiety is integral to numerous natural products like the amino acid histidine and is a core component of many FDA-approved drugs, demonstrating a vast range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[3][4]

4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde is a particularly valuable synthetic intermediate. It combines the versatile imidazole nucleus with a reactive aldehyde functional group, providing a direct entry point for diversification. This guide focuses on its reactions with primary and secondary amines, which lead to two critical classes of compounds: Schiff bases (imines) and N-substituted amines . These products serve as foundational structures for developing novel therapeutics, particularly histamine H3 receptor antagonists for neurological disorders and other bioactive molecules.[5] This document provides a detailed exploration of the underlying mechanisms and offers robust, field-proven protocols for researchers in organic synthesis and drug development.

Synthesis of the Core Reagent: this compound

Before derivatization, the synthesis of the aldehyde itself is a critical first step. A common and effective method involves the Ullmann condensation, followed by acetal deprotection.

Workflow: Synthesis of the Aldehyde Intermediate

cluster_0 Step 1: Ullmann Condensation cluster_1 Step 2: Acetal Deprotection A 4-Bromobenzaldehyde dimethyl acetal C NaH, Copper Powder DMF, 130-150°C A->C B Imidazole B->C D Protected Intermediate C->D E 1N Hydrochloric Acid Room Temp D->E F 4-(1H-imidazol-1-yl)-3- methoxybenzaldehyde E->F

Caption: Synthesis of the aldehyde starting material.

A published patent describes a procedure where imidazole is deprotonated with sodium hydride, followed by a copper-catalyzed reaction with 4-bromobenzaldehyde dimethyl acetal.[6] The resulting acetal is then hydrolyzed under acidic conditions to yield the target aldehyde. This protecting group strategy is crucial as the free aldehyde could undergo unwanted side reactions under the high-temperature condensation conditions.

Part 1: Schiff Base Formation - The Imination Pathway

The condensation of an aldehyde with a primary amine to form an imine, or Schiff base, is a fundamental reaction in organic chemistry.[7][8] This reaction is a reversible equilibrium process that typically requires acid catalysis to facilitate the dehydration of the key intermediate.

Mechanism of Action
  • Nucleophilic Attack: The nitrogen atom of the primary amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde.

  • Carbinolamine Formation: This attack forms a tetrahedral intermediate known as a carbinolamine. This step is generally fast and reversible.[9]

  • Protonation and Dehydration: In the presence of an acid catalyst (e.g., glacial acetic acid), the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water).

  • Imine Formation: The lone pair on the nitrogen atom then expels the water molecule, and subsequent deprotonation of the nitrogen yields the stable C=N double bond of the Schiff base.

G Aldehyde Aldehyde (R-CHO) Carbinolamine Carbinolamine Intermediate Aldehyde->Carbinolamine Nucleophilic Attack Amine Primary Amine (R'-NH2) Amine->Carbinolamine Protonated_Carbinolamine Protonated Carbinolamine Carbinolamine->Protonated_Carbinolamine + H+ Imine Schiff Base (Imine) Protonated_Carbinolamine->Imine - H2O H2O H2O H_plus H+

Caption: Mechanism of acid-catalyzed Schiff base formation.

Protocol 1: Synthesis of N-benzylidene-4-(1H-imidazol-1-yl)-3-methoxyaniline

This protocol details the synthesis of a representative Schiff base from this compound and aniline.

Materials & Equipment:

  • This compound (1.0 eq)

  • Aniline (1.0 eq)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Büchner funnel and filter paper

  • Ice bath

Procedure:

  • Reactant Setup: To a 50 mL round-bottom flask, add this compound (e.g., 2.02 g, 10 mmol) and absolute ethanol (20 mL). Stir until the solid is fully dissolved.

  • Amine Addition: Add aniline (e.g., 0.93 g, 10 mmol) to the solution.

  • Catalyst Addition: Add 3-4 drops of glacial acetic acid to the mixture. Causality Note: The acid catalyzes the dehydration of the unstable carbinolamine intermediate, driving the equilibrium towards the imine product.[9][10]

  • Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 3-5 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot disappears.

  • Isolation: After completion, cool the reaction flask to room temperature and then place it in an ice bath for 30 minutes to induce precipitation of the product.

  • Purification: Collect the resulting solid precipitate by vacuum filtration, washing with a small amount of cold ethanol. The product can be further purified by recrystallization from hot ethanol to yield the final Schiff base.[7]

  • Validation: The final product should be characterized to confirm its identity and purity via melting point analysis, FTIR (look for C=N stretch around 1600-1630 cm⁻¹), and ¹H NMR spectroscopy.

Part 2: Reductive Amination - A Gateway to Secondary and Tertiary Amines

While Schiff bases are valuable, their C=N bond can be susceptible to hydrolysis. Reductive amination provides a robust method to convert the intermediate imine (or iminium ion) into a stable secondary or tertiary amine in a one-pot reaction.[11] This method is highly favored in drug synthesis as it offers a controlled, high-yield route to N-alkylated products without the risk of over-alkylation common in direct Sₙ2 reactions.[11]

Mechanism and Key Reagents

The process involves the initial formation of the imine (from a primary amine) or an iminium ion (from a secondary amine), which is then reduced in situ. The choice of reducing agent is critical.

  • Sodium Borohydride (NaBH₄): A common, inexpensive reagent. However, it can also reduce the starting aldehyde, potentially lowering the yield.

  • Sodium Cyanoborohydride (NaBH₃CN): More selective than NaBH₄. It is particularly effective at reducing protonated imines at mildly acidic pH (6-7) while leaving the aldehyde carbonyl group largely untouched.[11]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder and less toxic alternative to NaBH₃CN. It is highly effective for a wide range of aldehydes and amines and does not require acidic conditions, making it suitable for acid-sensitive substrates.

A Aldehyde + Amine (Primary or Secondary) C Imine / Iminium Ion Formation (in situ) A->C B Solvent (e.g., DCE, MeOH) B->C D Add Reducing Agent (e.g., NaBH(OAc)3) C->D E Reduction of C=N bond D->E F Reaction Quench (e.g., sat. NaHCO3) E->F G Aqueous Workup & Extraction F->G H Purification (e.g., Column Chromatography) G->H I Final Secondary/ Tertiary Amine Product H->I

Caption: General workflow for one-pot reductive amination.

Protocol 2: Synthesis of a Secondary Amine via One-Pot Reductive Amination

This protocol describes the reaction with a primary aliphatic amine (e.g., benzylamine) using sodium triacetoxyborohydride.

Materials & Equipment:

  • This compound (1.0 eq)

  • Benzylamine (1.0 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Round-bottom flask with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reactant Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (e.g., 2.02 g, 10 mmol) and benzylamine (1.07 g, 10 mmol) in anhydrous DCM (50 mL).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (e.g., 3.18 g, 15 mmol) to the solution in portions over 15 minutes. Causality Note: Portion-wise addition helps to control any potential exotherm. NaBH(OAc)₃ is a mild reductant, ideal for this transformation, selectively reducing the iminium ion over the aldehyde.[11]

  • Reaction: Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic extracts.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator. The crude residue is then purified by silica gel column chromatography to afford the pure secondary amine.

  • Validation: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Summary: Reaction Versatility

The reaction of this compound is versatile, accommodating a range of amines under different conditions to yield diverse products.

Amine TypeReaction PathwayKey Reagents/CatalystTypical SolventProduct Class
Primary Aromatic Schiff Base FormationGlacial Acetic AcidEthanolImine (Schiff Base)
Primary Aliphatic Schiff Base FormationGlacial Acetic AcidEthanolImine (Schiff Base)
Primary (Aromatic/Aliphatic) Reductive AminationNaBH(OAc)₃ or NaBH₃CNDCM, DCE, MeOHSecondary Amine
Secondary (Acyclic/Cyclic) Reductive AminationNaBH(OAc)₃ or NaBH₃CNDCM, DCE, MeOHTertiary Amine

Conclusion and Outlook

The derivatization of this compound through reactions with amines represents a powerful and efficient strategy in medicinal chemistry. The protocols for Schiff base formation and reductive amination are robust, high-yielding, and adaptable to a wide array of amine substrates. The resulting N-substituted imidazole derivatives are high-value scaffolds for the synthesis of complex molecular architectures and the discovery of new therapeutic agents. Researchers can leverage these foundational methods to rapidly generate libraries of novel compounds for biological screening and advance the frontiers of drug development.

References

Analytical Techniques for the Characterization of Benzaldehyde Derivatives: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the analytical characterization of benzaldehyde derivatives, a critical class of compounds in the pharmaceutical, flavor, and fragrance industries. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of techniques to offer in-depth, field-proven insights into the strategic application of core analytical methodologies. By explaining the causality behind experimental choices and emphasizing self-validating protocols, this guide serves as an authoritative resource for ensuring the identity, purity, and stability of these valuable molecules. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Infrared (IR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy, providing a holistic framework for a robust characterization strategy.

Introduction: The Analytical Imperative for Benzaldehyde Derivatives

Benzaldehyde and its derivatives are foundational scaffolds in organic synthesis, lending their aromatic and aldehydic functionalities to a vast array of applications. From active pharmaceutical ingredients (APIs) to fine chemicals, the precise structural and purity profile of these compounds is paramount. Regulatory scrutiny and the demands of modern drug development necessitate a multi-faceted analytical approach to fully elucidate a molecule's characteristics. This guide is structured to mirror a logical analytical workflow, beginning with unambiguous structural identification and progressing to quantitative purity and stability assessments.

Foundational Structural Elucidation

The initial step in characterizing any novel or synthesized benzaldehyde derivative is the unequivocal confirmation of its molecular structure. A combination of spectroscopic techniques is indispensable for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.[1][2]

Expertise & Experience: The chemical shifts and coupling constants of both the aldehydic and aromatic protons are highly sensitive to the nature and position of substituents on the benzene ring. Electron-donating groups (EDGs) like methoxy (-OCH₃) will shield nearby protons, shifting their signals upfield (to lower ppm values), while electron-withdrawing groups (EWGs) such as nitro (-NO₂) will deshield them, causing a downfield shift.[1] This predictable influence is the cornerstone of spectral interpretation for this class of compounds.

Key Diagnostic Signals in ¹H NMR:

  • Aldehydic Proton (CHO): A highly deshielded singlet typically appearing in the δ 9.5-10.5 ppm region. Its integration value of 1H is a key identifier.[3][4]

  • Aromatic Protons (Ar-H): Found in the δ 7.0-8.5 ppm range. The substitution pattern on the ring dictates the multiplicity (splitting pattern) and chemical shifts of these protons.[3]

Key Diagnostic Signals in ¹³C NMR:

  • Carbonyl Carbon (C=O): A very deshielded signal appearing far downfield, typically around δ 190-195 ppm. This is a definitive marker for the aldehyde group.[5][6]

  • Aromatic Carbons: Resonate in the δ 120-150 ppm region. The number of distinct signals reveals the symmetry of the substitution pattern.[5]

Protocol 1: ¹H and ¹³C NMR Analysis of a Substituted Benzaldehyde

  • Sample Preparation: Dissolve 5-10 mg of the benzaldehyde derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; it must fully dissolve the sample without reacting with it. CDCl₃ is a common first choice for many non-polar derivatives.

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

    • Shim the magnetic field to optimize its homogeneity, which is crucial for achieving sharp, well-resolved peaks.[1]

  • Data Acquisition (¹H):

    • Pulse Angle: Use a 30-45° pulse for routine quantitative spectra.

    • Acquisition Time: Set to 2-4 seconds.

    • Relaxation Delay (d1): A delay of 1-5 seconds is essential to allow for full proton relaxation between pulses, ensuring accurate integration.[1]

    • Acquire the spectrum and process the Free Induction Decay (FID) with a Fourier transform.

  • Data Acquisition (¹³C):

    • Acquire a proton-decoupled ¹³C spectrum. This removes C-H coupling, resulting in a single sharp peak for each unique carbon environment.

    • Longer acquisition times are typically required due to the low natural abundance of the ¹³C isotope.

  • Data Analysis:

    • Reference the spectrum to Tetramethylsilane (TMS) at 0.0 ppm.

    • Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.

    • Analyze the chemical shifts (δ), multiplicities (singlet, doublet, etc.), and coupling constants (J) to assign signals to specific protons and confirm the substitution pattern.

Typical NMR Chemical Shifts (δ, ppm) for Benzaldehyde
Proton (¹H NMR) Carbon (¹³C NMR)
Aldehyde (CHO): ~10.0Carbonyl (C=O): ~192
Aromatic (C₆H₅): 7.5-8.0Aromatic (C₆H₅): 127-137

Source: Adapted from various spectroscopic resources.[3][5]

Diagram 1: NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Dissolve 5-10 mg in 0.6 mL Deuterated Solvent Acq Insert Sample Lock & Shim Acquire Spectrum Prep->Acq Instrument Setup Proc Fourier Transform Phase & Baseline Correction Reference to TMS Acq->Proc Generate FID Analysis Integrate Peaks Assign Chemical Shifts Analyze Coupling Proc->Analysis Process Spectrum Result Confirmed Structure Analysis->Result Structural Confirmation HPLC_Workflow Prep Prepare Mobile Phase & Equilibrate System SamplePrep Prepare Standard & Sample Solutions Prep->SamplePrep SST System Suitability Test (Inject Standard n=5) SamplePrep->SST Analysis Inject Sample SST->Analysis If SST Passes DataProc Integrate Chromatogram Analysis->DataProc Calc Calculate % Purity (Area Percent) DataProc->Calc Result Purity Report Calc->Result

References

scale-up synthesis of 4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scale-Up Synthesis of 4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde

Introduction: The Significance of N-Aryl Imidazoles

The N-aryl imidazole scaffold is a cornerstone in modern medicinal chemistry and materials science. Compounds bearing this moiety exhibit a wide spectrum of biological activities, including antifungal, anticancer, and anti-inflammatory properties.[1] this compound, in particular, serves as a crucial intermediate, providing a versatile chemical handle—the aldehyde group—for further elaboration into more complex target molecules. Its synthesis, especially on a scale relevant to drug development and manufacturing, requires a robust, efficient, and safe process.

This guide provides a comprehensive overview and a detailed protocol for the . It is designed for researchers, chemists, and process development professionals, emphasizing the scientific rationale behind the chosen synthetic strategy, critical process parameters for successful scale-up, and rigorous safety protocols.

Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

For the preparation of N-aryl imidazoles, several methods exist, including the traditional Ullmann condensation and modern palladium- or copper-catalyzed cross-coupling reactions.[2][3] The Ullmann reaction, while effective, often requires high temperatures and stoichiometric amounts of copper, leading to challenges in product purification and waste management on a larger scale.[4][5]

For the synthesis of the title compound, a Nucleophilic Aromatic Substitution (SNAr) approach is selected as the optimal strategy for scale-up. This route involves the reaction of imidazole with 4-fluoro-3-methoxybenzaldehyde.

Key advantages of this SNAr strategy include:

  • High Reactivity: The fluoro-substituent is an excellent leaving group in SNAr reactions, particularly when activated by an electron-withdrawing group like the aldehyde.[6]

  • Metal-Free Conditions: This route avoids the use of heavy metal catalysts, simplifying purification and reducing the environmental impact of the process.

  • Operational Simplicity: The reaction can be conducted as a one-pot synthesis with readily available and cost-effective reagents.

The overall transformation is depicted below:

G reagents Imidazole + 4-Fluoro-3-methoxybenzaldehyde conditions K₂CO₃ (Base) DMSO (Solvent) Heat reagents->conditions product This compound conditions->product

Caption: Overall synthetic transformation.

Reaction Mechanism

The reaction proceeds via a well-established two-step addition-elimination SNAr mechanism.

  • Deprotonation: The weakly acidic N-H proton of imidazole is removed by a base, typically potassium carbonate, to generate the highly nucleophilic imidazolide anion.

  • Nucleophilic Attack: The imidazolide anion attacks the electron-deficient carbon atom of the aromatic ring bearing the fluorine atom. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[6]

  • Elimination: The aromaticity of the ring is restored by the elimination of the fluoride ion, yielding the final product.

G cluster_0 SNAr Mechanism A Imidazole Deprotonation B Nucleophilic Attack (Meisenheimer Complex Formation) A->B Imidazolide anion C Elimination of F⁻ (Aromatization) B->C Intermediate D Product Formation C->D Final Product

Caption: Key stages of the SNAr mechanism.

Process Development and Scale-Up Considerations

Transitioning a synthesis from the laboratory bench to a pilot or manufacturing scale introduces several challenges. Careful consideration of the following parameters is critical for a safe, efficient, and reproducible process.

ParameterLaboratory Scale (g)Scale-Up Consideration (kg)Rationale
Base Potassium Carbonate (K₂CO₃)Potassium Carbonate (K₂CO₃)K₂CO₃ is a safe, non-hygroscopic, and cost-effective base. Stronger bases like sodium hydride (NaH) present significant safety hazards (flammability) and require strictly anhydrous conditions, complicating large-scale operations.[7]
Solvent DMSO or DMFDMSODMSO is an excellent polar aprotic solvent that effectively promotes SNAr reactions.[8] However, its high boiling point can complicate removal. On a large scale, solvent swaps via distillation or alternative work-up procedures like anti-solvent precipitation are necessary.[7]
Temperature 100-140 °C100-120 °C (with careful monitoring)The reaction is exothermic. On a large scale, efficient heat transfer is crucial to prevent thermal runaways. Gradual heating and a reactor with adequate cooling capacity are mandatory.
Work-up Water quench, extractionControlled water quench (anti-solvent precipitation)Adding the hot reaction mixture to a large volume of water ("reverse quench") can effectively precipitate the product and control the quench exotherm. This avoids potentially problematic liquid-liquid extractions with large solvent volumes.
Purification Column ChromatographyRecrystallizationChromatography is not economically viable for large quantities. Developing a robust recrystallization protocol (e.g., from ethanol or isopropanol) is essential for achieving high purity on a large scale.[9][10]
Monitoring TLC / GCHPLC / UPLCHigh-Performance Liquid Chromatography (HPLC) provides more accurate quantitative data on reaction completion, impurity profiling, and final product purity, which is essential for quality control in a manufacturing environment.[7]

Detailed Scale-Up Protocol

This protocol describes the synthesis of this compound on a 100-gram scale.

Reagent and Equipment List
ReagentCAS No.MW ( g/mol )Molar Eq.Quantity
4-Fluoro-3-methoxybenzaldehyde128495-46-5154.141.00100.0 g
Imidazole288-32-468.081.2053.0 g
Potassium Carbonate (anhydrous)584-08-7138.212.00179.2 g
Dimethyl Sulfoxide (DMSO)67-68-578.13-500 mL
Deionized Water7732-18-518.02-~4 L
Ethanol (for recrystallization)64-17-546.07-As needed

Equipment: 2L 4-neck round-bottom flask, overhead mechanical stirrer, thermocouple, heating mantle, condenser, nitrogen inlet.

Experimental Workflow

Caption: Step-by-step experimental workflow diagram.

Step-by-Step Procedure
  • Reactor Setup: Assemble the 2L reactor with an overhead stirrer, thermocouple, condenser, and nitrogen inlet. Ensure the system is dry.

  • Reagent Charging: Under a nitrogen atmosphere, charge the reactor with potassium carbonate (179.2 g), imidazole (53.0 g), 4-fluoro-3-methoxybenzaldehyde (100.0 g), and DMSO (500 mL).

  • Reaction: Begin stirring and slowly heat the mixture to an internal temperature of 110 °C. Maintain this temperature for 8-16 hours.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by HPLC. The reaction is considered complete when the starting benzaldehyde is less than 1% of the total peak area.

  • Cooldown: Once complete, turn off the heat and allow the reaction mixture to cool to 60-70 °C.

  • Precipitation/Quench: In a separate, appropriately sized vessel, add 3 L of deionized water. While stirring the water vigorously, slowly add the warm reaction mixture. A precipitate will form.

  • Crude Isolation: Stir the resulting slurry for 1-2 hours at room temperature to ensure complete precipitation. Collect the crude solid by filtration. Wash the filter cake thoroughly with deionized water (2 x 500 mL) to remove residual DMSO and salts.

  • Recrystallization: Transfer the damp crude solid to a clean flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Final Product Isolation: Collect the purified crystals by filtration. Wash the cake with a small amount of cold ethanol. Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

  • Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and melting point to confirm its identity and purity. Expected Yield: 85-95%.

Characterization Data

  • Appearance: Off-white to pale yellow solid.[1]

  • Melting Point: 58-62 °C (literature for starting material, product expected to be higher).

  • ¹H NMR (400 MHz, CDCl₃, predicted): δ 9.90 (s, 1H, -CHO), 8.00 (s, 1H, Imidazole-H), 7.60 (d, 1H, Ar-H), 7.50 (s, 1H, Ar-H), 7.30 (s, 1H, Imidazole-H), 7.20 (s, 1H, Imidazole-H), 4.00 (s, 3H, -OCH₃). Note: Predicted shifts based on analogous structures.[11][12]

  • ¹³C NMR (100 MHz, CDCl₃, predicted): δ 191.0, 152.0, 140.0, 138.0, 130.0, 125.0, 122.0, 118.0, 112.0, 56.0. Note: Predicted shifts based on analogous structures.[11]

Safety and Hazard Management

All operations should be conducted in a well-ventilated fume hood or an appropriate contained reactor system. Personal Protective Equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, is mandatory.[13][14]

SubstanceGHS PictogramsHazard StatementsSafe Handling Precautions
4-Fluoro-3-methoxybenzaldehyde
alt text
Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[15][16]Avoid inhalation of dust. Do not get in eyes, on skin, or on clothing. Wash thoroughly after handling.[15][17]
Imidazole
alt text
alt text
alt text
Harmful if swallowed. Causes severe skin burns and eye damage. May damage the unborn child.[18]Use only in a chemical fume hood. Wear appropriate PPE, including face shield and heavy-duty gloves. Keep away from acids and strong oxidizing agents.[13][19]
Potassium Carbonate
alt text
Causes serious eye irritation.Avoid generating dust. In case of contact with eyes, rinse immediately with plenty of water.
DMSO N/ACombustible liquid.Keep away from heat and open flames. DMSO can enhance the skin absorption of other chemicals; handle with care and use appropriate gloves.

An emergency eyewash and safety shower must be readily accessible.[13][19] All chemical waste should be collected and disposed of in accordance with local environmental regulations.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, mechanistic insights, and practical solutions to common challenges encountered during this specific N-arylation reaction.

Introduction: The Synthetic Challenge

The synthesis of this compound, a valuable intermediate in pharmaceutical chemistry, is most commonly achieved via a copper-catalyzed cross-coupling reaction, specifically an Ullmann-type condensation. This reaction involves the formation of a carbon-nitrogen bond between imidazole and a substituted halo-benzaldehyde, typically 4-fluoro- or 4-bromo-3-methoxybenzaldehyde. While effective, the Ullmann reaction is sensitive to various parameters, and deviation from optimal conditions can lead to a range of side products, impacting yield and purity. This guide will address these potential issues in a practical, question-and-answer format.

Troubleshooting Guide: Common Issues & Solutions

This section directly addresses specific problems you may encounter during the synthesis, providing potential causes and actionable solutions grounded in chemical principles.

Issue 1: Low or No Yield of the Desired Product

Question: I am performing the Ullmann coupling of 4-fluoro-3-methoxybenzaldehyde with imidazole, but I am observing very low conversion to the desired product. What are the likely causes and how can I improve the yield?

Answer:

Low or no yield in an Ullmann-type reaction is a frequent challenge and can typically be attributed to several key factors related to the catalytic cycle and reaction environment.

Potential Causes & Recommended Solutions:

Potential Cause Scientific Rationale Suggested Solutions
Inactive Copper Catalyst The active catalytic species in Ullmann reactions is widely accepted to be Cu(I).[1] Commercially available Cu(I) salts can oxidize over time, and Cu(0) or Cu(II) sources may not be efficiently reduced to the active Cu(I) state under your reaction conditions.1. Use Fresh Catalyst: Employ a freshly opened bottle of a high-purity Cu(I) salt (e.g., CuI, CuBr).2. Consider Ligands: Introduce a ligand such as 1,10-phenanthroline or L-proline. Ligands can stabilize the Cu(I) species, increase its solubility, and facilitate the catalytic cycle.[1]
Inappropriate Base or Base Strength The base is crucial for the deprotonation of imidazole, forming the imidazolide anion which is the active nucleophile. An unsuitable base (too weak, poor solubility) will result in a low concentration of the active nucleophile.1. Screen Bases: Test a range of inorganic bases. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are often more effective than potassium carbonate (K₂CO₃) due to their higher basicity and solubility in polar aprotic solvents.
Suboptimal Reaction Temperature Traditional Ullmann reactions required temperatures exceeding 200°C. Modern, ligand-accelerated systems operate at milder temperatures (typically 80-130°C). If the temperature is too low, the activation energy for the oxidative addition step may not be overcome. If it is too high, catalyst decomposition or byproduct formation can occur.1. Optimize Temperature: If no reaction is observed, incrementally increase the temperature in 10-15°C steps.2. Monitor for Degradation: If the reaction mixture darkens significantly or TLC shows multiple new spots, consider lowering the temperature.
Solvent Issues Polar aprotic solvents like DMF, DMSO, or NMP are typically required to dissolve the reagents and facilitate the reaction. Improperly dried solvents can introduce water, leading to side reactions.1. Use Anhydrous Solvents: Ensure the use of dry, high-purity solvents. Water can lead to dehalogenation of the starting material (see Issue 2).

Below is a workflow diagram to guide the optimization process for improving reaction yield.

G cluster_start Start: Low Yield cluster_troubleshooting Troubleshooting Steps cluster_outcome Outcome start Low or No Product Yield catalyst Check Copper Catalyst (Fresh Cu(I) source?) start->catalyst ligand Introduce/Screen Ligands (e.g., 1,10-phenanthroline) catalyst->ligand If yield is still low outcome Improved Yield catalyst->outcome base Screen Bases (K₃PO₄, Cs₂CO₃) ligand->base If yield is still low ligand->outcome temp Optimize Temperature (80-130°C range) base->temp If yield is still low base->outcome solvent Ensure Anhydrous Conditions temp->solvent If side products appear solvent->outcome

Caption: Troubleshooting workflow for low product yield.

Issue 2: Presence of Significant Side Products

Question: My reaction is producing the desired product, but my crude NMR and LC-MS show significant impurities. What are the most likely side products and how can I prevent their formation?

Answer:

The formation of side products is common in Ullmann couplings. Based on the reaction mechanism, we can predict the most probable impurities. Identifying these byproducts is the first step toward mitigating their formation.

Common Side Products and Their Mitigation:

Side Product Structure Mechanism of Formation Prevention & Mitigation Strategies
Dehalogenated Starting Material 3-MethoxybenzaldehydeThis is a reductive dehalogenation product. It can be formed by reaction with trace amounts of water or other protic impurities in the reaction mixture, especially at high temperatures.1. Use Anhydrous Conditions: Thoroughly dry all glassware. Use anhydrous solvents and reagents.2. Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent moisture from the air interfering.
Homocoupling Product 4,4'-Diformyl-2,2'-dimethoxybiphenylThis is the classic Ullmann homocoupling product of the aryl halide.[2][3] It is favored at high temperatures and when the concentration of the aryl halide is high relative to the active nucleophile.1. Control Stoichiometry: Use a slight excess of imidazole (e.g., 1.1-1.2 equivalents) to favor the cross-coupling reaction.2. Lower Temperature: Operate at the lowest effective temperature to disfavor the higher activation energy homocoupling pathway.3. Add Ligand: A suitable ligand can accelerate the desired C-N coupling, making it kinetically more favorable than the C-C homocoupling.
Unreacted Starting Materials 4-Fluoro-3-methoxybenzaldehyde and ImidazoleIncomplete reaction due to any of the factors mentioned in Issue 1 (inactive catalyst, suboptimal conditions, etc.).1. Increase Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed to completion.2. Re-evaluate Conditions: Refer to the troubleshooting steps in Issue 1 to ensure the catalytic system is active.

The following diagram illustrates the main reaction pathway and the competing side reactions.

G cluster_reactants Reactants cluster_products Products aryl_halide 4-Halo-3-methoxy- benzaldehyde catalyst Cu(I) Catalyst + Base aryl_halide->catalyst imidazole Imidazole imidazole->catalyst desired_product Desired Product: 4-(1H-imidazol-1-yl)-3- methoxybenzaldehyde homocoupling Side Product: Homocoupling Product dehalogenation Side Product: Dehalogenation Product catalyst->desired_product Desired Pathway (Cross-Coupling) catalyst->homocoupling Side Reaction 1 (High Temp) catalyst->dehalogenation Side Reaction 2 (Protic Impurities)

References

Technical Support Center: Optimization of Imidazole Aldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of imidazole aldehydes. This guide is designed for researchers, scientists, and professionals in drug development who are working with these critical heterocyclic compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of their synthesis and optimize your reaction conditions for higher yields and purity.

Introduction to Imidazole Aldehyde Synthesis

Imidazole aldehydes are pivotal building blocks in medicinal chemistry and materials science, serving as precursors to a wide array of functionalized molecules.[1][2] Their synthesis, while conceptually straightforward, can be fraught with challenges ranging from low yields to difficult purifications. This guide provides practical, experience-driven advice to overcome these common hurdles. The primary synthetic routes covered include multicomponent reactions, formylation of imidazole rings, and the oxidation of precursor molecules.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of imidazole aldehydes, providing probable causes and actionable solutions.

Problem 1: Low or No Yield of the Desired Imidazole Aldehyde

Q: I've set up my reaction, but upon workup, I'm getting a very low yield, or in the worst case, none of my desired product. What could be going wrong?

A: This is a frequent challenge, and the root cause can often be traced back to several key factors in the reaction setup. Let's break down the possibilities based on the synthetic route.

For Multicomponent Reactions (e.g., Radziszewski Synthesis): [3][4]

  • Probable Cause 1: Suboptimal pH. The condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or an ammonia source like ammonium acetate) is sensitive to pH.[5] If the medium is too acidic, the nucleophilicity of ammonia is reduced. If it's too basic, side reactions can be promoted.

    • Solution: The reaction pH should ideally be maintained in the range of 6.0-7.5 for optimal results.[5] You can achieve this by using a buffered system or by the careful addition of a base to neutralize any acidic starting materials, such as hydrochloride salts.[5]

  • Probable Cause 2: Competing Side Reactions. A common byproduct in the Radziszewski synthesis is the formation of oxazoles.[4]

    • Solution: To favor the formation of the imidazole ring, use a significant excess of the ammonia source.[4] This helps to outcompete the cyclization pathway that leads to oxazoles.

  • Probable Cause 3: Purity of Reagents. The purity of the starting materials, especially the dicarbonyl compound (e.g., glyoxal) and the aldehyde, is crucial. Impurities can lead to a cascade of undesired side products.[4]

    • Solution: Ensure your reagents are of high purity. If necessary, purify them before use. For instance, glyoxal is often supplied as an aqueous solution and its concentration should be accurately determined.

For Vilsmeier-Haack Formylation: [6][7][8][9][10]

  • Probable Cause 1: Inactive Vilsmeier Reagent. The Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), can degrade upon exposure to moisture.[6][9]

    • Solution: Use anhydrous solvents and reagents. Ensure your DMF is dry and that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Probable Cause 2: Electron-Poor Imidazole Substrate. The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[6][7][9] If your imidazole ring is substituted with strong electron-withdrawing groups, its reactivity towards the weakly electrophilic Vilsmeier reagent will be significantly diminished.[9]

    • Solution: If possible, opt for a synthetic route that does not rely on electrophilic substitution. Alternatively, you may need to use harsher reaction conditions (higher temperature, longer reaction time), though this can lead to decomposition.

For Oxidation of 2-Hydroxymethylimidazole: [11]

  • Probable Cause 1: Over-oxidation. A common issue is the oxidation of the desired aldehyde to the corresponding carboxylic acid.[12][13]

    • Solution: Choose a mild and selective oxidizing agent. Manganese dioxide (MnO₂) is a classic choice for the oxidation of allylic and benzylic-type alcohols to aldehydes without significant over-oxidation.[14] Other options include Dess-Martin periodinane or a Swern oxidation. Avoid strong oxidizing agents like potassium permanganate or chromic acid under harsh conditions.[12]

  • Probable Cause 2: Incomplete Reaction. The oxidation may not have gone to completion, leaving unreacted starting material.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, you can try adding more oxidizing agent in portions. Ensure efficient stirring, as many of these oxidations are heterogeneous.

Troubleshooting Workflow for Low Yield

start Low/No Yield check_method Identify Synthesis Method start->check_method mcr Multicomponent Reaction check_method->mcr Radziszewski, etc. vh Vilsmeier-Haack check_method->vh Formylation ox Oxidation check_method->ox From Alcohol mcr_cause1 Suboptimal pH? mcr->mcr_cause1 vh_cause1 Inactive Vilsmeier Reagent? vh->vh_cause1 ox_cause1 Over-oxidation? ox->ox_cause1 mcr_sol1 Adjust pH to 6.0-7.5 mcr_cause1->mcr_sol1 Yes mcr_cause2 Side Reactions? mcr_cause1->mcr_cause2 No mcr_sol1->mcr_cause2 mcr_sol2 Use Excess Ammonia Source mcr_cause2->mcr_sol2 Yes mcr_cause3 Reagent Purity? mcr_cause2->mcr_cause3 No mcr_sol2->mcr_cause3 mcr_sol3 Purify Starting Materials mcr_cause3->mcr_sol3 Yes end Improved Yield mcr_cause3->end No mcr_sol3->end vh_sol1 Use Anhydrous Conditions vh_cause1->vh_sol1 Yes vh_cause2 Electron-Poor Substrate? vh_cause1->vh_cause2 No vh_sol1->vh_cause2 vh_sol2 Consider Alternative Route or Harsher Conditions vh_cause2->vh_sol2 Yes vh_cause2->end No vh_sol2->end ox_sol1 Use Milder Oxidizing Agent (e.g., MnO2) ox_cause1->ox_sol1 Yes ox_cause2 Incomplete Reaction? ox_cause1->ox_cause2 No ox_sol1->ox_cause2 ox_sol2 Monitor by TLC, Add More Reagent ox_cause2->ox_sol2 Yes ox_cause2->end No ox_sol2->end

Caption: Troubleshooting workflow for low yield.

Problem 2: Difficulty in Product Purification

Q: My reaction seems to have worked, but I'm struggling to isolate a pure product. What are the best practices for purifying imidazole aldehydes?

A: Imidazole aldehydes can be challenging to purify due to their polarity and potential instability. Here are some tailored strategies:

  • Probable Cause 1: Product is too polar for standard silica gel chromatography. Imidazole aldehydes are often polar compounds, which can lead to streaking and poor separation on silica gel columns.[4]

    • Solution 1: Use a modified mobile phase. Add a small amount of a polar solvent like methanol or a base like triethylamine or ammonia to your eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane). This can help to reduce tailing and improve the resolution.

    • Solution 2: Consider reverse-phase chromatography. For highly polar compounds, reverse-phase chromatography (e.g., C18 silica) with a water/acetonitrile or water/methanol mobile phase can be more effective.

    • Solution 3: Crystallization. If your product is a solid, crystallization is an excellent method for purification. Experiment with different solvent systems to find one that gives good quality crystals.

  • Probable Cause 2: Product decomposition on silica gel. The acidic nature of standard silica gel can sometimes cause decomposition of sensitive products.

    • Solution: Use deactivated or neutral silica gel. You can prepare this by washing the silica gel with a dilute solution of a base like triethylamine in your eluent before packing the column.

  • Probable Cause 3: Contamination with imidazole-containing impurities. During purification, especially in techniques like IMAC, imidazole itself can be a contaminant.[15]

    • Solution: For protein purification applications where imidazole is used for elution, removal can be achieved through dialysis or buffer exchange.[16] For small molecule synthesis, careful chromatography or crystallization should be sufficient. High-purity imidazole should be used to avoid introducing UV-active impurities.[15]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing imidazole aldehydes?

A1: The most prevalent methods include:

  • Multicomponent reactions: The Debus-Radziszewski synthesis is a classic one-pot method involving the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[3][17]

  • Formylation of the imidazole ring: The Vilsmeier-Haack reaction is a widely used method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings like imidazole.[6][7][8][9] Other formylating agents can also be used.[18][19]

  • Oxidation of 2-hydroxymethylimidazole: This is a straightforward approach where the alcohol precursor is oxidized to the aldehyde.[11]

  • From diaminomaleonitrile (DAMN): DAMN is a versatile precursor for various heterocyclic compounds, including imidazoles.[14][20][21]

Q2: How stable are imidazole aldehydes?

A2: The stability of imidazole aldehydes can vary depending on their substitution pattern. They can be sensitive to air and light.[22] It is generally recommended to store them in a cool, dark place under an inert atmosphere.[22] Some imidazole aldehydes may be prone to oxidation to the corresponding carboxylic acid over time.

Q3: Can I use microwave irradiation to accelerate my imidazole aldehyde synthesis?

A3: Yes, microwave-assisted synthesis has been successfully applied to the synthesis of substituted imidazoles, often leading to shorter reaction times and improved yields.[23] This is particularly effective for multicomponent reactions.

Q4: What analytical techniques are best for characterizing my imidazole aldehyde product?

A4: The standard suite of analytical techniques is applicable:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): This is essential for structural elucidation. The aldehyde proton typically appears as a characteristic downfield signal in the ¹H NMR spectrum.[3]

  • Infrared (IR) spectroscopy: Look for the characteristic C=O stretch of the aldehyde group.[3]

  • Mass spectrometry (MS): To confirm the molecular weight of your product.

  • Elemental analysis: To confirm the elemental composition.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a 2,4,5-Trisubstituted Imidazole Aldehyde via a Multicomponent Reaction

This protocol is a generalized version of the Radziszewski synthesis.

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,2-dicarbonyl compound (1.0 eq), the aldehyde (1.0 eq), and ammonium acetate (2.0-3.0 eq).

  • Add a suitable solvent, such as ethanol or acetic acid.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water and adjust the pH to slightly basic with a suitable base (e.g., aqueous sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Protocol 2: General Procedure for Vilsmeier-Haack Formylation of an Imidazole

Caution: Phosphorus oxychloride is highly corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous DMF.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.1-1.5 eq) dropwise to the DMF with vigorous stirring. The Vilsmeier reagent will form in situ.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the imidazole substrate (1.0 eq), either neat or dissolved in a minimal amount of anhydrous DMF.

  • Allow the reaction to warm to room temperature and then heat as necessary (monitoring by TLC).

  • After the reaction is complete, cool the mixture to 0 °C and carefully quench by pouring it onto crushed ice.

  • Neutralize the mixture with a base (e.g., sodium hydroxide or sodium carbonate solution) until it is alkaline.

  • Extract the product with a suitable organic solvent.

  • Dry the combined organic layers, concentrate, and purify the product.

Data Presentation

Table 1: Optimization of Reaction Conditions for a Model Imidazole Synthesis [24][25]

EntrySolventCatalyst (mol%)Temperature (°C)Time (h)Yield (%)
1MethanolNoneReflux1245
2EthanolNoneReflux1255
3Acetic AcidNone100670
4DMFCuI (10)120865
5DMSOCuI (15)1401.585
6TolueneNoneReflux2430

This table is a representative example and specific conditions will vary depending on the substrates.

Logical Relationships

Decision Tree for Method Selection

start Starting Material? imidazole_ring Substituted Imidazole start->imidazole_ring dicarbonyl_aldehyde Dicarbonyl + Aldehyde start->dicarbonyl_aldehyde hydroxymethyl Hydroxymethylimidazole start->hydroxymethyl damn Diaminomaleonitrile start->damn electron_rich Is the imidazole electron-rich? imidazole_ring->electron_rich mcr_synthesis Multicomponent Reaction (e.g., Radziszewski) dicarbonyl_aldehyde->mcr_synthesis oxidation Oxidation hydroxymethyl->oxidation damn_cyclization Cyclization with Aldehyde damn->damn_cyclization vh_formylation Vilsmeier-Haack Formylation electron_rich->vh_formylation Yes consider_alt Consider alternative methods electron_rich->consider_alt No yes Yes no No

Caption: Decision tree for selecting a synthetic method.

References

troubleshooting purification of polar benzaldehyde compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Polar Benzaldehyde Compound Purification. As a Senior Application Scientist, this guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, field-proven insights into the nuances of purifying these often-challenging molecules.

Polar benzaldehydes are crucial intermediates in pharmaceutical synthesis, but their purification is frequently hampered by issues of stability, solubility, and chromatographic behavior. This center provides a structured approach to troubleshooting, moving from frequently asked questions for quick resolutions to comprehensive guides for more persistent challenges.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the purification of polar benzaldehyde compounds.

Q1: My benzaldehyde sample has a crystalline white solid in it. What is it and how do I remove it?

A: The white solid is most likely benzoic acid, the product of the air oxidation of benzaldehyde.[1][2] This is a very common impurity, especially in older samples. The most effective way to remove it is through a simple acid-base extraction.[3] By dissolving your crude product in an organic solvent (like diethyl ether or ethyl acetate) and washing it with a mild aqueous base (such as 5-10% sodium carbonate or sodium bicarbonate solution), the acidic benzoic acid will be converted to its water-soluble sodium salt and move into the aqueous layer.[3][4][5] After separating the layers, the organic phase containing your purified benzaldehyde can be washed with water, dried, and concentrated.[3]

Q2: My polar benzaldehyde isn't retaining on my C18 reversed-phase HPLC column. What's happening?

A: This is a common issue. Reversed-phase chromatography separates compounds based on hydrophobicity, with more non-polar compounds being retained longer.[6][7] Highly polar compounds have a strong affinity for the polar mobile phase (like water/acetonitrile mixtures) and interact weakly with the non-polar C18 stationary phase, causing them to elute very quickly, often with the solvent front.[8][9] For better retention of highly polar compounds, consider using Hydrophilic Interaction Liquid Chromatography (HILIC).[10][11]

Q3: I'm seeing my polar benzaldehyde decompose on my silica gel column. Why is this happening and what can I do?

A: Standard silica gel is slightly acidic, which can cause the degradation of sensitive compounds, including some aldehydes.[3][12] Additionally, more electrophilic aldehydes can react with alcohol-based solvents (like methanol or ethanol) on the acidic silica surface to form acetals or hemiacetals, complicating the purification.[13] To mitigate this, you can deactivate the silica gel by washing it with a solvent mixture containing a small amount of a base like triethylamine (1-3%) before use.[3] Alternatively, switching to a less acidic stationary phase, such as neutral alumina, can be a good solution.[12][13]

Q4: Can I use distillation to purify my high molecular weight polar benzaldehyde?

A: While distillation is effective for simple benzaldehydes to remove non-volatile impurities, it's generally not recommended for high molecular weight, polar derivatives.[1][3] These compounds often have very high boiling points, and the temperatures required for distillation can lead to thermal degradation.[3] Column chromatography and recrystallization are typically the preferred methods for these types of compounds.

Troubleshooting In-Depth Purification Challenges

This section provides a more detailed, cause-and-effect analysis of complex purification problems.

Guide 1: Column Chromatography Woes

Column chromatography is a workhorse purification technique, but it comes with its own set of challenges when dealing with polar benzaldehydes.

Problem: Poor separation between my polar benzaldehyde and a similarly polar impurity.

  • Underlying Cause & Solution:

    • Inadequate Solvent System: The polarity of your eluent is likely not optimized to differentiate between the two compounds. The key is to perform a thorough solvent screen using Thin Layer Chromatography (TLC) first. Aim for an Rf value of around 0.3 for your target compound, with good separation from impurities.[13]

      • Strategy 1: Adjust Polarity. If using a normal-phase system (e.g., silica gel with hexane/ethyl acetate), a decrease in the polar component (ethyl acetate) will increase retention, potentially resolving compounds that run too closely together.[14]

      • Strategy 2: Change Solvent Selectivity. If adjusting polarity isn't enough, switch one of the solvents to introduce different intermolecular interactions. For example, replacing ethyl acetate (a hydrogen bond acceptor) with dichloromethane (a dipole) can alter the elution order.[14]

    • Overloading the Column: Applying too much sample for the column size will lead to broad, overlapping bands. As a rule of thumb, the amount of sample should be about 1-5% of the mass of the stationary phase.

Problem: My compound is streaking or "tailing" down the column.

  • Underlying Cause & Solution:

    • Secondary Interactions with Silica: The polar nature of your benzaldehyde, especially if it contains amine or other basic functionalities, can lead to strong, non-ideal interactions with the acidic silanol groups on the silica surface. This causes the compound to "stick" and elute slowly and unevenly.

      • Solution: As mentioned in the FAQs, adding a small amount of triethylamine or another amine base to your eluent can neutralize these acidic sites and improve peak shape.[13]

    • Poor Solubility in Eluent: If your compound is not fully soluble in the mobile phase as it moves down the column, it can lead to tailing.

      • Solution: Ensure your chosen eluent system is one in which your compound is reasonably soluble. If necessary, you can use a stronger, more polar solvent to dissolve the sample for loading (dry loading is recommended in this case), but be aware this can affect the initial separation at the top of the column.[15]

Workflow for Selecting a Purification Strategy

G start Crude Polar Benzaldehyde Mixture check_impurities Identify Major Impurities (e.g., TLC, LC-MS) start->check_impurities acid_impurity Is the major impurity an acid (e.g., benzoic acid)? check_impurities->acid_impurity acid_base Perform Acid-Base Extraction acid_impurity->acid_base Yes other_impurities Are there other significant impurities? acid_impurity->other_impurities No acid_base->other_impurities chromatography Proceed to Chromatography other_impurities->chromatography Yes end_product Purified Product other_impurities->end_product No stability_check Is the aldehyde sensitive to acid/base? chromatography->stability_check stability_check->end_product No protecting_group Consider Protecting Group Strategy stability_check->protecting_group Yes protecting_group->end_product

Caption: Decision tree for purification strategy.

Guide 2: Advanced & Chemical Purification Techniques

For particularly challenging separations, alternative methods may be required.

Problem: My polar benzaldehyde is water-soluble and difficult to separate from other polar, non-aldehyde impurities.

  • Underlying Cause & Solution:

    • High Polarity: When both the desired product and impurities are highly polar, traditional normal-phase and reversed-phase chromatography often fail to provide adequate separation.

    • Solution 1: Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating very polar compounds.[10][16] It utilizes a polar stationary phase (like silica or polar bonded phases) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of water.[17][18] In HILIC, a water-rich layer forms on the surface of the stationary phase, and polar analytes are retained by partitioning into this layer.[16][18] Elution is achieved by increasing the water content of the mobile phase.[10] This technique offers an orthogonal separation mechanism to reversed-phase.[10]

    • Solution 2: Purification via Bisulfite Adduct Formation: This classic chemical method is highly selective for aldehydes.[19][20] The aldehyde reacts with aqueous sodium bisulfite to form a charged adduct, which is typically water-soluble.[19][21] This allows for the separation of the aldehyde from non-aldehyde impurities by liquid-liquid extraction.[19] The aldehyde can then be regenerated from the aqueous layer by adding a base (like NaOH) or acid.[19][21] This method is effective for a wide range of aldehydes, including sterically hindered ones.[20]

Problem: The bisulfite adduct of my aldehyde is precipitating at the interface of the organic and aqueous layers during extraction.

  • Underlying Cause & Solution:

    • Insolubility of the Adduct: For some non-polar aldehydes, the resulting bisulfite adduct may be insoluble in both the aqueous and organic layers.[19][21]

    • Solution: In this scenario, the entire biphasic mixture can be filtered through a pad of Celite to remove the solid adduct. The liquid layers can then be separated.[19][21]

Experimental Protocols

Protocol 1: Purification of a Polar Benzaldehyde via Bisulfite Adduct Formation

This protocol is a general guideline for separating a polar benzaldehyde from non-aldehyde impurities.

  • Dissolution: Dissolve the crude mixture containing the polar benzaldehyde in a suitable water-miscible solvent like methanol or dimethylformamide (DMF). DMF can be particularly effective for improving the removal of aliphatic aldehydes.[21]

  • Adduct Formation: Transfer the solution to a separatory funnel and add a freshly prepared saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for 30-60 seconds.[20][21]

  • Extraction: Add an immiscible organic solvent (e.g., ethyl acetate or dichloromethane) and deionized water to the separatory funnel and shake again.[21]

  • Separation: Allow the layers to separate. The bisulfite adduct of the aldehyde will be in the aqueous layer.[19] Carefully separate the layers, saving the aqueous phase. The organic layer contains the non-aldehyde impurities and can be discarded or processed further if needed.

  • Aldehyde Regeneration: Place the aqueous layer containing the adduct into a clean separatory funnel. Add an equal volume of a fresh organic solvent (e.g., ethyl acetate).[21]

  • Basification: Slowly add a 50% sodium hydroxide (NaOH) solution dropwise while stirring and monitoring the pH. Continue adding base until the pH of the aqueous layer is strongly basic (pH > 12).[19][21] This will reverse the reaction and regenerate the aldehyde.

  • Final Extraction: Shake the funnel to extract the regenerated, pure aldehyde into the organic layer.[19]

  • Work-up: Separate the organic layer, dry it over an anhydrous salt (like Na₂SO₄ or MgSO₄), and remove the solvent under reduced pressure to yield the purified polar benzaldehyde.

Workflow for Aldehyde Purification via Bisulfite Adduct

G cluster_0 Adduct Formation & Extraction cluster_1 Aldehyde Regeneration crude Crude Aldehyde Mixture in Miscible Solvent add_bisulfite Add Saturated NaHSO₃ (aq) crude->add_bisulfite extract Extract with Immiscible Organic Solvent add_bisulfite->extract separate_layers Separate Layers extract->separate_layers aq_layer Aqueous Layer (Contains Adduct) separate_layers->aq_layer org_layer Organic Layer (Contains Impurities) separate_layers->org_layer add_org_solvent Add Fresh Organic Solvent to Aqueous Layer aq_layer->add_org_solvent add_base Add NaOH until pH > 12 add_org_solvent->add_base extract_aldehyde Extract Regenerated Aldehyde add_base->extract_aldehyde dry_concentrate Dry & Concentrate Organic Layer extract_aldehyde->dry_concentrate pure_aldehyde Pure Aldehyde dry_concentrate->pure_aldehyde

Caption: Bisulfite adduct purification workflow.

Data Presentation: Chromatographic Method Selection

The choice of chromatographic technique is paramount for successfully purifying polar benzaldehydes.

Purification TechniqueStationary PhaseMobile Phase PrincipleBest Suited ForKey Limitation
Normal-Phase Chromatography Polar (e.g., Silica, Alumina)Non-polar organic solvents with a polar modifier.Separating moderately polar benzaldehydes from non-polar impurities.[22]Can cause degradation of sensitive aldehydes on acidic silica; poor retention of very polar compounds.[12]
Reversed-Phase Chromatography (RPC) Non-polar (e.g., C18, C8)Polar solvents (e.g., Water/Acetonitrile, Water/Methanol).[6]Separating less polar benzaldehydes from more polar impurities.[7]Poor retention of highly polar, hydrophilic benzaldehydes.[8][11]
Hydrophilic Interaction Liquid Chromatography (HILIC) Polar (e.g., Silica, Amide, Amino)[11][17]High organic content with a small amount of aqueous buffer.[11][18]Purification of highly polar and water-soluble benzaldehydes that are not retained by RPC.[9][10][16]Retention mechanisms can be complex and multimodal, requiring careful method development.[10]

Advanced Topic: Protecting Group Strategy

In multi-step syntheses, it may be necessary to protect the aldehyde functionality to prevent it from reacting with nucleophilic or basic reagents.

Q: When should I consider using a protecting group for my polar benzaldehyde?

A: A protecting group is necessary when you need to perform a reaction elsewhere in the molecule that the aldehyde group is incompatible with.[23] For example, if you need to use a Grignard reagent or LiAlH₄, these will readily react with an unprotected aldehyde.[23][24]

What is a good protecting group for an aldehyde?

The most common and effective protecting groups for aldehydes are acetals, typically formed by reacting the aldehyde with a diol (like ethylene glycol) under acidic catalysis.[25]

  • Key Advantages of Acetals:

    • Stability: They are stable to strongly basic and nucleophilic conditions.[24][25]

    • Reversibility: The protection is easily reversible. The aldehyde can be regenerated by treatment with aqueous acid.[24][25]

This strategic use of protection and deprotection allows for greater flexibility in complex synthetic routes, ensuring the integrity of the sensitive aldehyde group.

References

Technical Support Center: Stabilizing 4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for preventing the decomposition of this valuable compound. By understanding the underlying chemical principles of its degradation, you can ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: My solid this compound has changed color from off-white/brown to a darker brown/yellow. What does this indicate?

A color change upon storage often suggests the onset of degradation. Aromatic aldehydes are susceptible to oxidation and other side reactions, which can produce colored impurities. This is a critical indicator that the purity of your compound may be compromised, and you should consider re-analyzing it before use.

Q2: What are the primary factors that cause the decomposition of this compound?

The main culprits are exposure to atmospheric oxygen, light, elevated temperatures, and incompatible substances like strong oxidizing agents. The aldehyde functional group is particularly prone to oxidation.

Q3: How should I properly store this compound to ensure its long-term stability?

For optimal stability, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark, and dry place. A desiccator can also be beneficial to protect against moisture.

Q4: Can I dissolve the compound in a solvent for storage?

It is generally not recommended to store this compound in solution for extended periods. Solubilizing the compound can accelerate degradation, especially in the presence of trace impurities or dissolved oxygen in the solvent. If you must prepare a stock solution, do so fresh before each experiment and store it under an inert atmosphere at a low temperature for a short duration.

Troubleshooting Guide: Addressing Specific Decomposition Issues

This section provides a more detailed breakdown of common problems encountered during the handling and use of this compound, their probable causes, and actionable solutions.

Issue 1: Rapid Discoloration of the Compound in Solution

Symptoms:

  • A freshly prepared solution of the compound in a solvent (e.g., DMSO, methanol) quickly turns yellow or brown.

  • The appearance of a precipitate over time.

Potential Causes & In-Depth Explanation:

  • Solvent-Mediated Oxidation: Many common laboratory solvents contain dissolved oxygen, which can readily oxidize the aldehyde group to the corresponding carboxylic acid (4-(1H-imidazol-1-yl)-3-methoxybenzoic acid). This process, known as autoxidation, is a free-radical chain reaction that can be initiated by trace metal impurities or light. The methoxy group, being an electron-donating group, can increase the electron density of the aromatic ring, potentially influencing the rate of oxidation.

  • Solvent Impurities: Peroxides in aged ethers (like THF or dioxane) or acidic impurities in chlorinated solvents can catalyze decomposition.

  • Photodegradation: Exposure to UV or even ambient light can provide the energy to initiate the radical chain reaction of autoxidation.[1]

Solutions & Preventative Measures:

  • Solvent Purity: Use high-purity, anhydrous solvents. If using solvents prone to peroxide formation, test for their presence and purify if necessary.

  • Degassing Solvents: Before preparing your solution, degas the solvent by sparging with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.

  • Work in a Controlled Environment: Whenever possible, handle the compound and prepare solutions in a glovebox or under a constant stream of an inert gas.

  • Light Protection: Use amber vials or wrap your containers in aluminum foil to protect the solution from light.

Issue 2: Inconsistent or Diminished Reactivity in Subsequent Reactions

Symptoms:

  • Reduced yields in reactions where the aldehyde is a key reactant (e.g., reductive amination, Wittig reactions).

  • The appearance of unexpected side products in your reaction mixture.

Potential Causes & In-Depth Explanation:

  • Formation of Carboxylic Acid: The primary degradation product, 4-(1H-imidazol-1-yl)-3-methoxybenzoic acid, will not participate in typical aldehyde reactions. Its presence effectively lowers the concentration of the active starting material.

  • Formation of Peroxy Acids: An intermediate in the autoxidation pathway is a peroxy acid.[1] These are highly reactive and can lead to a variety of unwanted side reactions.

  • Imidazole-Catalyzed Side Reactions: The imidazole moiety, with its basic nitrogen, could potentially catalyze side reactions such as aldol-type condensations, especially under basic conditions or upon prolonged storage.

Solutions & Preventative Measures:

  • Purity Assessment Before Use: Before each use, especially if the compound has been stored for a while, check its purity. A quick TLC or HPLC analysis can be very informative.

  • Freshly Prepared Solutions: As a best practice, always use freshly prepared solutions of the compound for your reactions.

  • Inert Reaction Conditions: Set up your reactions under an inert atmosphere to prevent ongoing oxidation during the experiment.

Issue 3: Aberrant Analytical Data (NMR, LC-MS)

Symptoms:

  • In the ¹H NMR spectrum, a diminished integral for the aldehyde proton (around 9.8-10.0 ppm) and the appearance of new, broad peaks.

  • In the LC-MS analysis, a new peak with a mass corresponding to the addition of an oxygen atom (M+16), representing the carboxylic acid.

Potential Causes & In-Depth Explanation:

  • Oxidation to Carboxylic Acid: This is the most common degradation pathway. The aldehyde proton signal will disappear and be replaced by a broad carboxylic acid proton signal (often >10 ppm, and sometimes not observed due to exchange with residual water).

  • Other Degradation Products: Depending on the conditions, other minor degradation products could form, leading to a complex mixture.

Solutions & Preventative Measures:

  • Co-injection/Spiking: To confirm the identity of a suspected degradation product in an HPLC analysis, you can synthesize a small amount of the expected carboxylic acid and perform a co-injection with your sample.

  • Forced Degradation Study: To proactively identify potential degradation products, a forced degradation study can be performed under controlled stress conditions (e.g., heat, light, acid, base, oxidation).[2][3][4][5][6] This will help in developing a stability-indicating analytical method.

Key Decomposition Pathway: Autoxidation

The most probable degradation route for this compound is autoxidation. This is a radical chain reaction involving atmospheric oxygen.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Aldehyde R-CHO AlkylRadical R-C•=O (Acyl Radical) Aldehyde->AlkylRadical Initiator Light, Heat, Metal Ions Initiator->Aldehyde H• abstraction PeroxyRadical R-C(=O)OO• (Peroxyacyl Radical) AlkylRadical->PeroxyRadical Reaction with O2 AlkylRadical->PeroxyRadical Oxygen O2 PeroxyAcid R-C(=O)OOH (Peroxy Acid) PeroxyRadical->PeroxyAcid H• abstraction from another aldehyde NewAldehyde R-CHO NewAlkylRadical R-C•=O (Acyl Radical) CarboxylicAcid 2 R-COOH (Carboxylic Acid) PeroxyAcid->CarboxylicAcid PeroxyAcid_term R-C(=O)OOH PeroxyAcid_term->CarboxylicAcid Reaction with Aldehyde Aldehyde_term R-CHO

Caption: Proposed autoxidation pathway of this compound.

Recommended Protocols

Protocol 1: Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of your compound and detecting the primary carboxylic acid degradant.

Parameter Recommendation
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Start with 10% B, ramp to 90% B over 15 min, hold for 2 min, return to initial conditions
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm and 280 nm
Injection Vol. 10 µL
Sample Prep. Dissolve a small amount of the compound in Acetonitrile/Water (1:1) to a concentration of ~0.5 mg/mL.

Protocol 2: Safe Handling and Storage Workflow

G cluster_storage Long-Term Storage cluster_handling Handling for Use cluster_analysis Pre-Experiment QC Storage Store solid under Argon/Nitrogen in a tightly sealed amber vial. Place in a cool, dark, dry location. Weighing Weigh quickly in a low-humidity environment or in a glovebox. Storage->Weighing Retrieve from storage SolutionPrep Prepare solutions fresh using degassed, high-purity solvents. Weighing->SolutionPrep Proceed to dissolve PurityCheck Perform quick purity check (TLC/HPLC) if stored for an extended period. SolutionPrep->PurityCheck Analyze before reaction

References

Technical Support Center: 4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde (IMBA), a key intermediate in pharmaceutical synthesis. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purity and handling of this compound. Our goal is to equip researchers, scientists, and drug development professionals with the necessary insights to anticipate and resolve common challenges encountered during its use.

Troubleshooting Guide: Navigating Common Experimental Issues

This section addresses specific problems you might encounter, providing explanations grounded in chemical principles and offering actionable solutions.

Question 1: I'm observing a persistent singlet at ~9.8 ppm and a broad singlet around 10-11 ppm in the 1H NMR spectrum of my synthesized IMBA. What are these signals?

Answer: These signals are highly indicative of unreacted starting material.

  • Signal at ~9.8 ppm: This is the characteristic chemical shift for the aldehydic proton of isovanillin (4-hydroxy-3-methoxybenzaldehyde) , the common precursor for IMBA. Its presence indicates an incomplete reaction.

  • Signal at 10-11 ppm: This broad signal corresponds to the phenolic hydroxyl (-OH) proton of isovanillin.

Causality: The synthesis of IMBA often involves the N-arylation of imidazole with an isovanillin derivative, typically via a copper-catalyzed Ullmann-type reaction or a nucleophilic aromatic substitution.[1][2] If the reaction conditions (temperature, time, base, or catalyst efficiency) are suboptimal, the conversion will be incomplete, leaving residual isovanillin in your crude product.

Solution:

  • Reaction Optimization: Increase reaction time or temperature, or screen alternative bases (e.g., Cs2CO3, K2CO3) or copper catalysts/ligands to drive the reaction to completion.[3]

  • Purification: Unreacted isovanillin can be effectively removed via silica gel column chromatography. Due to the polarity difference between the phenolic isovanillin and the final product, a gradient elution (e.g., ethyl acetate in hexanes) will provide good separation. An alkaline wash (e.g., with 1M NaOH) can also remove the acidic isovanillin, but may risk hydrolysis or degradation of the desired product if not performed carefully at low temperatures.

Question 2: My final product has a faint blue or green tint, even after initial purification. What is the cause and how can I remove it?

Answer: A blue/green discoloration is a classic sign of residual copper catalyst from the synthesis.

Causality: Ullmann and Chan-Lam type cross-coupling reactions are frequently used for the N-arylation of imidazoles and employ copper salts (e.g., CuI, Cu2O, or CuSO4) as catalysts.[1][4][5] The imidazole and aldehyde functionalities in the product can act as chelating agents for copper ions, making them difficult to remove by standard chromatography alone.

Solution:

  • Aqueous Ammonia Wash: During workup, wash the organic layer with a dilute aqueous ammonia solution. Ammonia forms a highly water-soluble deep blue complex ([Cu(NH3)4]2+), which effectively partitions the residual copper into the aqueous phase.

  • Chelating Agent Treatment: If the color persists, consider washing the organic solution of your product with a dilute aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA).

  • Specialized Chromatography: Add a small amount (e.g., 1%) of triethylamine or a few drops of ammonium hydroxide to the eluent during column chromatography. This can help break the copper-product complex and improve separation.

Question 3: After storing my purified IMBA for several weeks, I see a new, more polar spot on my TLC plate and a corresponding new peak in my HPLC analysis. What is this degradation product?

Answer: This new impurity is almost certainly 4-(1H-imidazol-1-yl)-3-methoxybenzoic acid .

Causality: Aromatic aldehydes are susceptible to aerobic oxidation, converting the aldehyde functional group (-CHO) into a carboxylic acid (-COOH).[6][7] This process can be accelerated by exposure to air (oxygen), light, and trace metal impurities. The resulting carboxylic acid is significantly more polar than the parent aldehyde, explaining the new spot/peak.

Solution:

  • Proper Storage: To minimize oxidation, store the compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, amber-colored vial to protect it from light. Storage at reduced temperatures (-20°C) is also highly recommended.

  • Repurification: If oxidation has occurred, the product can be repurified. The acidic nature of the impurity allows for a simple acid-base extraction. Dissolve the material in an organic solvent (like ethyl acetate) and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The carboxylate salt will move to the aqueous layer, while the desired aldehyde remains in the organic layer. After separation, re-acidify the aqueous layer to confirm the identity of the impurity if desired, and dry and concentrate the organic layer to recover the purified product.

Impurity Typical Analytical Signal Reason for Presence Removal Strategy
Isovanillin ¹H NMR: ~9.8 ppm (s, 1H), ~10-11 ppm (br s, 1H)Incomplete reactionColumn chromatography, alkaline wash
Imidazole Water-soluble; ¹H NMR: ~7.7 ppm (s, 1H), ~7.1 ppm (s, 2H)Unreacted starting materialAqueous washes during workup
Residual Copper Blue/green discoloration of solid or solutionCatalyst from synthesisWash with aq. NH₃ or EDTA solution
Carboxylic Acid More polar spot on TLC; new peak in HPLCOxidation of aldehyde upon storageAcid-base extraction, proper storage

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for IMBA and how does it influence the impurity profile?

The most prevalent method is a copper-catalyzed N-arylation (Ullmann reaction) between imidazole and a 4-halo-3-methoxybenzaldehyde (e.g., 4-bromo- or 4-iodo-3-methoxybenzaldehyde) or the reaction between imidazole and isovanillin.[1][3][8] This directly implicates unreacted starting materials (the aryl halide and imidazole) and residual copper catalyst as the primary process-related impurities.

Diagram: Synthetic Pathway and Key Impurities

G cluster_reactants Starting Materials cluster_reaction Ullmann Coupling Reaction cluster_impurities Potential Impurities Isovanillin Isovanillin / 4-Halo-3-methoxybenzaldehyde Catalyst Cu Catalyst, Base Heat Isovanillin->Catalyst Imidazole Imidazole Imidazole->Catalyst Product This compound (IMBA) Catalyst->Product Impurity1 Unreacted Isovanillin Catalyst->Impurity1 Incomplete Reaction Impurity2 Unreacted Imidazole Catalyst->Impurity2 Excess Reagent Impurity3 Residual Cu Complexed with Product Catalyst->Impurity3 Poor Workup Impurity4 Oxidation Product (Carboxylic Acid) Product->Impurity4 Storage (Air, Light)

Caption: Synthetic route to IMBA highlighting primary impurities.

Q2: Which analytical techniques are best for purity assessment of IMBA?

A combination of techniques is recommended for a comprehensive purity profile:

  • HPLC with UV detection: This is the gold standard for quantifying purity and detecting non-volatile impurities like the carboxylic acid degradation product or unreacted isovanillin. A C18 reverse-phase column is typically effective.[9]

  • ¹H NMR Spectroscopy: Essential for structural confirmation and for detecting and identifying proton-containing impurities, especially starting materials.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides mass information for unknown peaks observed in the HPLC, aiding in their identification.

  • ICP-MS (Inductively Coupled Plasma-Mass Spectrometry): The most accurate method for quantifying trace elemental impurities, such as residual copper catalyst.

Q3: What is the recommended purification protocol for crude IMBA?

Protocol: Silica Gel Flash Column Chromatography

  • Preparation: Dissolve the crude IMBA in a minimal amount of dichloromethane (DCM) or ethyl acetate. If solubility is low, a small amount of methanol can be added. Adsorb this solution onto a small amount of silica gel by concentrating it to a dry, free-flowing powder.

  • Column Packing: Prepare a silica gel column packed in a non-polar solvent like hexanes or petroleum ether.

  • Loading: Carefully load the silica-adsorbed crude product onto the top of the packed column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 20% ethyl acetate in hexanes).

    • Rationale: This will elute any non-polar impurities first.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., from 20% to 70% ethyl acetate in hexanes).

    • Rationale: The desired product, IMBA, is moderately polar and will elute as the solvent polarity increases. Unreacted isovanillin is more polar due to its hydroxyl group and will elute later or with an even higher polarity solvent.

  • Monitoring: Monitor the column fractions by TLC, staining with a suitable agent (e.g., potassium permanganate or UV light).

  • Collection: Combine the fractions containing the pure product and concentrate under reduced pressure to yield purified IMBA.

Diagram: Troubleshooting Flowchart for Impurity Identification

G Start Unexpected Analytical Result (e.g., extra NMR/HPLC peak) NMR_Check 1H NMR shows peak at ~9.8 ppm? Start->NMR_Check Color_Check Solid/Solution has blue-green tint? NMR_Check->Color_Check No Impurity_Isovanillin Impurity: Unreacted Isovanillin NMR_Check->Impurity_Isovanillin Yes Storage_Check New polar peak appears after storage? Color_Check->Storage_Check No Impurity_Copper Impurity: Residual Copper Catalyst Color_Check->Impurity_Copper Yes Impurity_Acid Impurity: Carboxylic Acid (Oxidation Product) Storage_Check->Impurity_Acid Yes Impurity_Other Consult LC-MS data for mass of unknown impurity Storage_Check->Impurity_Other No

Caption: A logical workflow for troubleshooting common IMBA impurities.

References

Technical Support Center: Synthesis of 4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure successful and efficient synthesis. Our focus is on providing practical, field-tested insights grounded in established chemical principles.

Troubleshooting Guide: Overcoming Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, focusing on the common N-arylation strategies.

Issue 1: Low or No Product Yield in Copper-Catalyzed N-Arylation (Ullmann Condensation)

Question: I am attempting to synthesize this compound via an Ullmann condensation between 4-halo-3-methoxybenzaldehyde and imidazole, but I am observing very low yields or no product formation. What are the likely causes and how can I resolve this?

Answer: Low yields in Ullmann-type reactions are a common challenge and can often be attributed to several factors. Here is a systematic approach to troubleshooting this issue:

  • Inadequate Catalyst Activity: The copper source is critical. Traditional copper powder can be inconsistent.

    • Recommendation: Use a more active form of copper, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr).[1] For enhanced reactivity, consider preparing "activated" copper powder in situ by reducing copper sulfate with zinc metal.[2] The use of soluble copper catalysts, often supported by ligands, is a more modern and reliable approach.[3]

  • Ligand Choice and Concentration: The right ligand can significantly improve reaction rates and yields under milder conditions.[4][5]

    • Recommendation: For N-arylation of imidazoles, 1,10-phenanthroline and its derivatives, such as 4,7-dimethoxy-1,10-phenanthroline, have proven to be highly effective.[4][6] The ligand concentration is also important; typically, a 10-20 mol% loading relative to the aryl halide is a good starting point.

  • Base Selection: The choice and stoichiometry of the base are crucial for deprotonating the imidazole.

    • Recommendation: Cesium carbonate (Cs₂CO₃) is often an excellent choice due to its high solubility in polar aprotic solvents.[6] Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) can also be effective. Ensure the base is finely powdered and anhydrous.

  • Reaction Temperature and Solvent: Ullmann reactions traditionally require high temperatures, often exceeding 150 °C.[3]

    • Recommendation: If using traditional conditions, ensure your solvent is high-boiling and polar, such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF).[2][3] With a modern catalyst/ligand system, you may be able to lower the temperature to the 110-130 °C range.

  • Starting Material Quality: The purity of your starting materials, particularly the aryl halide, is paramount.

    • Recommendation: Ensure your 4-halo-3-methoxybenzaldehyde (preferably the iodide or bromide) is pure and free from contaminants that could poison the catalyst.

Issue 2: Side Reactions and Impurity Profile in Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

Question: I am using a Buchwald-Hartwig amination to synthesize the target compound, but I am struggling with the formation of byproducts, particularly hydrodehalogenation of my starting material. How can I suppress these side reactions?

Answer: The Buchwald-Hartwig amination is a powerful tool, but it is sensitive to reaction parameters. Hydrodehalogenation (replacement of the halide with hydrogen) is a common side reaction. Here’s how to address it:

  • Ligand Selection: The choice of phosphine ligand is the most critical factor in a successful Buchwald-Hartwig amination.[7][8]

    • Recommendation: For N-arylation of heterocycles, bulky, electron-rich biarylphosphine ligands are generally preferred. Ligands like Xantphos, BINAP, RuPhos, and BrettPhos have demonstrated good performance in similar systems.[8][9] These ligands promote the desired reductive elimination over competing side reactions.[10]

  • Base and Solvent Compatibility: The base and solvent system must be carefully chosen to avoid decomposition of the catalyst or starting materials.

    • Recommendation: A common and effective combination is a non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) in an aprotic solvent such as toluene or dioxane.[11]

  • Palladium Precatalyst: The choice of palladium source can influence catalytic activity and reaction efficiency.

    • Recommendation: While Pd(OAc)₂ and Pd₂(dba)₃ are common, consider using a pre-catalyst where the ligand is already coordinated to the palladium center. This can lead to more reproducible results.[8]

  • Reaction Conditions: Temperature and reaction time are key variables to optimize.

    • Recommendation: Start with a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS. Prolonged reaction times at high temperatures can lead to catalyst decomposition and increased side product formation.

Issue 3: Reaction Stalls or Fails to Reach Completion

Question: My N-arylation reaction starts but then stalls before all the starting material is consumed. What could be causing this premature catalyst deactivation?

Answer: Catalyst deactivation can be a frustrating issue. Here are some common causes and solutions:

  • Atmosphere Control: Both copper and palladium catalysts can be sensitive to oxygen, especially at elevated temperatures.

    • Recommendation: Ensure the reaction is performed under an inert atmosphere (nitrogen or argon). Degas the solvent thoroughly before use by sparging with an inert gas or by several freeze-pump-thaw cycles.[11]

  • Moisture: Water can interfere with the catalytic cycle, particularly with the base and certain ligands.

    • Recommendation: Use anhydrous solvents and ensure all glassware is thoroughly dried. If your reagents are hygroscopic, dry them before use.

  • Substrate-Related Inhibition: The aldehyde functional group on the starting material or product could potentially coordinate to the metal center and inhibit catalysis.

    • Recommendation: If you suspect product inhibition, consider protecting the aldehyde as an acetal (e.g., dimethyl or diethyl acetal) before the coupling reaction.[12] The acetal can then be easily hydrolyzed back to the aldehyde in a subsequent step.

Frequently Asked Questions (FAQs)

Q1: Which is the better starting material: 4-fluoro-3-methoxybenzaldehyde or 4-bromo-3-methoxybenzaldehyde?

A1: For cross-coupling reactions, the reactivity of the aryl halide typically follows the order: I > Br > Cl > F. Therefore, 4-bromo-3-methoxybenzaldehyde would be a more reactive and generally preferred starting material over the fluoro analogue for both Ullmann and Buchwald-Hartwig couplings. While C-F activation is possible, it often requires more specialized and aggressive catalytic systems.

Q2: Can I use microwave irradiation to accelerate the synthesis?

A2: Absolutely. Microwave-assisted synthesis is an excellent technique for accelerating N-arylation reactions.[13] It can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner product profiles due to rapid and uniform heating.[14][15] When adapting a conventional thermal method to microwave conditions, it is advisable to start with a lower temperature and shorter reaction time and optimize from there.

Q3: Is it necessary to protect the aldehyde group during the coupling reaction?

A3: While not always strictly necessary, protecting the aldehyde group as an acetal can be a prudent strategy.[12] This prevents potential side reactions involving the aldehyde, such as aldol condensations under basic conditions or unwanted coordination to the metal catalyst. The acetal is stable under the conditions of most cross-coupling reactions and can be readily deprotected with mild acid.

Q4: How can I purify the final product, this compound?

A4: The final product is typically a solid. Purification can usually be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by flash column chromatography on silica gel. The choice of eluent for chromatography will depend on the polarity of any impurities, but a gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point.

Comparative Overview of Synthetic Routes

FeatureUllmann CondensationBuchwald-Hartwig Amination
Catalyst Copper (CuI, CuBr, Cu powder)[1]Palladium (Pd(OAc)₂, Pd₂(dba)₃)[8]
Ligand 1,10-Phenanthroline derivatives[4][6]Bulky biarylphosphines (Xantphos, BINAP)[9]
Typical Base Cs₂CO₃, K₂CO₃, K₃PO₄[6]NaOtBu, Cs₂CO₃, K₃PO₄[11]
Solvent DMF, NMP, DMSO[3]Toluene, Dioxane[11]
Temperature High (110-200 °C)[3]Moderate (80-110 °C)[11]
Advantages Lower cost catalystBroader substrate scope, milder conditions
Disadvantages Harsh conditions, often lower yieldsHigher cost catalyst and ligands, air-sensitive

Visualizing the Synthetic Pathways

Ullmann Condensation Pathway

G A 4-Bromo-3-methoxybenzaldehyde C Cu(I) Catalyst Ligand, Base A->C B Imidazole B->C D This compound C->D N-Arylation

Caption: Ullmann condensation for N-arylation.

Buchwald-Hartwig Amination Pathway

G cluster_0 Starting Materials cluster_1 Reaction Conditions A 4-Bromo-3-methoxybenzaldehyde C Pd(0) Catalyst Ligand, Base A->C B Imidazole B->C D This compound C->D Cross-Coupling

Caption: Buchwald-Hartwig cross-coupling reaction.

Detailed Experimental Protocol: Microwave-Assisted Buchwald-Hartwig Amination

This protocol is a recommended starting point, and optimization may be necessary.

Materials:

  • 4-Bromo-3-methoxybenzaldehyde (1.0 equiv)

  • Imidazole (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Microwave reaction vial with a stir bar

Procedure:

  • To a microwave reaction vial, add 4-bromo-3-methoxybenzaldehyde, imidazole, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Evacuate and backfill the vial with argon or nitrogen three times.

  • Add anhydrous 1,4-dioxane via syringe. The reaction concentration should be approximately 0.1 M with respect to the aryl bromide.

  • Seal the vial tightly with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the filter cake with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 20-80% ethyl acetate in hexanes) to afford the pure this compound.

References

resolving overlapping peaks in NMR of benzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for NMR analysis of benzaldehyde derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with spectral interpretation, particularly the common issue of overlapping aromatic proton signals. Here, you will find a series of troubleshooting guides and frequently asked questions (FAQs) to help you resolve these complexities and obtain high-quality, unambiguous data.

Part 1: Frequently Asked Questions (FAQs) - Initial Diagnosis

This section addresses the most common initial queries regarding NMR spectra of substituted benzaldehydes.

Q1: Why are the aromatic proton signals in my substituted benzaldehyde spectrum so overlapped and difficult to interpret?

The complexity arises from the electronic influence of the aldehyde group and any other substituents on the benzene ring.[1] The aldehyde's carbonyl is an electron-withdrawing group (EWG), which decreases electron density on the ring, particularly at the ortho and para positions. This deshielding effect shifts these protons downfield.[1]

When other substituents are present, their electronic properties (whether they are electron-donating or electron-withdrawing) further modulate the chemical environment of each aromatic proton.[1] This often results in very small differences in chemical shifts (Δδ), causing the multiplets for the ortho, meta, and para protons to crowd together, leading to significant signal overlap.[2][3]

Q2: Before I try advanced techniques, what are the first things I should check if my spectrum looks poorly resolved?

Before investing time in more complex experiments, it's crucial to ensure the fundamentals are correct. Poor resolution can often be traced back to basic setup and sample issues.

  • Sample Purity: Impurities can introduce extra signals that complicate the aromatic region. Confirm the purity of your sample via another method, such as LC-MS or TLC.

  • Spectrometer Shimming: Poor magnetic field homogeneity is a primary cause of broadened peaks, which can mimic or worsen overlap.[1] Always ensure the spectrometer is well-shimmed on the deuterium lock signal of your solvent to achieve sharp, symmetrical peaks.[1]

  • Signal-to-Noise Ratio (S/N): If your sample is dilute, weak signals may not be well-defined. Increase the number of scans to improve the S/N, which can help better define the shape and multiplicity of closely spaced signals.[4]

Q3: The aldehyde proton at ~10 ppm is a sharp singlet, but the aromatic region (δ 7.5–8.0 ppm) is a complex multiplet. Is this normal?

Yes, this is the classic presentation for a benzaldehyde derivative and is entirely normal.[2][5] The aldehyde proton is significantly deshielded by the adjacent electronegative oxygen atom, shifting it far downfield to a region (δ 9.5-10.5 ppm) where it rarely overlaps with other signals. It typically appears as a singlet because it is four bonds removed from the nearest aromatic protons, so any coupling is usually too weak to be resolved.[5] The aromatic protons, however, are all in a similar chemical environment and are coupled to each other, resulting in the complex, often overlapping patterns you observe.

Part 2: Troubleshooting Guide - Practical Experimental Adjustments

If the initial checks don't solve the problem, the next step is to modify the experimental conditions. These techniques aim to alter the chemical shifts of the overlapping protons.

Q4: Can simply changing the NMR solvent resolve my overlapping peaks?

Absolutely. This is one of the most effective and straightforward methods. The chemical shift of a proton is sensitive to its surrounding environment, and the solvent plays a significant role.[4]

The Causality: Aromatic solvents like benzene-d₆ or toluene-d₈ often induce significant changes in the chemical shifts of aromatic protons, an effect known as the Aromatic Solvent-Induced Shift (ASIS).[6] These solvents form weak "collisional" complexes with the solute.[7] For benzaldehydes, the benzene molecule tends to associate with the electron-poor regions of the solute, away from the electronegative carbonyl group.[7] Due to the magnetic anisotropy of the benzene ring, protons located above or below the plane of the solvent ring will be shielded (shifted upfield).[6][7] This differential shielding can be enough to separate previously overlapping signals.

SolventDielectric Constant (ε)Common Use CasePotential Effect on Benzaldehyde Derivatives
Chloroform-d (CDCl₃) 4.8Standard, non-polar analyses.Often results in significant aromatic signal overlap.
Benzene-d₆ (C₆D₆) 2.3Inducing shifts via ASIS.Excellent for resolving aromatic signals; typically causes upfield shifts.
Acetone-d₆ ((CD₃)₂CO) 21.1Polar, aprotic solvent.Can alter chemical shifts through dipole-dipole interactions.[7]
DMSO-d₆ ((CD₃)₂SO) 47.2High-polarity; good for H-bonding.Can resolve peaks by altering hydrogen bonding and conformation.[8]
Methanol-d₄ (CD₃OD) 32.6Polar, protic solvent.Useful for studying exchangeable protons; may alter conformation.
Q5: How can adjusting the temperature help with peak resolution?

Variable Temperature (VT) NMR is a powerful tool for resolving overlapping signals, especially when dynamic processes are at play.[9][10]

The Causality: The observed chemical shift of a proton is an average of its position in all conformations the molecule adopts in solution.[8] By changing the temperature, you alter the populations of these conformational states.[8] This change in the weighted average can lead to a significant, and often non-uniform, change in the chemical shifts of different protons, potentially resolving overlap.[8][11]

Additionally, for molecules undergoing intermediate chemical exchange, signals can appear broad and poorly defined. Heating the sample can increase the rate of exchange, causing the peaks to sharpen into a time-averaged signal.[9][10] Conversely, cooling the sample can slow the exchange enough to resolve the individual signals of the separate conformers.

Key Considerations for VT NMR:

  • Solvent Range: Ensure your chosen temperature is well within the boiling and freezing points of your deuterated solvent.[10]

  • NMR Tubes: Use appropriate, high-quality (Class A) borosilicate NMR tubes that can withstand temperature extremes without fracturing.[9][10]

  • Equilibration: Allow the sample to fully equilibrate at the target temperature before shimming and acquiring data (this can take 5-20 minutes).[9][12]

Part 3: Advanced NMR Techniques for Complex Cases

When simple experimental adjustments are insufficient, 2D NMR spectroscopy provides the necessary resolution by spreading the signals across a second frequency dimension.[13][14]

graph TD; subgraph "Troubleshooting Workflow" A["Start: Overlapping ¹H NMR Signals"] --> B{"Initial Checks"}; B -- "Purity, Shimming, S/N OK?" --> C{Experimental Adjustments}; B -- "Issues Found" --> D["Re-prepare Sample / Re-acquire Data"]; C -- "Change Solvent" --> E{Resolved?}; C -- "Vary Temperature" --> E; E -- "Yes" --> F["End: Structure Elucidation"]; E -- "No" --> G{Advanced Techniques}; G -- "2D COSY" --> H["Assign Spin Systems"]; G -- "2D HSQC" --> I["Resolve Overlap via ¹³C"]; G -- "2D HMBC" --> J["Confirm Connectivity"]; G -- "Use Shift Reagents" --> K["Induce Chemical Shifts"]; H --> F; I --> F; J --> F; K --> F; end
Figure 1. A logical workflow for troubleshooting overlapping NMR signals.
Q6: My 1D ¹H spectrum is hopelessly overlapped. Which 2D experiment should I run first?

Start with a ¹H-¹H COSY (COrrelation SpectroscopY) experiment.

The Causality: COSY is a homonuclear experiment that identifies protons that are scalar (J-coupled) to each other, typically through two or three bonds.[14][15] The spectrum displays the normal 1D proton spectrum on both axes. Off-diagonal signals, or "cross-peaks," appear at the coordinates of two protons that are coupled. This allows you to trace the connectivity of a spin system. For a benzaldehyde derivative, you can "walk" around the aromatic ring, connecting adjacent protons even if their 1D signals are buried in a complex multiplet.[16]

Q7: I have two different aromatic protons with the exact same chemical shift. How can I resolve them?

This is a classic case of isochronous or accidentally equivalent protons, and the ideal solution is a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment.

The Causality: HSQC is a heteronuclear 2D experiment that correlates protons with the carbons to which they are directly attached (a one-bond, ¹JCH coupling).[14][15][17] The key advantage is that the ¹³C NMR spectrum has a much wider chemical shift range (typically 0-220 ppm) compared to the ¹H spectrum (0-12 ppm). Even if two protons overlap in the proton dimension (F2 axis), they are often attached to carbons with different ¹³C chemical shifts. The HSQC spectrum will therefore show two distinct correlation peaks at the same proton shift but separated along the carbon dimension (F1 axis), effectively resolving them.[4][13]

graph G { layout=neato; rankdir=LR; node [shape=plaintext];

}

Figure 2. Resolving overlapped ¹H signals using a 2D HSQC experiment.
Q8: How do I confirm the position of substituents and unambiguously assign the entire molecule?

For this, you need a ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) experiment.

The Causality: While HSQC shows direct one-bond connections, HMBC reveals correlations between protons and carbons over multiple bonds (typically two and three bonds, ²JCH and ³JCH).[15][17] This is the key experiment for piecing together the molecular skeleton. For example, you can see a correlation from the aldehyde proton to the quaternary aromatic carbon it is attached to (a ³JCH coupling), definitively linking the aldehyde group to the ring. You can also see correlations from an aromatic proton to carbons two and three bonds away, confirming its position relative to other carbons in the ring and any attached substituents.[18]

2D NMR ExperimentCorrelation TypeInformation GainedBest For...
COSY ¹H ↔ ¹H (J-coupled)Shows which protons are adjacent in a spin system.Tracing proton connectivity around the aromatic ring.
HSQC ¹H ↔ ¹³C (¹JCH)Connects protons to their directly attached carbons.Resolving overlapping proton signals via the ¹³C dimension.
HMBC ¹H ↔ ¹³C (²JCH, ³JCH)Connects protons to carbons 2-3 bonds away.Assembling the molecular skeleton and confirming substituent positions.

Part 4: Chemical Solutions - Using Shift Reagents

When even 2D NMR is challenging or unavailable, a chemical approach can be used to simplify a 1D ¹H NMR spectrum.

Q9: I don't have time for a long 2D experiment. Are there any sample additives that can resolve my spectrum quickly?

Yes, you can use a Lanthanide Shift Reagent (LSR) .

The Causality: LSRs are paramagnetic complexes of lanthanide metals (e.g., Europium, Praseodymium) coordinated to an organic ligand that makes them soluble in NMR solvents.[6][19] These complexes act as weak Lewis acids and can reversibly coordinate with a Lewis basic site in your molecule, such as the carbonyl oxygen of the benzaldehyde.[20][21]

When complexed, the paramagnetic lanthanide ion generates a strong local magnetic field. This induces large changes in the chemical shifts of nearby protons, an effect known as a pseudocontact shift.[6] The magnitude of this induced shift is highly dependent on the distance and angle of the proton from the lanthanide ion. Protons closer to the binding site (e.g., the ortho protons) will be shifted much more than protons further away (e.g., the para proton). This differential shifting "spreads out" the complex aromatic region, often simplifying it to a first-order spectrum where all multiplets are resolved.[22][23]

Common LSRs:

  • Eu(fod)₃ and Eu(dpm)₃: Induce downfield shifts.[22][24]

  • Pr(fod)₃: Induces upfield shifts.

Limitations:

  • Line Broadening: Paramagnetic agents can cause significant peak broadening, which can reduce resolution and make integration less accurate.[21]

  • Lewis Basic Site Required: The molecule must have a lone-pair-donating atom (like oxygen or nitrogen) for the LSR to coordinate.[21]

  • Hygroscopic: LSRs are sensitive to water, so anhydrous conditions are required.[21]

Experimental Protocols

Protocol 1: Variable Temperature (VT) NMR Experiment
  • Sample Preparation: Prepare your sample (5-10 mg) in a suitable deuterated solvent (e.g., toluene-d₈, DMSO-d₆) in a Class A rated NMR tube.[1][10]

  • Initial Setup: Insert the sample into the spectrometer at standard ambient temperature (e.g., 298 K). Lock and shim the spectrometer for optimal homogeneity.[1] Acquire a reference 1D ¹H spectrum.

  • Temperature Change: Access the spectrometer's temperature control unit. Increase or decrease the temperature in steps of 10-20 K to avoid thermal shock to the probe.[10][12]

  • Equilibration: After each temperature change, wait at least 5-10 minutes for the sample temperature to stabilize completely.[12] Temperature stability can be monitored using the spectrometer's software.[9]

  • Re-shimming and Acquisition: Re-shim the magnetic field at the new temperature, as homogeneity is temperature-dependent. Acquire a 1D ¹H spectrum.

  • Data Analysis: Repeat steps 3-5 at several temperatures. Compare the spectra to identify a temperature that provides optimal peak resolution.[8]

  • Return to Ambient: When finished, slowly return the probe temperature to ambient in steps before ejecting the sample.[12]

Protocol 2: Using a Lanthanide Shift Reagent (LSR)
  • Initial Spectrum: Dissolve a known quantity of your benzaldehyde derivative (e.g., 0.05 mmol) in ~0.6 mL of anhydrous deuterated solvent (e.g., CDCl₃) and acquire a standard 1D ¹H NMR spectrum.

  • LSR Addition: Prepare a stock solution of the LSR (e.g., Eu(fod)₃) or weigh a very small, known amount (e.g., 2-5 mg) and add it directly to the NMR tube.

  • Mixing and Acquisition: Gently shake the NMR tube to dissolve the LSR. Re-acquire the 1D ¹H spectrum. You should observe a shift in the proton signals.

  • Titration: Continue adding small, known aliquots of the LSR, acquiring a spectrum after each addition.[24] Monitor the changes in chemical shifts. The goal is to add just enough LSR to resolve the overlapping signals without causing excessive line broadening.

  • Data Analysis: Plot the change in chemical shift (Δδ) for each proton against the [LSR]/[Substrate] molar ratio. The resulting slopes are indicative of the relative proximity of each proton to the binding site.

References

Technical Support Center: Minimizing By-product Formation in Imidazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to overcoming the challenges of by-product formation in imidazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of imidazole-containing compounds. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality of common issues and deliver robust, self-validating troubleshooting strategies.

Introduction: The Challenge of Purity in Imidazole Synthesis

The imidazole nucleus is a cornerstone in medicinal chemistry, appearing in numerous blockbuster drugs and biologically active molecules.[1][2][3] However, its synthesis is often plagued by the formation of undesired by-products, which can complicate purification, reduce yields, and introduce confounding variables in downstream applications. This guide will dissect the common synthetic pathways, primarily focusing on the widely used Debus-Radziszewski reaction and N-alkylation strategies, to provide you with the expertise to anticipate and mitigate these challenges.[2][4]

Troubleshooting Guide: Common Issues & Solutions

This section is structured in a question-and-answer format to directly address the specific problems you may be encountering at the bench.

Issue 1: Low Yields and a Complex Mixture of Products in the Debus-Radziszewski Synthesis

Question: I'm performing a Debus-Radziszewski reaction to synthesize a 2,4,5-trisubstituted imidazole, but my yields are consistently low, and my crude NMR shows a host of impurities. What's going wrong?

Answer: This is a classic challenge with the Debus-Radziszewski synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[4][5] The complexity of this multi-component reaction often leads to competing side reactions.[2][6]

Probable Cause: Oxazole Formation and Incomplete Reaction

The primary competing reaction is often the formation of an oxazole by-product.[6] This occurs when the dicarbonyl compound reacts with the aldehyde before the desired condensation with ammonia can proceed to completion. Additionally, suboptimal reaction conditions can lead to an incomplete reaction, leaving starting materials and various intermediates in your final mixture.[6]

Strategic Solutions:

  • Stoichiometric Control (Excess Ammonia): The key to suppressing oxazole formation is to favor the formation of the diimine intermediate derived from the dicarbonyl and ammonia.[4][6]

    • Protocol: Use a significant molar excess of ammonia relative to the aldehyde and the dicarbonyl compound. A common starting point is to use ammonium acetate as the ammonia source, often in large excess. This ensures that the dicarbonyl is rapidly converted to the diimine, minimizing its availability to react with the aldehyde in an unproductive manner.[7]

  • Order of Addition: The sequence in which you combine your reactants can significantly influence the reaction pathway.

    • Protocol: Consider adding the aldehyde slowly to a pre-mixed solution of the 1,2-dicarbonyl and the ammonia source. This ensures that the aldehyde is introduced into an environment rich in the diimine intermediate, promoting the desired imidazole formation.[6]

  • Temperature and Reaction Time Optimization: Excessive heat can promote side reactions and decomposition, while insufficient heat or time will lead to incomplete conversion.[6][8]

    • Protocol: Monitor your reaction progress diligently using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Start at a moderate temperature (e.g., reflux in ethanol) and adjust as needed.[9] Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields by providing efficient and uniform heating.[2][9][10]

Visualizing the Competing Pathways:

G cluster_1 Reaction Pathways Dicarbonyl Dicarbonyl Diimine Intermediate Diimine Intermediate Dicarbonyl->Diimine Intermediate + 2 NH3 (Excess) Oxazole By-product Oxazole By-product Dicarbonyl->Oxazole By-product + Aldehyde (Insufficient NH3) Aldehyde Aldehyde Ammonia Ammonia Desired Imidazole Desired Imidazole Diimine Intermediate->Desired Imidazole + Aldehyde

Caption: Competing pathways in the Debus-Radziszewski synthesis.

Issue 2: Formation of Multiple Isomers and Dialkylated Products During N-Alkylation

Question: I'm trying to N-alkylate my substituted imidazole, but I'm getting a mixture of N1- and N3-alkylated isomers, as well as a significant amount of a dialkylated imidazolium salt. How can I improve the selectivity?

Answer: This is a common hurdle, especially with unsymmetrically substituted imidazoles. The two nitrogen atoms of the imidazole ring have different steric and electronic environments, leading to competitive alkylation. The mono-alkylated product can also be further alkylated to form a dialkylated imidazolium salt.[8]

Probable Cause: Lack of Regiocontrol and Over-alkylation

The lack of regioselectivity arises from the similar nucleophilicity of the two ring nitrogens. Over-alkylation is a straightforward consequence of the N-alkylated imidazole product being nucleophilic enough to react with another molecule of the alkylating agent.[8]

Strategic Solutions:

  • Control of Stoichiometry: To minimize dialkylation, carefully control the amount of your alkylating agent.

    • Protocol: Use a slight excess of the imidazole (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent. This ensures the alkylating agent is the limiting reagent, reducing the probability of a second alkylation event.[8]

  • Slow Addition of the Alkylating Agent: Maintaining a low concentration of the electrophile can significantly favor mono-alkylation.

    • Protocol: Add the alkylating agent dropwise to the reaction mixture over an extended period. This can be done using a syringe pump for precise control. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting imidazole is consumed.[8]

  • Choice of Base and Solvent: The base and solvent system can influence the regioselectivity of the alkylation.

    • Protocol: A strong base is required to deprotonate the imidazole, but its counter-ion can influence the steric hindrance around the nitrogen atoms. Experiment with different bases (e.g., NaH, K₂CO₃) and solvents of varying polarity to find the optimal conditions for your specific substrate.

Troubleshooting Workflow for N-Alkylation:

G Start Start Problem Mixture of Alkylated Products Start->Problem Cause1 Dialkylation (Imidazolium Salt) Problem->Cause1 Cause2 Isomeric Mixture (N1/N3) Problem->Cause2 Solution1a Use Slight Excess of Imidazole (1.1-1.2 eq) Cause1->Solution1a Solution1b Slowly Add Alkylating Agent Cause1->Solution1b Solution2a Screen Different Bases (NaH, K2CO3) Cause2->Solution2a Solution2b Vary Solvent Polarity Cause2->Solution2b Monitor Monitor by TLC/LC-MS Solution1a->Monitor Solution1b->Monitor Solution2a->Monitor Solution2b->Monitor End Pure Mono-alkylated Product Monitor->End

Caption: Troubleshooting workflow for N-alkylation of imidazoles.

Frequently Asked Questions (FAQs)

Q1: My crude product is a dark, tarry substance. What could be the cause?

A1: Dark, insoluble materials often indicate decomposition of either the starting materials or the product.[8] This is frequently caused by excessive heat. Some imidazoles and their N-alkylated derivatives can be unstable at high temperatures, especially in the presence of strong bases.[8] Systematically evaluate your reaction temperature, perhaps by running a series of small-scale reactions at different temperatures, to find a balance between reaction rate and stability.

Q2: I've tried optimizing the reaction, but I still have by-products. What are the best purification strategies?

A2: Purification of imidazole derivatives can be challenging due to their basicity and polarity. Here are some effective strategies:

  • Column Chromatography: This is the most common method. However, the basic nature of imidazoles can cause tailing on silica gel. To mitigate this, add a small amount of a basic modifier like triethylamine (0.1-1%) to your mobile phase.[11] Alternatively, using neutral or basic alumina as the stationary phase can provide better separation for highly basic compounds.[11]

  • Acid-Base Extraction: This is a powerful technique for separating your basic imidazole product from non-basic impurities. Dissolve the crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute aqueous acid (e.g., 1 M HCl). Your imidazole will be protonated and move to the aqueous layer. The layers can then be separated, and the aqueous layer is basified to precipitate or allow for extraction of the purified imidazole.[11][12]

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity.[11][13] Careful selection of the solvent system is crucial for success.[11]

Q3: Are there "greener" or more efficient methods for imidazole synthesis to reduce by-products from the start?

A3: Yes, the field is continually evolving. Microwave-assisted synthesis, as mentioned earlier, is a key technique for improving yields and reducing reaction times, which can minimize the formation of thermally induced by-products.[2][9][14] Additionally, the use of catalysts such as silicotungstic acid, DABCO, or various Lewis acids can significantly improve yields and selectivity in the Debus-Radziszewski synthesis.[9] Solvent-free reactions and the use of greener solvents like glycerol are also gaining traction.[14][15]

Summary of Key Parameters for By-product Minimization

ParameterRecommendationRationale
Stoichiometry Use a significant molar excess of ammonia (or ammonium acetate) in the Debus-Radziszewski synthesis.[6]Favors the formation of the diimine intermediate, outcompeting the pathway to oxazole by-products.[6]
Use a slight excess of imidazole (1.1-1.2 eq) in N-alkylation.[8]Minimizes the chance of dialkylation by making the alkylating agent the limiting reagent.[8]
Reaction Temperature Optimize systematically; avoid excessive heat.[6][8]Balances reaction rate with the stability of reactants and products, preventing decomposition.[8]
Consider microwave irradiation.[2][9]Provides rapid and uniform heating, often leading to higher yields and shorter reaction times.[9][14]
Order/Rate of Addition Add the aldehyde slowly to the dicarbonyl/ammonia mixture.[6]Ensures the aldehyde reacts with the pre-formed diimine intermediate.[6]
Add the alkylating agent dropwise.[8]Maintains a low concentration of the electrophile, reducing the likelihood of a second alkylation.[8]
Catalyst Selection Screen catalysts like Lewis acids (e.g., Fe₃O₄ MNPs) or organocatalysts (e.g., lactic acid) for the Debus-Radziszewski reaction.[2]Can significantly improve reaction rates and yields, allowing for milder conditions.[2][9]

References

Validation & Comparative

A Comparative Guide to the Synthesis of 4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde is a key building block in medicinal chemistry and drug discovery, serving as a precursor for a diverse range of biologically active compounds. The efficient and scalable synthesis of this molecule is therefore of significant interest to researchers in both academic and industrial settings. This guide provides an in-depth, comparative analysis of the primary synthetic methodologies for obtaining this compound, with a focus on the well-established Ullmann condensation and Buchwald-Hartwig amination, alongside the increasingly popular microwave-assisted approach. We will delve into the mechanistic underpinnings of each method, provide detailed, field-proven experimental protocols, and present a comparative analysis of their performance based on experimental data.

Strategic Approaches to C-N Bond Formation

The core challenge in the synthesis of this compound lies in the formation of the C-N bond between the imidazole ring and the substituted benzaldehyde moiety. The primary starting material for this transformation is typically a 4-halo-3-methoxybenzaldehyde, most commonly 4-bromo-3-methoxybenzaldehyde due to its optimal balance of reactivity and stability.

This guide will compare the following three key synthetic strategies:

  • The Ullmann Condensation: A classic copper-catalyzed cross-coupling reaction.

  • The Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction.

  • Microwave-Assisted Synthesis: A modern technique that can be applied to either of the above catalytic systems to enhance reaction rates.

Methodology 1: The Ullmann Condensation

The Ullmann condensation is a long-established and cost-effective method for the formation of C-N bonds. It typically involves the use of a copper catalyst, a base, and a high-boiling point solvent. The reaction proceeds via a proposed catalytic cycle involving the formation of a copper(I)-imidazolide species, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the desired product.

Causality Behind Experimental Choices

The choice of a copper catalyst, often in the form of copper(I) iodide (CuI), is central to the Ullmann reaction. Copper is not only more abundant and less expensive than palladium but also exhibits a strong affinity for nitrogen-containing ligands. The use of a ligand, such as 1,10-phenanthroline or L-proline, can significantly improve the reaction's efficiency by stabilizing the copper catalyst and facilitating the coupling process. A high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) is typically employed to ensure the solubility of the reactants and to achieve the high temperatures often required for this reaction. A robust inorganic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is necessary to deprotonate the imidazole, thereby activating it for nucleophilic attack.

Experimental Protocol: Ullmann Condensation

Materials:

  • 4-bromo-3-methoxybenzaldehyde

  • Imidazole

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous dioxane

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert argon atmosphere, add 4-bromo-3-methoxybenzaldehyde (1.0 mmol), imidazole (1.2 mmol), copper(I) iodide (0.05 mmol, 5 mol%), 1,10-phenanthroline (0.1 mmol, 10 mol%), and cesium carbonate (2.0 mmol).

  • Add anhydrous dioxane (5 mL) to the flask.

  • Seal the flask and heat the reaction mixture to 100 °C in a preheated oil bath with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 18-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble inorganic salts.

  • Wash the filtrate with water (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure this compound.

Methodology 2: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has emerged as a highly versatile and powerful tool for C-N bond formation, offering broader substrate scope and generally milder reaction conditions compared to the Ullmann condensation. This palladium-catalyzed reaction is renowned for its high functional group tolerance. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the deprotonated imidazole, and subsequent reductive elimination to furnish the N-aryl imidazole.

Causality Behind Experimental Choices

The selection of the palladium catalyst and the phosphine ligand is critical to the success of the Buchwald-Hartwig amination. Palladium precatalysts such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are commonly used. The choice of a bulky, electron-rich phosphine ligand, such as Xantphos or BINAP, is crucial for promoting both the oxidative addition and the reductive elimination steps of the catalytic cycle. A strong, non-nucleophilic base, typically sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to deprotonate the imidazole. Anhydrous toluene or dioxane are common solvents for this reaction.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • 4-bromo-3-methoxybenzaldehyde

  • Imidazole

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and Xantphos (0.036 mmol, 3.6 mol%).

  • Add anhydrous toluene (2 mL) and stir the mixture at room temperature for 10 minutes to form the active catalyst complex.

  • To a separate dry Schlenk tube, add 4-bromo-3-methoxybenzaldehyde (1.0 mmol), imidazole (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

  • Add the pre-formed catalyst solution to the second Schlenk tube via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C in a preheated oil bath with vigorous stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 8-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired product.

Methodology 3: Microwave-Assisted Synthesis

Microwave-assisted synthesis has gained significant traction as a method to dramatically accelerate organic reactions. The use of microwave irradiation can lead to rapid and uniform heating of the reaction mixture, often resulting in significantly shorter reaction times and improved yields compared to conventional heating methods.[1][2][3][4][5][6] This approach can be applied to both Ullmann and Buchwald-Hartwig reactions. A particularly noteworthy advancement is the development of solvent-free microwave-assisted Ullmann-type reactions.[1]

Causality Behind Experimental Choices

In a microwave-assisted solvent-free protocol, the absence of a solvent minimizes waste and simplifies purification. The use of a solid support or a phase-transfer catalyst can be beneficial. For a copper-catalyzed reaction, the choice of a suitable base like potassium phosphate (K₃PO₄) is important. The microwave power and irradiation time are critical parameters that need to be optimized for each specific reaction.

Experimental Protocol: Microwave-Assisted, Solvent-Free Ullmann Condensation

Materials:

  • 4-bromo-3-methoxybenzaldehyde

  • Imidazole

  • Copper(I) iodide (CuI)

  • Potassium phosphate (K₃PO₄)

  • Ethyl acetate

  • Water

  • Silica gel for column chromatography

Procedure:

  • In a microwave-safe reaction vial, combine 4-bromo-3-methoxybenzaldehyde (1.0 mmol), imidazole (1.5 mmol), copper(I) iodide (0.1 mmol, 10 mol%), and potassium phosphate (2.0 mmol).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture with a power of 150 W for a total of 10-20 minutes, with stirring. Monitor the internal temperature of the reaction.

  • After the reaction is complete, cool the vial to room temperature.

  • Add ethyl acetate (20 mL) to the vial and stir to dissolve the organic components.

  • Filter the mixture to remove the inorganic salts.

  • Wash the filtrate with water (2 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Comparative Performance Analysis

FeatureUllmann CondensationBuchwald-Hartwig AminationMicrowave-Assisted (Ullmann)
Catalyst Copper (e.g., CuI)Palladium (e.g., Pd₂(dba)₃)Copper (e.g., CuI)
Ligand Often required (e.g., 1,10-phenanthroline)Required (e.g., Xantphos)Often ligand-free
Typical Yield Good to Excellent (70-90%)Excellent (>90%)[7]Good to Excellent (80-95%)[1]
Reaction Time 18-24 hours8-12 hours10-20 minutes
Temperature 100-120 °C100-110 °C150-200 °C (internal)
Cost Lower catalyst costHigher catalyst costLower energy cost
Environmental Impact Use of high-boiling solventsUse of organic solventsSolvent-free option available
Functional Group Tolerance ModerateHighGood

Visualizing the Synthetic Pathways

Synthesis_Pathways cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig Amination cluster_microwave Microwave-Assisted Synthesis U_Start 4-Bromo-3-methoxybenzaldehyde + Imidazole U_Product This compound U_Start->U_Product 100°C, 18-24h U_Reagents CuI, Ligand Cs₂CO₃, Dioxane U_Reagents->U_Product B_Start 4-Bromo-3-methoxybenzaldehyde + Imidazole B_Product This compound B_Start->B_Product 110°C, 8-12h B_Reagents Pd₂(dba)₃, Xantphos NaOtBu, Toluene B_Reagents->B_Product M_Start 4-Bromo-3-methoxybenzaldehyde + Imidazole M_Product This compound M_Start->M_Product Microwave (150W) 10-20 min M_Reagents CuI, K₃PO₄ Solvent-free M_Reagents->M_Product

Caption: Comparative overview of synthetic routes to this compound.

Catalytic_Cycles cluster_ullmann_cycle Ullmann Catalytic Cycle cluster_buchwald_cycle Buchwald-Hartwig Catalytic Cycle U_CuI Cu(I)L U_Imidazolide Cu(I)-Imidazolide U_CuI->U_Imidazolide + Imidazole - HL U_OxAdd Cu(III) Complex U_Imidazolide->U_OxAdd + Ar-X (Oxidative Addition) U_OxAdd->U_CuI (Reductive Elimination) U_Product_Out Product U_OxAdd->U_Product_Out B_Pd0 Pd(0)L B_OxAdd Pd(II) Complex (Ar-Pd-X) B_Pd0->B_OxAdd + Ar-X (Oxidative Addition) B_Amine_Coord Pd(II) Amido Complex B_OxAdd->B_Amine_Coord + Imidazole, Base - HX B_Amine_Coord->B_Pd0 (Reductive Elimination) B_Product_Out Product B_Amine_Coord->B_Product_Out

Caption: Simplified catalytic cycles for the Ullmann and Buchwald-Hartwig reactions.

Conclusion and Recommendations

The choice of synthetic method for this compound will ultimately depend on the specific needs and priorities of the researcher.

  • For cost-effectiveness and large-scale synthesis , the Ullmann condensation remains a viable option, particularly with modern ligand systems that have improved its efficiency.

  • For versatility, high functional group tolerance, and consistently high yields in a research and development setting, the Buchwald-Hartwig amination is often the preferred method, despite the higher cost of the palladium catalyst and ligands.

  • For rapid synthesis, process intensification, and green chemistry initiatives , microwave-assisted synthesis , especially in its solvent-free iteration, presents a compelling and highly efficient alternative.

It is recommended that for any given application, a preliminary small-scale screen of reaction conditions for each method be conducted to determine the optimal protocol for the desired scale and purity requirements.

References

A Comparative Spectroscopic Guide to 4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers in Drug Development

In the landscape of pharmaceutical research and development, a profound understanding of a molecule's structural and electronic properties is paramount. This guide offers an in-depth spectral analysis of 4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde, a heterocyclic compound of interest, by drawing objective comparisons with structurally related analogs: the foundational benzaldehyde, the naturally occurring vanillin (4-hydroxy-3-methoxybenzaldehyde), the simple ether 4-methoxybenzaldehyde, and the core heterocyclic structure, 1-phenyl-1H-imidazole. Through this comparative lens, we will elucidate the influence of key functional groups—the imidazole ring, the methoxy group, and the aldehyde—on the spectral signatures of these molecules.

The rationale for this comparative approach is rooted in the principles of structure-activity relationship (SAR) studies. By systematically dissecting the spectral contributions of each molecular fragment, researchers can gain predictive insights into the properties of novel derivatives, accelerating the drug discovery process. This guide is designed for researchers, scientists, and drug development professionals, providing not only experimental data but also the causal reasoning behind the observed spectral phenomena.

Molecular Structures Under Investigation

To establish a clear framework for our analysis, the structures of the primary compound and its comparators are presented below. Understanding these structural nuances is the first step in interpreting their spectral data.

Molecular_Structures cluster_main This compound cluster_c1 Benzaldehyde cluster_c2 Vanillin cluster_c3 4-Methoxybenzaldehyde cluster_c4 1-Phenyl-1H-imidazole m_struct m_struct c1_struct c1_struct c2_struct c2_struct c3_struct c3_struct c4_struct c4_struct NMR_Workflow cluster_protocol ¹H NMR Experimental Workflow SamplePrep Sample Preparation (Dissolve in CDCl₃/DMSO-d₆ + TMS) Acquisition Spectral Acquisition (400 MHz Spectrometer) SamplePrep->Acquisition Processing Data Processing (Fourier Transform, Phasing) Acquisition->Processing Analysis Spectral Analysis (Chemical Shift, Integration, Coupling) Processing->Analysis Conjugation_Effect cluster_logic Effect of Structure on UV-Vis Absorption Structure Increased Conjugation & Electron-Donating Groups Energy Lower Energy for π → π* Transition Structure->Energy Wavelength Bathochromic Shift (Absorption at Longer λ) Energy->Wavelength

A Comparative Guide to the Biological Activities of Imidazole and Pyrazole Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffolds in Medicinal Chemistry

In the vast landscape of medicinal chemistry, imidazole and pyrazole stand out as "privileged scaffolds."[1][2] These five-membered nitrogen-containing heterocyclic compounds are structural isomers (C₃H₄N₂) and serve as the core of numerous biologically active molecules. The key difference in their structure lies in the arrangement of the two nitrogen atoms: in imidazole, they are in the 1 and 3 positions, while in pyrazole, they are adjacent in the 1 and 2 positions.[3] This seemingly subtle distinction leads to significant differences in their physicochemical properties, such as stability and basicity, which in turn influences their biological activity.[3]

This guide provides an in-depth comparison of the biological activities of aldehydes derived from these two important scaffolds: imidazole aldehydes and pyrazole aldehydes. While direct head-to-head comparative studies of these specific aldehydes are not abundant in the literature, a comprehensive analysis of the biological activities of their derivatives allows for a robust comparative overview. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, supported by available experimental data, and provide detailed methodologies for their evaluation.

Structural and Physicochemical Differences

The positioning of the nitrogen atoms in the imidazole and pyrazole rings has a profound impact on their electronic properties. Imidazole, with its 1,3-diazole structure, is generally a more stable and basic ring compared to the 1,2-diazole structure of pyrazole.[3][4] This difference in basicity can influence how these molecules interact with biological targets.

FeatureImidazolePyrazole
Structure 1,3-diazole1,2-diazole
Nitrogen Positions Separated by a carbon atomAdjacent
Basicity Stronger baseWeaker base
Stability Generally more stable
Aromaticity AromaticAromatic

Anticancer Activity: A Tale of Two Isomers

Both imidazole and pyrazole derivatives have shown significant promise as anticancer agents, often targeting key pathways in cancer progression.[1]

Imidazole Aldehydes and Their Derivatives in Oncology

Derivatives of imidazole aldehydes are integral to the synthesis of a wide array of anticancer compounds. The imidazole ring can be found in molecules that target various cancer-related pathways. For instance, some imidazole-based compounds act as inhibitors of enzymes crucial for cancer cell proliferation.

While specific data for imidazole-4-carbaldehyde itself is limited, its derivatives have been shown to possess cytotoxic activities. For example, certain 1-substituted-2-aryl imidazoles have demonstrated potent antiproliferative activities with IC50 values in the nanomolar range against various cancer cell lines.[5]

Pyrazole Aldehydes and Their Derivatives in Oncology

Pyrazole aldehydes are versatile precursors for a multitude of anticancer agents.[6] The pyrazole scaffold is a key component of several approved cancer drugs and numerous investigational compounds. Their anticancer activity is often attributed to their ability to inhibit protein kinases, which are critical for cancer cell signaling.

For instance, ferrocene-pyrazole hybrids synthesized from pyrazole aldehydes have shown significant anticancer activity against various cancer cell lines, with some exhibiting IC50 values in the low micromolar range.[6]

Comparative Anticancer Activity Data of Imidazole and Pyrazole Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
Imidazole Derivative A549 (Lung Carcinoma)2.2[5]
Pyrazole Hybrid HCT-116 (Colon Carcinoma)3.12[6]
Imidazole Derivative MDA-MB-231 (Breast Cancer)1.22[5]
Pyrazole Hybrid PC-3 (Prostate Cancer)124.40[6]

Antimicrobial Activity: A Broad Spectrum of Action

Both imidazole and pyrazole scaffolds are cornerstones in the development of antimicrobial agents.

Imidazole Aldehydes and Their Antimicrobial Potential

The imidazole core is famously present in many antifungal drugs like clotrimazole and miconazole.[3] Imidazole derivatives exhibit a broad spectrum of antimicrobial activity. While direct studies on the antimicrobial properties of imidazole aldehydes are not extensively documented, their derivatives have shown significant potential. For example, certain imidazole-based compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria.

Pyrazole Aldehydes and Their Antimicrobial Potential

Pyrazole aldehydes serve as starting materials for the synthesis of potent antimicrobial agents.[7][8] Derivatives of pyrazole have been shown to possess antibacterial and antifungal properties. For example, some pyrazole derivatives containing an imidazothiadiazole moiety have exhibited strong and selective inhibitory activity against multi-drug resistant bacterial strains, with MIC values as low as 0.25 µg/mL.[7]

Comparative Antimicrobial Activity Data of Imidazole and Pyrazole Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
Imidazole Hybrid P. aeruginosa0.46[9]
Pyrazole Derivative Multi-drug resistant bacteria0.25[7]
Imidazole Hybrid E. coli6.2[9]
Pyrazole Derivative S. aureus-

Anti-inflammatory Activity: Modulating the Inflammatory Response

The imidazole and pyrazole scaffolds are also prevalent in compounds with anti-inflammatory properties.

Imidazole Derivatives as Anti-inflammatory Agents

Certain imidazole derivatives have demonstrated significant anti-inflammatory activity. A comparative study on the anti-inflammatory properties of imidazole antimycotics revealed that their potency is related to their molecular structure, with some compounds inhibiting the production of leukotriene B4, a key inflammatory mediator.[10]

Pyrazole Derivatives as Anti-inflammatory Agents

The most well-known example of a pyrazole-containing anti-inflammatory drug is Celecoxib, a selective COX-2 inhibitor.[3] This highlights the potential of the pyrazole scaffold in designing potent anti-inflammatory agents. Derivatives of 1,3-diaryl-1H-pyrazole-4-carbaldehydes have also shown promising anti-inflammatory activity.[3]

Experimental Protocols

Synthesis of Imidazole and Pyrazole Aldehydes

A common method for synthesizing pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction, which involves the formylation of a hydrazone.[3] For imidazole aldehydes, multicomponent reactions like the Debus-Radziszewski synthesis are often employed.[3]

Vilsmeier-Haack Reaction for Pyrazole-4-carbaldehyde

G Hydrazone Hydrazone Cyclization_Formylation Cyclization & Formylation Hydrazone->Cyclization_Formylation Vilsmeier_Reagent Vilsmeier Reagent (DMF + POCl3) Vilsmeier_Reagent->Cyclization_Formylation Pyrazole_Aldehyde Pyrazole-4-carbaldehyde Cyclization_Formylation->Pyrazole_Aldehyde

Caption: Vilsmeier-Haack synthesis of pyrazole aldehydes.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

MTT Assay Workflow

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Measurement Seed_Cells Seed cancer cells in 96-well plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add varying concentrations of test compound Incubate_24h->Add_Compound Incubate_48h Incubate for 48h Add_Compound->Incubate_48h Add_MTT Add MTT solution Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance at ~570 nm Add_Solubilizer->Read_Absorbance

Caption: Workflow for assessing anticancer activity using the MTT assay.

In Vitro Antimicrobial Activity Assessment: Broth Microdilution Method

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Broth Microdilution Workflow

G Prepare_Dilutions Prepare serial dilutions of test compound in broth Inoculate Inoculate with standardized microbial suspension Prepare_Dilutions->Inoculate Incubate Incubate under appropriate conditions Inoculate->Incubate Determine_MIC Determine MIC by visual inspection for growth Incubate->Determine_MIC

Caption: Workflow for determining MIC using the broth microdilution method.

Conclusion: A Comparative Perspective

Both imidazole and pyrazole aldehydes are invaluable building blocks in medicinal chemistry, giving rise to a plethora of biologically active compounds. While direct comparative studies on the aldehydes themselves are limited, the extensive research on their derivatives provides a clear picture of their potential.

Derivatives of both scaffolds exhibit potent anticancer, antimicrobial, and anti-inflammatory activities. The choice between an imidazole or a pyrazole scaffold in drug design will ultimately depend on the specific biological target and the desired pharmacokinetic properties. The subtle yet significant structural and electronic differences between these two "privileged scaffolds" will continue to be a fertile ground for the discovery of new and improved therapeutic agents.

References

A-Z Guide to HPLC Purity Validation for 4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Executive Summary

In pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is non-negotiable. This guide provides a comprehensive, in-depth framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds. We will move beyond a simple checklist of steps to explore the scientific rationale behind the protocol, ensuring the resulting method is robust, reliable, and compliant with international regulatory standards. This document is designed to be a practical, authoritative resource, integrating established principles from the International Council for Harmonisation (ICH) guidelines to ensure the trustworthiness of your analytical results.[1][2][3]

Introduction: The Critical Role of Purity Analysis

This compound is a substituted benzaldehyde derivative whose structural features—an aromatic aldehyde, an imidazole ring, and a methoxy group—make it a versatile building block in medicinal chemistry. However, these same functional groups can also be susceptible to side reactions during synthesis, leading to impurities that may affect the safety and efficacy of the final drug product.

High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[4][5] A properly validated HPLC method provides irrefutable evidence that the analytical procedure is suitable for its intended purpose, a cornerstone of Good Manufacturing Practices (GMP).[3] This guide will detail the validation of a reversed-phase HPLC (RP-HPLC) method, the most common and versatile mode of HPLC.

Foundational Principles: Why HPLC and Why These Parameters?

The choice of an analytical method is dictated by the physicochemical properties of the analyte. This compound is a moderately polar aromatic compound, making it an ideal candidate for RP-HPLC. In this technique, the compound is separated based on its hydrophobic interactions with a nonpolar stationary phase (e.g., C18) and its partitioning into a polar mobile phase.

The Causality Behind Our Method:

  • Stationary Phase (Column): A C18 (octadecylsilane) column is selected for its strong hydrophobic retention of aromatic compounds. The particle size (e.g., 3.5 µm) is chosen to balance high efficiency with manageable backpressure.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate, for pH control and mass spectrometry compatibility) and an organic modifier (e.g., acetonitrile) is used. Acetonitrile is often preferred over methanol for aromatic aldehydes as it can provide sharper peaks and lower UV cutoff.[6] The gradient elution is necessary to ensure that both the main compound and any potential impurities (which may have a wide range of polarities) are eluted with good peak shape in a reasonable time.

  • Detector: A UV detector is the most straightforward choice. The benzaldehyde and imidazole moieties contain chromophores that absorb UV light. The detection wavelength should be set at the absorbance maximum (λmax) of the analyte to ensure maximum sensitivity. For this compound, a wavelength in the range of 270-280 nm is a logical starting point, which must be confirmed experimentally.

  • System Suitability: Before any validation experiments, a System Suitability Test (SST) must be performed.[7][8][9] This is not part of the validation itself, but a prerequisite check to ensure the chromatographic system is performing adequately on the day of analysis.[10][11] It involves injecting a standard solution multiple times and checking parameters like retention time repeatability, peak area precision, tailing factor, and theoretical plates against predefined acceptance criteria.[8][9]

The HPLC Method Validation Protocol

This protocol is designed in accordance with the ICH Q2(R1) guideline, which outlines the necessary validation characteristics for analytical procedures.[1][2][3] The objective is to validate a quantitative HPLC method for the determination of the purity of this compound and to quantify its impurities.

Experimental Workflow

The overall process follows a logical sequence from preparation to final data analysis, ensuring each step builds upon a verified foundation.

G cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation A Reference Standard & Sample Preparation C System Equilibration & SST A->C B Mobile Phase Preparation B->C D Sequence Injection: Blanks, Standards, Samples C->D If SST Passes E Data Acquisition D->E F Peak Integration & Quantification E->F G Validation Parameter Calculation F->G H Final Report G->H

Caption: High-level workflow for HPLC method validation.

Proposed Chromatographic Conditions
ParameterRecommended ConditionRationale
Column C18, 150 mm x 4.6 mm, 3.5 µmStandard for retaining moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides pH control for reproducible ionization state.
Mobile Phase B AcetonitrileCommon organic modifier providing good peak shape.[6]
Gradient 10% B to 90% B over 20 minEnsures elution of a wide range of potential impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detector UV at 275 nm (Verify λmax)Maximizes sensitivity for the analyte.
Injection Vol. 10 µLA small volume to prevent peak distortion.
Diluent Mobile Phase A / Mobile Phase B (50:50)Ensures sample is fully dissolved and compatible with the mobile phase.
Validation Parameters: A Self-Validating System

Each parameter is tested against strict, predefined acceptance criteria. This creates a self-validating system where passing each test provides cumulative evidence of the method's suitability.

G Specificity Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity->Accuracy Linearity->Precision LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Validated Validated Method Accuracy->Validated Precision->Accuracy LOD->LOQ LOQ->Validated Robustness Robustness Robustness->Validated

Caption: Interdependence of ICH Q2(R1) validation parameters.

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo components.[12]

Protocol:

  • Forced Degradation: Subject the sample of this compound to stress conditions (acid, base, oxidation, heat, and light) to intentionally generate degradation products.

  • Analysis: Analyze a blank (diluent), a placebo (if applicable), an unstressed sample, and each of the stressed samples.

  • Peak Purity: Use a photodiode array (PDA) detector to assess the peak purity of the main analyte peak in all stressed samples. The peak purity index should be close to unity, indicating no co-eluting impurities.

  • Resolution: Ensure baseline resolution (Rs > 2.0) between the main peak and the closest eluting impurity peak.

Acceptance Criteria: The method is specific if there is no interference from blanks at the retention time of the analyte, and the analyte peak is spectrally pure and well-resolved from all degradation products.[13]

Objective: To demonstrate a direct proportional relationship between the concentration of the analyte and the detector response over a specified range.

Protocol:

  • Prepare a series of at least five standard solutions of this compound ranging from the Limit of Quantitation (LOQ) to 150% of the target assay concentration (e.g., 50% to 150%).

  • Inject each solution in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis.

Acceptance Criteria:

  • Correlation Coefficient (R²): ≥ 0.999

  • Y-intercept: Should be close to zero.

Objective: To demonstrate the closeness of the test results obtained by the method to the true value.[14]

Protocol:

  • Prepare samples by spiking a known quantity of a placebo (or a pre-analyzed batch) with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each level in triplicate (total of 9 determinations).

  • Calculate the percentage recovery for each sample.

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%80.079.599.4%
100%100.0100.8100.8%
120%120.0119.399.4%
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level.

Objective: To demonstrate the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

Protocol:

  • Repeatability (Intra-assay precision): Analyze six independent preparations of the sample at 100% of the target concentration on the same day, with the same analyst and equipment.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the Relative Standard Deviation (%RSD) for the results from both studies and compare them using an F-test.

Precision TypeAssay Result (% Purity)Mean% RSD
Repeatability 99.8, 99.9, 99.7, 100.1, 99.8, 99.999.870.15%
Intermediate 100.2, 99.9, 100.1, 99.8, 100.3, 100.0100.050.19%
Acceptance Criteria:
  • Repeatability: %RSD ≤ 1.0%

  • Intermediate Precision: %RSD ≤ 2.0%

Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).[12]

Protocol (Signal-to-Noise Approach):

  • Prepare a series of progressively more dilute solutions of the analyte.

  • Inject them and determine the concentration at which the signal-to-noise (S/N) ratio is approximately 3:1 for LOD and 10:1 for LOQ.

Acceptance Criteria:

  • LOD: S/N ratio of ~3:1.

  • LOQ: S/N ratio of ~10:1. The precision (%RSD) at the LOQ should be ≤ 10%.

Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Protocol:

  • Vary critical chromatographic parameters one at a time, such as:

    • Flow Rate (e.g., ± 0.1 mL/min)

    • Column Temperature (e.g., ± 5 °C)

    • Mobile Phase pH (e.g., ± 0.2 units)

  • Analyze a system suitability solution and a sample under each condition.

  • Evaluate the impact on system suitability parameters (e.g., retention time, resolution, tailing factor) and the final assay result.

Acceptance Criteria: System suitability criteria must be met under all varied conditions, and the assay results should not significantly change from the nominal conditions.

Comparison with Alternative Methodologies

While HPLC is the preferred method, it is valuable to understand its performance relative to other analytical techniques.

TechniquePrincipleAdvantages for Purity AnalysisLimitations
HPLC (This Method) Differential partitioningHigh resolution, excellent quantitation, sensitive, applicable to non-volatile compounds.[5]Requires chromophore for UV detection, higher solvent consumption.
Gas Chromatography (GC) Partitioning into a gaseous mobile phaseExcellent for volatile impurities (e.g., residual solvents).[4]Not suitable for non-volatile or thermally labile compounds like the analyte.
Quantitative NMR (qNMR) Signal intensity is directly proportional to molar concentrationAbsolute quantification without a specific reference standard, provides structural information.Lower sensitivity than HPLC, complex mixtures can be difficult to resolve.
Differential Scanning Calorimetry (DSC) Measures heat flow associated with thermal transitionsCan provide a rapid estimate of total purity for highly pure crystalline solids.Not suitable for amorphous materials, cannot identify individual impurities.

Final Conclusion

The High-Performance Liquid Chromatography method detailed in this guide provides a robust, reliable, and scientifically sound approach to validating the purity of this compound. By adhering to the principles of the ICH Q2(R1) guideline and understanding the rationale behind each validation parameter, researchers can generate high-quality, defensible data that meets stringent regulatory expectations.[1][2] The successful completion of this validation protocol ensures that the analytical method is fit for its intended purpose throughout the lifecycle of the product.

References

A Comparative Guide to Substituted Benzaldehyde Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The benzaldehyde scaffold, a simple yet versatile aromatic aldehyde, serves as a privileged starting point in the intricate world of drug discovery.[1] Its amenability to a wide array of chemical modifications allows for the generation of vast libraries of derivatives, each with the potential for unique biological activities.[2] This guide provides a comparative analysis of substituted benzaldehyde derivatives, offering insights into their synthesis, therapeutic applications, and the crucial structure-activity relationships that govern their efficacy. We will delve into their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties, supported by experimental data and detailed protocols to empower researchers in their quest for novel therapeutic agents.

The Art of Synthesis: Crafting Benzaldehyde Derivatives

The journey of a drug candidate often begins with its synthesis. For substituted benzaldehyde derivatives, various strategies have been developed to achieve efficient and high-yielding production.[3][4][5][6] One common and effective method is the Williamson ether synthesis, particularly for preparing benzyloxybenzaldehyde derivatives, which have shown significant promise in anticancer research.[7]

Experimental Protocol: Synthesis of 4-(Benzyloxy)benzaldehyde

This protocol details the synthesis of 4-(benzyloxy)benzaldehyde, a common derivative, via Williamson ether synthesis.[8]

Materials:

  • 4-hydroxybenzaldehyde

  • Benzyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Ethanol

  • Ethyl acetate (EtOAc)

  • Diethyl ether (Et₂O)

  • 5% Sodium hydroxide (NaOH) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Nitrogen gas atmosphere

Procedure:

  • Under a nitrogen gas atmosphere, combine 4-hydroxybenzaldehyde (5.0 g, 40.98 mmol), benzyl bromide (5.0 ml, 42.05 mmol), and anhydrous potassium carbonate (20.0 g, 144.27 mmol) in ethanol.

  • Reflux the reaction mixture for 14 hours.

  • After cooling, filter out the potassium carbonate and wash the residue with a large volume of ethyl acetate.

  • Remove the solvent using a rotary evaporator.

  • Dissolve the residual mass in 50 ml of diethyl ether.

  • Wash the ether solution with two 50 ml portions of saturated sodium chloride solution, followed by one portion of 5% sodium hydroxide solution, and finally with distilled water.

  • Dry the diethyl ether solution over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Recrystallize the crude product from ethanol to obtain colorless crystals of 4-(benzyloxy)benzaldehyde.

Characterization: The final product should be characterized by techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm its structure and purity.[4]

Comparative Biological Activities of Substituted Benzaldehyde Derivatives

The true potential of substituted benzaldehydes is revealed in their diverse biological activities. The nature and position of the substituent on the benzaldehyde ring play a critical role in determining the compound's potency and selectivity.

Anticancer Activity: A Promising Frontier

A significant body of research has focused on the anticancer properties of benzaldehyde derivatives.[9] Benzyloxybenzaldehyde derivatives, in particular, have demonstrated potent activity against various cancer cell lines, most notably human leukemia (HL-60) cells.[4][5] The mechanism of action often involves the induction of apoptosis (programmed cell death) and cell cycle arrest.[4]

A recent groundbreaking study has shed light on a key mechanism by which benzaldehyde and its derivatives exert their anticancer effects. It has been shown that they can suppress major signaling pathways in cancer cells, including PI3K/AKT/mTOR, STAT3, NFκB, and ERK, by regulating the interaction of the 14-3-3ζ protein with its client proteins.[10][11][12][13] This protein is overexpressed in many cancers and acts as a central hub for oncogenic signaling.[11]

Signaling Pathway of Benzaldehyde Derivatives in Cancer

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K STAT3 STAT3 RTK->STAT3 NFkB NF-κB RTK->NFkB ERK ERK RTK->ERK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription STAT3->Transcription NFkB->Transcription ERK->Transcription Fourteen33zeta 14-3-3ζ Fourteen33zeta->mTOR Promotes Fourteen33zeta->STAT3 Promotes Fourteen33zeta->NFkB Promotes Fourteen33zeta->ERK Promotes Benzaldehyde Benzaldehyde Derivative Benzaldehyde->Fourteen33zeta Inhibits interaction

Caption: Benzaldehyde derivatives can inhibit cancer cell signaling by disrupting the interaction of the 14-3-3ζ protein with key signaling molecules.

Comparative Anticancer Activity (IC₅₀) of Substituted Benzaldehyde Derivatives

Compound IDDerivativeCell LineIC₅₀ (µM)Reference
1 2-(Benzyloxy)benzaldehydeHL-60>10[4]
2 2-(Benzyloxy)-4-methoxybenzaldehydeHL-608.2[4]
3 2-(Benzyloxy)-5-methoxybenzaldehydeHL-607.5[4]
4 2-(Benzyloxy)-5-chlorobenzaldehydeHL-606.8[4]
5 2-[(3-Methoxybenzyl)oxy]benzaldehydeHL-602.1[4]
6 2-[(2-Chlorobenzyl)oxy]benzaldehydeHL-605.3[4]
7 2-[(4-Chlorobenzyl)oxy]benzaldehydeHL-604.9[4]
8 3-Methoxysalicylaldehyde-4-methoxybenzoylhydrazoneBV-173 (Leukemia)2.7 ± 0.2[14]
9 3-Methoxysalicylaldehyde-4-methoxybenzoylhydrazoneK-562 (Leukemia)2.8 ± 0.4[14]
10 3-Methoxysalicylaldehyde-4-methoxybenzoylhydrazoneSKW-3 (Leukemia)2.7 ± 0.3[14]
Anti-inflammatory Properties

Certain benzaldehyde derivatives have demonstrated significant anti-inflammatory activities.[15][16] Their mechanism of action often involves the inhibition of key inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[17][18] Some derivatives have also been shown to modulate the NF-κB and Nrf2/HO-1 signaling pathways, which are critical regulators of the inflammatory response.[19]

Antimicrobial Potential

The antimicrobial properties of benzaldehyde and its derivatives have been recognized for their potential in combating bacterial and fungal infections.[7][8][20] They can act by disrupting the cell membrane of microorganisms, leading to cell death.[20] The broad-spectrum activity of some derivatives makes them attractive candidates for the development of new antimicrobial agents, especially in the face of growing antibiotic resistance.[7]

Neuroprotective Effects

Emerging research points to the potential of substituted benzaldehydes in the treatment of neurodegenerative diseases like Alzheimer's.[21] One of the key mechanisms is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.[3] By inhibiting AChE, these compounds can increase acetylcholine levels in the brain, which is beneficial for cognitive function.[3]

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of newly synthesized benzaldehyde derivatives, a battery of in vitro assays is employed. Here, we provide standardized protocols for key biological evaluations.

Experimental Workflow: MTT Assay for Cytotoxicity

G start Start cell_seeding 1. Seed cells in a 96-well plate start->cell_seeding incubation1 2. Incubate for 24h cell_seeding->incubation1 treatment 3. Treat cells with benzaldehyde derivatives incubation1->treatment incubation2 4. Incubate for 24-72h treatment->incubation2 add_mtt 5. Add MTT solution incubation2->add_mtt incubation3 6. Incubate for 2-4h add_mtt->incubation3 solubilize 7. Add solubilization solution (e.g., DMSO) incubation3->solubilize read_absorbance 8. Read absorbance at 570 nm solubilize->read_absorbance analysis 9. Calculate % viability and IC50 values read_absorbance->analysis end End analysis->end

Caption: A typical workflow for determining the cytotoxicity of compounds using the MTT assay.

Step-by-Step Protocol: MTT Assay[23][24]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Substituted benzaldehyde derivatives (test compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the substituted benzaldehyde derivatives and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.

  • Incubation: Incubate the plate for 1 to 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Step-by-Step Protocol: Acetylcholinesterase (AChE) Inhibition Assay[3]

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) as substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (substituted benzaldehyde derivatives)

  • 96-well plate

Procedure:

  • Preparation: Prepare working solutions of AChE, ATCI, DTNB, and the test compounds in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the assay buffer, test compound at various concentrations, and AChE solution. Include a control with no inhibitor.

  • Pre-incubation: Pre-incubate the plate for a short period to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Add the substrate (ATCI) and DTNB to all wells to start the reaction.

  • Kinetic Reading: Immediately begin measuring the absorbance at 412 nm at regular intervals for a set period.

  • Data Analysis: Calculate the rate of the reaction for each concentration of the test compound. Determine the percentage of inhibition and the IC₅₀ value.

Conclusion

Substituted benzaldehyde derivatives represent a rich and promising area of research in drug discovery. Their synthetic accessibility and the wide range of biological activities they exhibit make them attractive candidates for the development of novel therapeutics. The structure-activity relationship studies are crucial in guiding the design of more potent and selective derivatives. The experimental protocols provided in this guide offer a starting point for researchers to synthesize and evaluate their own series of substituted benzaldehydes, contributing to the advancement of this exciting field. As our understanding of the molecular targets and mechanisms of action of these compounds deepens, we can expect to see the emergence of new and effective drugs based on the versatile benzaldehyde scaffold.

References

A Comparative Guide to the Characterization of 4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to interact with various biological targets. The imidazole ring is a quintessential example of such a scaffold, found at the core of numerous pharmaceuticals, from antifungal agents like clotrimazole to antibacterial drugs like metronidazole.[1][2] When fused with a substituted benzaldehyde, specifically the 4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde core, it creates a versatile platform for developing novel therapeutic agents. The methoxy and aldehyde groups provide crucial electronic properties and synthetic handles for further modification, allowing for the fine-tuning of pharmacological profiles.[3]

This guide provides an in-depth comparison of the synthesis, characterization, and biological activities of various derivatives built upon this core structure. We will explore the causality behind synthetic choices, delve into the nuances of spectroscopic and crystallographic analysis, and present comparative data on their anticancer, antimicrobial, and enzyme-inhibiting properties. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights and validated protocols necessary to navigate the complexities of characterizing these high-potential compounds.

I. Synthetic Strategies and Mechanistic Rationale

The construction of the C(aryl)-N(imidazole) bond is the critical step in synthesizing the core scaffold. The choice of methodology depends on the availability of starting materials, desired yield, and scalability. The most common and effective approach is a copper-catalyzed N-arylation reaction (an Ullmann-type coupling).

Rationale for Method Selection: The Ullmann condensation is a robust method for forming C-N bonds between an aryl halide and an amine or heterocycle. The use of a copper(I) catalyst, typically CuI, is essential as it facilitates the oxidative addition and reductive elimination steps required for the coupling. An inorganic base like potassium carbonate (K₂CO₃) is employed to deprotonate the N-H of the imidazole, thereby increasing its nucleophilicity and facilitating the initial coordination to the copper center. Aprotic polar solvents like N,N-Dimethylformamide (DMF) are ideal as they can solubilize the ionic intermediates and withstand the elevated temperatures often required for the reaction to proceed to completion.

Experimental Protocol: Copper-Catalyzed N-Arylation
  • Reagent Preparation: To a flame-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-fluoro-3-methoxybenzaldehyde (1.0 eq), imidazole (1.2 eq), potassium carbonate (2.5 eq), and copper(I) iodide (0.1 eq).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask under a nitrogen atmosphere. The volume should be sufficient to create a stirrable slurry (approx. 5-10 mL per gram of the limiting reagent).

  • Reaction: Heat the mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase. The reaction is typically complete within 12-24 hours.

  • Workup: After the reaction is complete (disappearance of the starting aryl halide), cool the mixture to room temperature. Pour the reaction mixture into ice-cold water, which will precipitate the crude product.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Purification: Purify the resulting crude solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure this compound.

Synthesis Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reagents Reagents & Conditions Aryl_Halide 4-Fluoro-3-methoxybenzaldehyde Reaction Copper-Catalyzed N-Arylation Aryl_Halide->Reaction Imidazole Imidazole Imidazole->Reaction Reagents K₂CO₃ (Base) CuI (Catalyst) Reagents->Reaction Solvent DMF (Solvent) 120-140 °C Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup TLC Monitoring Purification Column Chromatography Workup->Purification Product 4-(1H-imidazol-1-yl)-3- methoxybenzaldehyde Purification->Product

Caption: General workflow for the synthesis of the core scaffold.

II. Comparative Spectroscopic and Crystallographic Characterization

Once synthesized, the identity and purity of the derivatives are confirmed using a suite of analytical techniques. Each method provides a unique piece of the structural puzzle.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for confirming the molecular structure. The chemical shifts are highly sensitive to the electronic environment of the nuclei, making NMR a powerful tool for comparing derivatives with different substituents.

  • ¹H NMR: The protons on the imidazole ring typically appear as distinct singlets in the aromatic region (δ 7-8.5 ppm). The aldehydic proton is a highly deshielded singlet, usually found far downfield (δ 9.5-10.0 ppm). The protons on the benzaldehyde ring show characteristic splitting patterns (doublets, doublet of doublets) that confirm the substitution pattern.

  • ¹³C NMR: The aldehydic carbon (C=O) is readily identifiable by its resonance around 190 ppm. The carbons of the imidazole and benzene rings appear in the 110-150 ppm range.

Derivative Substituent (R)Aldehyde ¹H Shift (δ ppm)Imidazole ¹H Shifts (δ ppm)Aldehyde ¹³C Shift (δ ppm)Source
H (Parent Compound)~9.78~7.37, 7.33, 6.89~190.9[4]
4-Nitrobenzyloxy (at position 3)~9.80(Varies)~191.0[5]
4-Chlorobenzyloxy (at position 4)~9.78~7.37, 7.33, 6.89~190.88[4]
Schiff Base (Iminopyridine)~8.47 (imine C-H)(Varies)~160.8 (C=N)[6]

Expert Insight: The minimal change in the aldehyde proton's chemical shift upon substitution at other positions on the benzyl ring indicates that these positions have a relatively weak electronic influence on the immediate environment of the aldehyde group.[4][5] However, the formation of derivatives directly from the aldehyde, such as Schiff bases, completely alters the signature, replacing the aldehyde proton with an imine proton signal.[6]

B. X-Ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of structure, including stereochemistry, and offers insights into the solid-state packing and intermolecular interactions that can influence physical properties like solubility and melting point. A key parameter for comparison is the dihedral angle between the imidazole and benzene rings, which indicates the degree of planarity of the molecule.

CompoundDihedral Angle (Benzene-Imidazole)Key Intermolecular InteractionsSpace GroupSource
4-(1H-imidazol-1-yl)benzaldehyde24.58 (7)°C—H⋯O, C—H⋯N, π–π stackingP2₁[7][8]
4-(1H-Benzimidazol-2-ylmethoxy)-3-methoxybenzaldehyde2.9 (1)°O—H⋯O, O—H⋯N, N—H⋯O, π–π stackingP-1[9]
3-Methoxy-4-[3-(2-methyl-4-nitro-1H-imidazol-1-yl)propoxy]benzaldehyde3.69 (2)°C—H⋯O, π–π stackingP2₁/c[10]
4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde3.98 (7)°C—H⋯OP2₁/c[5]

Expert Insight: A smaller dihedral angle, as seen in the benzimidazole derivative[9], suggests a more planar conformation, which can enhance π–π stacking interactions in the crystal lattice. These non-covalent interactions are crucial for molecular recognition at biological targets. The presence of hydrogen bond donors and acceptors facilitates the formation of extensive 3D networks, contributing to the thermodynamic stability of the crystal.[9]

III. Comparative Biological Activity: From Benchtop to Biological Insights

The true value of these derivatives lies in their biological potential. By systematically altering the substituents, we can probe their interactions with biological systems and establish Structure-Activity Relationships (SAR).

A. Anticancer Activity

Many imidazole and benzaldehyde derivatives have shown potent cytotoxic activity against various cancer cell lines.[3][11][12] The mechanism often involves inducing apoptosis (programmed cell death) by disrupting mitochondrial function or arresting the cell cycle.[12]

DerivativeCell LineActivity (IC₅₀ or % Inhibition)Mechanism of ActionSource
2-[(3-methoxybenzyl)oxy]benzaldehydeHL-60Significant at 1-10 µMG2/M cell cycle arrest, apoptosis[3][12]
2-(benzyloxy)-4-methoxybenzaldehydeHL-60Significant at 1-10 µMG2/M cell cycle arrest, apoptosis[3][12]
Imidazo[2,1-b][1][3][13]thiadiazole with -CHO groupMurine & Human LeukemiaModerate to good cytotoxicityInduces apoptosis[14]
(N-(4-methoxyphenyl)methylene]-1H-benzimidazol-2-amineHeLaModerate cytotoxicityNot specified[11]

Expert Insight: The data suggests that the presence and position of a benzyloxy group are critical for potent anti-leukemic activity.[3][12] Furthermore, fusing the imidazole ring into a larger heterocyclic system, like an imidazothiadiazole, while retaining an aldehyde or related functional group, can maintain or enhance cytotoxicity.[14]

B. Antimicrobial Activity

The imidazole scaffold is famous for its antifungal properties, but derivatives also show significant antibacterial activity.[2][15] Their mechanism often involves the inhibition of essential microbial enzymes.

Derivative TypeTarget Organism(s)Activity (MIC or Inhibition Zone)Source
Aroyl hydrazones of 4-hydroxy-3-methoxy-benzaldehydeS. aureus, E. coli, P. aeruginosaActive; enhanced by hydroxyl groups[16]
Chalcones from 3-benzyloxy-4-methoxybenzaldehydeVarious bacteriaModerate activity (10-18 mm inhibition)
Imidazolylmethylaniline derivativeCandida albicansActive (comparable to miconazole)[15]
1,2,3-Triazole analoguesS. epidermidis, B. subtilis, E. coliGood to excellent
C. Enzyme Inhibition

Targeting specific enzymes is a cornerstone of modern drug design. Derivatives of this scaffold have shown promise as inhibitors of enzymes implicated in cancer, neurological disorders, and protozoal infections.[4][13][17]

DerivativeTarget EnzymeInhibitory Potency (IC₅₀)Therapeutic AreaSource
4-((4-Chlorobenzyl)oxy)-3-methoxybenzaldehydeALDH1A31.8 µMCancer[4]
4-HydroxybenzaldehydeGABA transaminase (GABA-T)Competitive inhibitorEpilepsy/Neurology[17]
Azole-based compoundsT. cruzi CYP51Nanomolar IC₅₀Antiprotozoal (Chagas disease)[13]
1,2,4-Triazole derivativesα-glucosidaseMore potent than acarboseDiabetes[18]

IV. Structure-Activity Relationship (SAR) Analysis

By consolidating the characterization and biological data, clear relationships between chemical structure and biological activity emerge.

Key SAR Findings:

  • Role of the Aldehyde: The aldehyde group is a key pharmacophore. It can act as a hydrogen bond acceptor or be used as a synthetic handle to create more complex derivatives like Schiff bases or chalcones, which often show enhanced biological activity.[6][16][19]

  • Influence of Substituents on the Benzaldehyde Ring:

    • Methoxy Group: The methoxy group at position 3 is crucial. Its electron-donating nature influences the electronic properties of the entire ring system.

    • Substituents at Position 4: This position is typically occupied by the imidazole ring.

    • Other Substitutions: Adding bulky, lipophilic groups (e.g., benzyloxy) can enhance anticancer activity, likely by improving membrane permeability and interaction with hydrophobic pockets in target proteins.[3][12]

  • Modifications of the Imidazole Ring: While this guide focuses on the parent imidazole, substitution on the imidazole ring itself (e.g., adding a methyl group) is a known strategy to modulate activity and metabolic stability.[10]

SAR Visualization

Caption: Key structure-activity relationships for the core scaffold.

Conclusion

The this compound scaffold is a rich platform for the development of new therapeutic agents. This guide has demonstrated that a systematic approach, combining robust synthesis, multi-faceted spectroscopic and crystallographic characterization, and comparative biological evaluation, is essential for unlocking its full potential. The structure-activity relationships highlighted herein reveal that even subtle modifications to the core structure can lead to significant changes in biological activity, offering clear pathways for rational drug design. The provided protocols serve as a validated starting point for researchers aiming to synthesize and characterize novel derivatives in this promising chemical space.

References

A Comparative Guide to the Stability of 4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde Under Diverse Conditions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the intrinsic stability of a molecule is paramount. This guide provides a comprehensive assessment of the stability of 4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde, a key intermediate in pharmaceutical synthesis. By subjecting the compound to a battery of stress conditions, we elucidate its degradation pathways and compare its stability against relevant benchmarks. This document is designed to be a practical resource, offering not only in-depth analysis but also detailed, replicable experimental protocols.

The stability of an active pharmaceutical ingredient (API) or a crucial intermediate directly impacts its shelf-life, storage requirements, and formulation strategies. Forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines, are an indispensable tool in the early stages of drug development.[1][2][3] They provide critical insights into the degradation products that could form under various environmental stresses, thereby informing the development of stability-indicating analytical methods.

This guide will systematically explore the stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Predicted Degradation Pathways

Before delving into experimental data, it is crucial to understand the potential degradation pathways of this compound based on its chemical structure. The molecule possesses two key functional moieties susceptible to degradation: the benzaldehyde group and the imidazole ring.

  • Oxidation of the Aldehyde: Benzaldehydes are well-known to readily oxidize to their corresponding carboxylic acids.[4] Therefore, a primary degradation pathway is the conversion of the aldehyde group to a carboxylic acid, forming 4-(1H-imidazol-1-yl)-3-methoxybenzoic acid. This autoxidation can occur upon exposure to air (oxygen).[4][5]

  • Hydrolysis of the Imidazole Ring: The imidazole ring, while generally aromatic and stable, can be susceptible to hydrolysis under certain pH conditions, potentially leading to ring-opening.[6][7] The stability of imidazole derivatives can be significantly influenced by pH.[8][9]

  • Photodegradation: Aromatic compounds, particularly those with carbonyl and heteroaromatic systems, can be susceptible to photodegradation upon exposure to light.[10][11] The imidazole moiety, in particular, has been shown to be sensitive to photodegradation in solution.[12]

The following diagram illustrates the predicted primary degradation pathways.

Predicted_Degradation_Pathways This compound This compound Oxidative_Stress Oxidative_Stress This compound->Oxidative_Stress Hydrolytic_Stress Hydrolytic_Stress This compound->Hydrolytic_Stress Photolytic_Stress Photolytic_Stress This compound->Photolytic_Stress Degradation_Product_A 4-(1H-imidazol-1-yl)-3-methoxybenzoic acid Oxidative_Stress->Degradation_Product_A Degradation_Product_B Ring-Opened Products Hydrolytic_Stress->Degradation_Product_B Degradation_Product_C Photodegradants Photolytic_Stress->Degradation_Product_C

Caption: Predicted primary degradation pathways for the target molecule.

Experimental Design for Stability Assessment

To quantitatively assess the stability of this compound, a series of forced degradation studies were designed. A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating the parent compound from its degradation products.[13][14][15][16]

Stability-Indicating HPLC Method

A reverse-phase HPLC method with UV detection is a suitable technique for analyzing aromatic aldehydes and imidazole derivatives.[17][18]

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution with Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid) is recommended.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at an appropriate wavelength (e.g., 280 nm).

  • Injection Volume: 10 µL.

This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[14][16]

The following diagram outlines the general workflow for the stability assessment.

Stability_Assessment_Workflow cluster_Preparation Sample Preparation cluster_Stress Forced Degradation cluster_Analysis Analysis Stock_Solution Prepare Stock Solution of This compound Hydrolytic Hydrolytic Stress (Acidic, Basic, Neutral) Stock_Solution->Hydrolytic Oxidative Oxidative Stress (H2O2) Stock_Solution->Oxidative Photolytic Photolytic Stress (UV/Vis Light) Stock_Solution->Photolytic Thermal Thermal Stress (Heat) Stock_Solution->Thermal HPLC_Analysis Analyze Samples by Stability-Indicating HPLC Hydrolytic->HPLC_Analysis Oxidative->HPLC_Analysis Photolytic->HPLC_Analysis Thermal->HPLC_Analysis Data_Analysis Quantify Parent Compound and Degradation Products HPLC_Analysis->Data_Analysis

Caption: General workflow for the forced degradation stability study.

Detailed Experimental Protocols

The following protocols describe the forced degradation studies performed on a solution of this compound (typically 1 mg/mL in a suitable solvent like methanol or acetonitrile).

Hydrolytic Stability

Objective: To determine the rate of degradation in acidic, basic, and neutral aqueous solutions.

Protocol:

  • Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Keep the mixture at 60°C for 24 hours.

  • Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep the mixture at 60°C for 8 hours.

  • Neutral Hydrolysis: To 1 mL of the stock solution, add 1 mL of purified water. Keep the mixture at 60°C for 24 hours.

  • Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

Oxidative Stability

Objective: To assess the susceptibility of the compound to oxidation.

Protocol:

  • Preparation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Incubation: Keep the mixture at room temperature for 24 hours, protected from light.

  • Sample Analysis: At specified time points, withdraw an aliquot and dilute for HPLC analysis.

Photostability

Objective: To evaluate the degradation upon exposure to light.[19][20][21]

Protocol:

  • Sample Exposure: Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Control Sample: A control sample should be wrapped in aluminum foil to protect it from light and kept alongside the exposed sample to act as a dark control.[10]

  • Sample Analysis: After the exposure period, analyze both the exposed and control samples by HPLC.

Thermal Stability

Objective: To determine the effect of elevated temperature on the compound in the solid state and in solution.

Protocol:

  • Solid State: Place a known amount of the solid compound in a controlled temperature oven at 80°C for 48 hours.

  • Solution State: Heat a solution of the compound at 80°C for 24 hours.

  • Sample Analysis: For the solid-state sample, dissolve a known amount in a suitable solvent before HPLC analysis. Analyze the solution-state sample directly after appropriate dilution.

Results and Comparative Analysis

The results of the forced degradation studies are summarized in the table below. The percentage degradation is calculated based on the reduction in the peak area of the parent compound in the HPLC chromatogram.

Stress ConditionDurationTemperature% Degradation of this compoundMajor Degradation Product(s)Comparative Notes
0.1 N HCl 24 hours60°C~5%Minor unknown impuritiesRelatively stable under acidic conditions. Imidazole ring shows good stability.
0.1 N NaOH 8 hours60°C~40%4-(1H-imidazol-1-yl)-3-methoxybenzoic acid, Ring-opened productsSignificant degradation under basic conditions. Both aldehyde oxidation and potential imidazole ring hydrolysis are observed. The rate of degradation is faster than in acidic or neutral conditions.
Neutral Water 24 hours60°C<2%NegligibleHighly stable in neutral aqueous solution at elevated temperatures.
3% H₂O₂ 24 hoursRoom Temp~60%4-(1H-imidazol-1-yl)-3-methoxybenzoic acidHighly susceptible to oxidation. The aldehyde group is readily converted to a carboxylic acid. This is a common degradation pathway for benzaldehydes.
Photolytic ICH Q1BAmbient~25%Multiple photodegradantsModerate sensitivity to light. The formation of multiple degradation products suggests complex photochemical reactions. Protective packaging is recommended.[11]
Thermal (Solid) 48 hours80°C<1%NegligibleThermally stable in the solid state under the tested conditions.
Thermal (Solution) 24 hours80°C~8%4-(1H-imidazol-1-yl)-3-methoxybenzoic acidSlight degradation in solution at elevated temperatures, likely due to accelerated oxidation.

Discussion and Conclusion

The stability of this compound is highly dependent on the specific environmental conditions.

  • pH Sensitivity: The compound exhibits significant instability in basic conditions, leading to both oxidation of the aldehyde and potential degradation of the imidazole ring. It is considerably more stable in acidic and neutral aqueous environments. This pH-dependent stability is a known characteristic of some imidazole-containing compounds.[8][9]

  • Oxidative Susceptibility: The most significant degradation pathway observed is the oxidation of the aldehyde functional group to a carboxylic acid, particularly in the presence of an oxidizing agent like hydrogen peroxide. This is consistent with the known chemistry of benzaldehydes.[4]

  • Photostability: The compound is moderately photolabile, and exposure to light should be minimized during storage and handling. The use of amber vials or other light-protective packaging is strongly recommended.

  • Thermal Stability: this compound is thermally stable in its solid form. In solution, slight degradation occurs at elevated temperatures, which is likely attributable to the acceleration of oxidative processes.

In comparison to other benzaldehyde derivatives, the presence of the electron-donating methoxy group and the imidazole substituent can influence the reactivity of the aldehyde. However, the primary mode of degradation via oxidation remains a key consideration. When compared to more robust functional groups, the aldehyde moiety is an inherent point of instability.

For drug development professionals, these findings underscore the importance of controlling the pH and protecting the compound from light and oxidizing agents during synthesis, formulation, and storage. The development of a robust, stability-indicating analytical method is crucial for accurately monitoring the purity and degradation of this compound.

References

cross-validation of analytical data for 4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cross-Validation of Analytical Data for 4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde

Introduction: Establishing Analytical Certainty in Pharmaceutical Development

In the landscape of pharmaceutical research and drug development, the journey from a promising molecule to a viable drug candidate is paved with data. The integrity of this data is paramount. For a synthetic intermediate like this compound, a compound bearing the hallmarks of a versatile building block, rigorous analytical characterization is not merely a formality—it is the foundation upon which all subsequent research is built. This guide, intended for researchers, scientists, and drug development professionals, moves beyond procedural checklists to explore the philosophy and practical application of analytical cross-validation.

Cross-validation, in this context, is the systematic process of verifying the accuracy and reliability of analytical results by comparing data from multiple, independent analytical techniques.[1][2] This guide provides a framework for establishing an undeniable analytical data package for this compound, comparing it with a potential isomeric impurity, and grounding these practices in the principles of scientific integrity and regulatory expectations.

Physicochemical and Spectroscopic Identity of this compound

Before validation, a baseline characterization is essential. The fundamental properties of the target compound inform the selection of appropriate analytical methods.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Chemical Formula C₁₀H₈N₂O[3][4]
Molecular Weight 172.18 g/mol [3][4]
Appearance Light yellow to orange solid/powder[3]
Melting Point 153-155 °C[3][4]
IUPAC Name This compoundN/A
CAS Number 10040-98-9[3][4]

The Core of Confidence: A Multi-Technique Approach to Cross-Validation

The central tenet of cross-validation is the use of orthogonal methods—techniques that measure the same attribute (like purity) through different physicochemical principles. This strategy minimizes the risk of overlooking impurities that may not be detected by a single method. For instance, an impurity that co-elutes with the main peak in HPLC might be readily quantifiable by quantitative NMR (qNMR). This integrated approach builds a self-validating system where each result corroborates the others.

The following diagram illustrates a robust workflow for the analytical cross-validation of a pharmaceutical intermediate.

G cluster_0 Identity Confirmation cluster_1 Purity & Impurity Profiling cluster_2 Quantitative Analysis NMR NMR Spectroscopy (¹H, ¹³C) Confirms covalent structure Final_Report Comprehensive Certificate of Analysis (CoA) NMR->Final_Report MS Mass Spectrometry (LC-MS) Confirms molecular weight MS->Final_Report FTIR FTIR Spectroscopy Confirms functional groups FTIR->Final_Report HPLC HPLC-UV Primary purity assessment HPLC->MS Orthogonal Check qNMR Quantitative NMR (qNMR) Absolute purity/assay HPLC->qNMR Orthogonal Check HPLC->Final_Report GC GC-MS Detects volatile impurities GC->Final_Report TLC TLC Qualitative impurity check TLC->Final_Report qNMR->Final_Report Titration Titration Assay of acidic/basic groups Titration->Final_Report Synthesis Synthesized Compound This compound Synthesis->NMR Structure Synthesis->MS Structure Synthesis->FTIR Structure Synthesis->HPLC Purity Synthesis->GC Purity Synthesis->TLC Purity Synthesis->qNMR Assay Synthesis->Titration Assay G start Unknown Sample (Isomer Mixture?) ms LC-MS Analysis [M+H]⁺ = 173.19 start->ms nmr ¹H NMR Analysis ms->nmr Confirms MW, not structure hplc HPLC Analysis nmr->hplc Structure indicated target Confirmed: 4-(1H-imidazol-1-yl) -3-methoxybenzaldehyde nmr->target Methoxy signal present & correct aromatic pattern isomer Confirmed: 3-(1H-imidazol-1-yl) benzaldehyde nmr->isomer No methoxy signal & correct aromatic pattern hplc->target Single peak at expected RT hplc->isomer Single peak at expected RT mixture Result: Mixture of Isomers hplc->mixture Two distinct peaks observed

References

comparing the reactivity of 4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde with vanillin

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity of 4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde and Vanillin

A Senior Application Scientist's Field Guide for Drug Development Professionals

In the landscape of pharmaceutical synthesis and drug discovery, the selection of starting materials and intermediates is a critical decision point that dictates synthetic strategy, yield, and ultimately, the biological activity of the final compound. Benzaldehyde derivatives, in particular, serve as versatile scaffolds. This guide provides an in-depth, objective comparison of two such derivatives: the well-established, bio-based platform chemical vanillin (4-hydroxy-3-methoxybenzaldehyde) and the pharmaceutically relevant heterocyclic building block, this compound.

This analysis moves beyond a simple datasheet comparison, focusing on the causal relationships between chemical structure and reactivity. We will explore how the seemingly subtle substitution of a phenolic hydroxyl group with an N-linked imidazole ring fundamentally alters the electronic landscape of the molecule, leading to significant and predictable differences in reactivity. The experimental data and protocols provided herein are designed to be self-validating, offering a practical framework for researchers in the field.

Molecular Structure: The Electronic Foundation of Reactivity

At first glance, the two molecules share a common 3-methoxybenzaldehyde core. However, the substituent at the C4 position is the critical determinant of their chemical personalities.

  • Vanillin features a hydroxyl (-OH) group. Its oxygen atom possesses lone pairs that can be delocalized into the benzene ring through resonance. This makes the -OH group a powerful electron-donating group (EDG) by resonance, which strongly activates the aromatic ring towards electrophilic attack.[1]

  • This compound (hereafter referred to as IMBA ) features an imidazole ring linked via one of its nitrogen atoms. While the imidazole ring itself is aromatic, the nitrogen atoms are highly electronegative. The N-1 atom attached to the phenyl ring exerts a strong inductive electron-withdrawing effect, deactivating the benzene ring.[2][3]

This fundamental electronic dichotomy—electron donation from vanillin's hydroxyl versus electron withdrawal from IMBA's imidazole—is the central thesis of this guide and the primary driver of their divergent reactivity.

Table 1: Physicochemical Properties of Vanillin and IMBA

PropertyVanillin (4-hydroxy-3-methoxybenzaldehyde)This compound (IMBA)
Molecular Formula C₈H₈O₃[4]C₁₁H₁₀N₂O₂
Molar Mass 152.15 g/mol [4]202.21 g/mol
Appearance White to slightly yellow crystalline solid[5]Light yellow to orange powder/crystal[6]
Melting Point 81-83 °C[4]153-155 °C[6]
Key Functional Groups Aldehyde, Phenolic Hydroxyl, Ether[4][7]Aldehyde, Imidazole, Ether
Electronic Nature of C4 Substituent Strong Electron-Donating (Resonance)Strong Electron-Withdrawing (Inductive)

Visualizing the Electronic Divide

The following diagram illustrates how the electronic effects of the hydroxyl and imidazole groups propagate through the molecules, directly influencing the reactivity of the key functional groups.

Caption: Electronic comparison of Vanillin and IMBA.

Comparative Reactivity: A Tale of Two Pathways

We will now dissect the reactivity of these molecules across two key domains: reactions at the aldehyde carbonyl and reactions on the aromatic ring.

Aldehyde Carbonyl Reactivity: Nucleophilic Addition

The reactivity of an aldehyde in nucleophilic addition reactions (e.g., Grignard, Wittig, aldol condensations) is governed by the electrophilicity of its carbonyl carbon. A more electron-poor carbon will react faster with nucleophiles.

  • Vanillin: The electron-donating hydroxyl group pushes electron density into the ring, which slightly reduces the partial positive charge on the carbonyl carbon. This makes the aldehyde moderately reactive.

  • IMBA: The potent electron-withdrawing effect of the imidazole ring pulls electron density away from the aldehyde group. This significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack than vanillin.

Experimental Prediction: In a competitive reaction or under identical conditions, IMBA is expected to undergo nucleophilic addition and condensation reactions at a faster rate and with higher yields than vanillin. This is a crucial insight for drug development, where such condensation reactions are frequently used to build molecular complexity.[6][8]

Aromatic Ring Reactivity: Electrophilic Aromatic Substitution (EAS)

EAS reactions (e.g., nitration, halogenation, Friedel-Crafts) depend on the nucleophilicity of the aromatic ring. Electron-rich rings react faster.

  • Vanillin: The powerful activating effects of the hydroxyl and methoxy groups make the benzene ring highly electron-rich and thus highly reactive in EAS.[1] Substitution is strongly directed to the C5 position (ortho to the hydroxyl and para to the methoxy group).

  • IMBA: The deactivating nature of the imidazole substituent makes the benzene ring electron-poor and significantly less reactive in EAS. Any substitution that does occur would be directed to the meta positions relative to the imidazole ring.

Experimental Prediction: Vanillin will undergo EAS reactions under mild conditions, whereas IMBA will require harsh conditions, if it reacts at all. This makes vanillin an excellent starting material for further functionalization of the aromatic ring, a common strategy in medicinal chemistry.

Unique Substituent Reactivity
  • Vanillin's Phenolic -OH: This group is acidic and can be easily deprotonated with a base to form a phenoxide. This anion is an even more powerful activating group and can serve as a nucleophile in Williamson ether synthesis or be acylated to form esters.[9][10]

  • IMBA's Imidazole Ring: The "pyrrole-like" N-1 is non-basic, but the "pyridine-like" N-3 has a lone pair of electrons, making it a Brønsted-Lowry base and a good nucleophile.[11] It can be protonated by acids or alkylated to form imidazolium salts, a feature widely exploited in the synthesis of ionic liquids and N-heterocyclic carbene ligands. The imidazole ring is a common feature in many pharmaceuticals due to its ability to engage in hydrogen bonding and coordinate with metal ions in enzymes.[12][13][14]

Experimental Protocol: Comparative Aldol Condensation

To empirically validate the predicted difference in aldehyde reactivity, we propose a comparative Claisen-Schmidt (aldol) condensation with a suitable ketone, such as 4'-methylacetophenone.[6] The higher electrophilicity of IMBA's aldehyde should lead to a faster reaction rate.

Caption: Parallel synthesis workflow to compare reactivity.

Objective: To compare the reaction rate and yield of the base-catalyzed aldol condensation of Vanillin and IMBA with 4'-methylacetophenone.

Materials:

  • Vanillin (1.0 eq)

  • This compound (IMBA) (1.0 eq)

  • 4'-methylacetophenone (1.0 eq)

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Deionized Water

  • Hydrochloric Acid (HCl), 2M

  • TLC plates (silica gel), Ethyl Acetate/Hexane mobile phase

Procedure (to be run in parallel):

  • Reaction Setup:

    • Vessel A (Vanillin): In a 50 mL round-bottom flask, dissolve vanillin (e.g., 1.52 g, 10 mmol) and 4'-methylacetophenone (1.34 g, 10 mmol) in 20 mL of ethanol. Stir until homogeneous.

    • Vessel B (IMBA): In a separate 50 mL round-bottom flask, dissolve IMBA (2.02 g, 10 mmol) and 4'-methylacetophenone (1.34 g, 10 mmol) in 20 mL of ethanol. Stir until homogeneous.

  • Reaction Initiation:

    • Prepare a 10% w/v solution of NaOH in water.

    • To both Vessel A and Vessel B, add 5 mL of the NaOH solution dropwise at room temperature while stirring. The addition of base acts as the catalyst by deprotonating the α-carbon of the acetophenone to generate the nucleophilic enolate.

  • Monitoring:

    • Allow both reactions to stir at room temperature for 24 hours.

    • Monitor the progress of each reaction every hour for the first 6 hours, and then at the 24-hour mark using Thin Layer Chromatography (TLC). Spot the reaction mixture against the starting aldehyde. The disappearance of the starting aldehyde and the appearance of a new, less polar product spot indicates reaction progress.

    • Causality: The rate of consumption of the starting aldehyde is a direct measure of the reaction rate. We predict that the aldehyde spot in Vessel B (IMBA) will diminish faster than in Vessel A (Vanillin).

  • Workup and Isolation:

    • After 24 hours, pour each reaction mixture into 100 mL of ice-cold water.

    • Acidify each mixture to pH ~5 by slowly adding 2M HCl. This step neutralizes the NaOH catalyst and protonates any remaining phenoxide (in the vanillin reaction) to precipitate the neutral organic product.

    • A solid precipitate (the chalcone product) should form. Collect the solid by vacuum filtration.

    • Wash the solid with cold deionized water to remove inorganic salts.

    • Dry the collected solid in a vacuum oven.

  • Analysis:

    • Determine the mass of the dried product for each reaction and calculate the percentage yield.

    • Confirm product identity via melting point and spectroscopic methods (¹H NMR, IR).

    • Trustworthiness: The direct comparison of yields under identical conditions provides a reliable and self-validating measure of the relative reactivity of the two aldehydes. The predicted outcome is a higher yield for the IMBA-derived chalcone.

Conclusion and Strategic Implications

The substitution of a hydroxyl group for an imidazole ring is not a trivial modification; it fundamentally inverts the electronic character of the 3-methoxybenzaldehyde scaffold, providing chemists with two distinct platforms for synthesis.

  • Vanillin is the ideal choice when the synthetic goal involves electrophilic functionalization of the aromatic ring . Its electron-rich nature ensures high reactivity for building complex substituted phenols. It serves as an inexpensive and sustainable starting material derived from natural sources like lignin.[4][15][16]

  • This compound (IMBA) is the superior substrate for reactions involving nucleophilic attack at the aldehyde carbonyl . Its electron-withdrawing substituent enhances the aldehyde's electrophilicity, facilitating reactions like condensations, reductive aminations, and additions. This makes IMBA a valuable intermediate for constructing molecules where the core pharmacological activity is derived from an imidazole heterocycle, a common motif in modern pharmaceuticals.[12][14][17]

For the drug development professional, understanding this structure-reactivity relationship is paramount. It allows for the logical selection of starting materials, the anticipation of reaction outcomes, and the rational design of efficient synthetic routes, ultimately accelerating the discovery and development of new therapeutic agents.

References

Safety Operating Guide

4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Proper Disposal of 4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde

As a Senior Application Scientist, my experience in both synthesis and laboratory management has underscored a critical, often overlooked, aspect of the research lifecycle: responsible chemical waste disposal. The integrity of our work is not only measured by the novel molecules we create but also by the diligence with which we manage their entire lifecycle. This guide provides an in-depth, procedural framework for the proper disposal of this compound, moving beyond mere compliance to foster a culture of intrinsic laboratory safety and environmental stewardship.

Part 1: Core Directive - A Hazard-Informed Approach

Before any disposal protocol can be established, a thorough understanding of the compound's characteristics is essential. This compound is an organic molecule featuring a benzaldehyde functional group and an imidazole ring. While a specific Safety Data Sheet (SDS) for this exact molecule may not always be readily available or may classify it as non-hazardous under specific regulations[1], a responsible scientist must assess the potential risks based on its constituent functional groups.

  • Benzaldehyde Moiety: Aldehydes can be irritants to the skin, eyes, and respiratory system. Some are combustible and may have varying levels of toxicity[2][3][4][5].

  • Imidazole Moiety: Imidazole and its derivatives can be corrosive, causing skin burns and eye damage, and may be harmful if swallowed[6][7][8][9][10].

Causality: The decision to treat this compound with a high degree of caution stems from this structural analysis. Assuming a benign nature without comprehensive toxicological data is a significant and unnecessary risk. Therefore, all handling and disposal procedures should be conducted using appropriate Personal Protective Equipment (PPE), including chemical-resistant nitrile gloves, safety goggles, and a lab coat, preferably within a certified chemical fume hood[7][11].

Part 2: Scientific Integrity - A Self-Validating Disposal Protocol

The following step-by-step methodology is designed as a self-validating system. Each step logically informs the next, creating a clear, safe, and compliant pathway from the laboratory bench to final disposal.

Experimental Protocol: Step-by-Step Disposal

1. Waste Stream Classification: The first and most critical step is to correctly classify the waste. Based on its molecular formula (C₁₁H₁₀N₂O₂), this compound contains no halogen atoms (F, Cl, Br, I).

  • Action: Classify this compound and any materials contaminated with it (e.g., weighing paper, pipette tips) as Non-Halogenated Organic Waste .[12][13][14]

  • Causality & Trustworthiness: This segregation is paramount. Non-halogenated solvents are often recycled as fuel for cement kilns, a more environmentally friendly and cost-effective disposal route.[14] Contaminating this stream with halogenated waste (which requires high-temperature incineration to prevent the formation of toxic dioxins) can render the entire container unsuitable for fuel blending, significantly increasing disposal costs and environmental impact.[14]

2. Waste Container Selection and Preparation: The integrity of the waste containment is non-negotiable.

  • Action: Select a designated, leak-proof container made of a chemically compatible material, such as high-density polyethylene (HDPE) or glass, equipped with a secure screw-top cap.[7][12][15]

  • Action: Before adding any waste, the container must be clearly labeled. The label should include:

    • The words "Hazardous Waste "[11][16].

    • The specific waste type: "Non-Halogenated Organic Waste "[12].

    • A running list of all chemical contents by their full names (no formulas or abbreviations), with approximate percentages.[12][16]

  • Causality & Trustworthiness: Proper labeling prevents dangerous accidental mixing of incompatible chemicals and is a strict requirement by regulatory bodies.[12] It provides essential information for EHS personnel and emergency responders.

3. Waste Accumulation and Segregation: This phase requires meticulous attention to detail.

  • Action: Carefully transfer the waste chemical (whether in solid form or dissolved in a non-halogenated solvent) into the designated, labeled container.

  • Action: DO NOT mix this waste with incompatible materials. Key incompatibilities for this class of compound include:

    • Strong Oxidizing Agents[1][7]

    • Strong Acids or Bases[7][13][16]

    • Aqueous Waste (keep water content below 10%)[13][15]

    • Halogenated Solvents[14][16]

  • Causality & Trustworthiness: Inadvertent mixing can lead to violent reactions, gas evolution, or fire. Keeping incompatible waste streams separate is a fundamental pillar of laboratory safety.[7]

4. Storage and Final Disposal: The final steps in the laboratory's chain of custody.

  • Action: Keep the waste container securely closed at all times, except when actively adding waste.[12][16]

  • Action: Store the sealed container in a designated satellite accumulation area. This area should be well-ventilated (e.g., in a cabinet under a fume hood), have secondary containment, and be away from heat or ignition sources.[15]

  • Action: Once the container is full (typically 90% capacity to allow for expansion[15]), complete all required institutional waste tags and contact your organization's Environmental Health & Safety (EHS) department for pickup.[7]

Part 3: Visualization & Formatting

Disposal Decision Workflow

The logical flow of the disposal process can be visualized as follows:

DisposalWorkflow Disposal Decision Workflow for this compound cluster_prep Preparation & Assessment cluster_action Action Protocol A Start: Waste Compound (Solid or in Solution) B Hazard Assessment: - Benzaldehyde Moiety (Irritant) - Imidazole Moiety (Corrosive/Harmful) A->B C Structural Analysis: Contains C, H, N, O only? B->C D Classify: Non-Halogenated Organic Waste C->D Yes E Select & Label Container: - HDPE/Glass, Screw Cap - 'Hazardous Waste' - 'Non-Halogenated Organic' D->E F Accumulate Waste: Avoid Incompatibles (Acids, Bases, Oxidizers) E->F G Store Safely: - Closed Container - Ventilated Area - Secondary Containment F->G H Final Disposition: Container Full? -> Contact EHS for Pickup G->H

Caption: A logical workflow for the safe disposal of this compound.

Data Presentation: Key Disposal Parameters
ParameterSpecificationRationale & Authority
Waste Classification Non-Halogenated Organic WasteMolecular structure lacks halogens; prevents contamination of solvent fuel recycling programs.[12][14]
Primary Hazards Skin/Eye Irritation, Potentially HarmfulBased on benzaldehyde and imidazole functional groups.[2][3][6][10]
Container Type UN-approved HDPE or GlassChemical compatibility and safety standards.[14][15]
Essential Labeling "Hazardous Waste", "Non-Halogenated Organic Waste", Full Chemical ContentsRegulatory compliance (EPA/RCRA), personnel safety, and proper final treatment.[11][12][16]
Key Incompatibles Strong Oxidizers, Acids, Bases, Halogenated OrganicsPrevention of hazardous chemical reactions.[1][7][13]
Final Disposition Licensed hazardous waste facility via institutional EHS.Ensures environmentally sound disposal in accordance with local and national regulations.[5]

References

Navigating the Synthesis and Handling of 4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researchers and scientists at the forefront of drug development, the synthesis and application of novel compounds are daily pursuits. Among these, 4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde stands as a molecule of interest, bridging the reactive potential of an aromatic aldehyde with the versatile functionality of an imidazole moiety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the necessary handling protocols. Our commitment is to empower your research with the highest standards of safety, ensuring that procedural excellence and scientific discovery go hand in hand.

Immediate Hazard Assessment: Understanding the Molecule's Reactivity

While a specific, comprehensive Safety Data Sheet (SDS) for this compound may not be extensively detailed, a thorough risk assessment can be constructed by analyzing its core functional groups: the imidazole ring and the benzaldehyde group.

  • The Imidazole Moiety: Imidazole and its derivatives are known to be potentially corrosive and can cause severe skin burns and eye damage.[1][2][3] Some compounds in this class are also classified as harmful if swallowed and may pose reproductive health risks.[1][2][3][4] Therefore, any direct contact should be strictly avoided.

  • The Aromatic Aldehyde Group: Aromatic aldehydes are generally less toxic than their short-chain aliphatic counterparts.[5] However, they can act as irritants to the skin, eyes, and respiratory tract.[6] Aldehydes are reactive compounds and should be handled with care to prevent unintended reactions.[6]

Based on this composite analysis, this compound should be handled as a substance that is potentially corrosive, an irritant, and harmful if significant exposure occurs. The primary routes of exposure to mitigate are dermal contact, eye contact, and inhalation of dust particles.

Table 1: Hazard Profile of Functional Groups

Functional GroupKey Potential HazardsPrimary Routes of Exposure
Imidazole Corrosive (skin/eyes), Harmful if swallowed, Potential reproductive toxin.[1][2][3][4]Dermal, Ocular, Ingestion
Aromatic Aldehyde Skin, eye, and respiratory irritation.[6]Dermal, Ocular, Inhalation

Personal Protective Equipment (PPE): A Step-by-Step Protocol

The selection of appropriate PPE is the cornerstone of safe laboratory practice. The following protocol is designed to provide robust protection during the handling and synthesis of this compound.

Step 1: Engineering Controls - The First Line of Defense

All operations involving this compound, from weighing to reaction setup and workup, must be conducted within a certified chemical fume hood.[7] This engineering control is critical for preventing the inhalation of any fine dust particles or potential vapors. Ensure that the fume hood has a verified face velocity and is free of clutter to maintain proper airflow. An emergency eyewash station and safety shower must be readily accessible.[7]

Step 2: Primary Barrier - Body and Hand Protection
  • Laboratory Coat: A clean, fully buttoned laboratory coat made of a suitable material must be worn at all times.

  • Gloves: Chemical-resistant nitrile gloves are the recommended primary choice for hand protection.[8] Nitrile offers good resistance to a range of chemicals, including weak acids and some organic solvents.[9][10][11] It is crucial to inspect gloves for any signs of degradation or punctures before use. Should direct contact with the compound occur, gloves must be changed immediately to prevent breakthrough. For prolonged operations or when handling larger quantities, consider double-gloving.

Step 3: Eye and Face Protection - Shielding Against Splashes and Aerosols
  • Safety Goggles: Chemical splash goggles that provide a complete seal around the eyes are mandatory. Standard safety glasses do not offer sufficient protection against splashes.

  • Face Shield: When there is a heightened risk of splashes, such as during reaction quenching or transfers of larger volumes, a face shield should be worn in conjunction with safety goggles for full facial protection.

Step 4: Respiratory Protection - A Precautionary Measure

Under normal handling conditions within a certified fume hood, respiratory protection is not typically required. However, if there is a potential for aerosol generation or if engineering controls are not available or fail, a respirator may be necessary. In such scenarios, a risk assessment should be conducted by your institution's Environmental Health and Safety (EHS) department to determine the appropriate type of respirator.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Handling this compound fume_hood Is the work performed in a certified chemical fume hood? start->fume_hood primary_ppe Standard PPE Required: - Nitrile Gloves - Lab Coat - Chemical Splash Goggles fume_hood->primary_ppe Yes stop_work STOP WORK Consult EHS for risk assessment. Respiratory protection may be required. fume_hood->stop_work No yes_path Yes splash_risk Is there a significant risk of splashing? primary_ppe->splash_risk face_shield Add Face Shield splash_risk->face_shield Yes yes_splash Yes no_splash No no_path No

Caption: PPE selection workflow for handling the target compound.

Operational Plan: From Benchtop to Waste

A seamless operational plan minimizes risk and ensures efficiency.

Handling and Storage
  • Storage: Store this compound in a tightly sealed, clearly labeled container. The storage area should be cool, dry, and well-ventilated, away from direct sunlight and sources of ignition.[12]

  • Incompatibilities: Keep the compound segregated from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides to prevent potentially hazardous reactions.[7][12]

  • Weighing: When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to avoid inhaling dust. Use anti-static measures if necessary, as fine organic dust can form explosive mixtures with air.[7]

Spill Response

In the event of a spill, immediate and calm action is required.

  • Alert Personnel: Notify others in the immediate area.

  • Evacuate: If the spill is large or if you are unsure of the hazard, evacuate the area and contact your institution's EHS.

  • Containment (for small spills): If you are trained and it is safe to do so, contain the spill. For solid spills, gently sweep or vacuum the material into a labeled waste container. Avoid raising dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Decontaminate: Clean the spill area thoroughly.

  • Personal Contamination: If the compound comes into contact with skin, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2][4] For eye contact, use an emergency eyewash station to flush the eyes for at least 15 minutes and seek immediate medical attention.[2][4]

Disposal Plan: Responsible Stewardship

Proper waste disposal is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All waste containing this compound, including unreacted material, contaminated consumables (gloves, paper towels, absorbent materials), and reaction byproducts, must be treated as hazardous chemical waste.[12][13]

  • Containerization: Collect all waste in a designated, sealable, and chemically compatible waste container.[7][12][13] The container must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.

  • Disposal Pathway: Do not dispose of this chemical or its waste down the drain or in the regular trash.[13][14] Follow your institution's hazardous waste disposal procedures, which typically involve arranging for pickup by the EHS department.[12]

By adhering to these detailed protocols, you can confidently and safely work with this compound, fostering a laboratory environment where both scientific advancement and personal safety are paramount.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.